molecular formula C61H63F6N4O2P B15554429 Dibenzocyclooctyne-Cy5.5

Dibenzocyclooctyne-Cy5.5

Número de catálogo: B15554429
Peso molecular: 1029.1 g/mol
Clave InChI: CICHRHLVMUNIGJ-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzocyclooctyne-Cy5.5 is a useful research compound. Its molecular formula is C61H63F6N4O2P and its molecular weight is 1029.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C61H63F6N4O2P

Peso molecular

1029.1 g/mol

Nombre IUPAC

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide hexafluorophosphate

InChI

InChI=1S/C61H62N4O2.F6P/c1-60(2)54(63(5)52-39-37-45-24-15-18-28-49(45)58(52)60)31-9-6-10-32-55-61(3,4)59-50-29-19-16-25-46(50)38-40-53(59)64(55)42-22-8-11-33-56(66)62-41-21-7-12-34-57(67)65-43-48-27-14-13-23-44(48)35-36-47-26-17-20-30-51(47)65;1-7(2,3,4,5)6/h6,9-10,13-20,23-32,37-40H,7-8,11-12,21-22,33-34,41-43H2,1-5H3;/q;-1/p+1

Clave InChI

CICHRHLVMUNIGJ-UHFFFAOYSA-O

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Dibenzocyclooctyne-Cy5.5 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5), a key reagent in bioorthogonal chemistry, detailing its mechanism, applications, and relevant experimental protocols. This powerful tool enables the precise labeling and visualization of biomolecules in complex biological systems, including living cells and whole organisms.

Core Principles: Bioorthogonal Labeling with DBCO-Cy5.5

This compound is a bifunctional molecule consisting of two key components:

  • Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne (B158145) that serves as the reactive "handle."

  • Cyanine 5.5 (Cy5.5): A near-infrared (NIR) fluorescent dye that acts as the reporter.

The primary utility of DBCO-Cy5.5 lies in its ability to participate in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][]

The SPAAC reaction occurs between the strained alkyne of the DBCO group and an azide (B81097) (-N₃) functional group.[1] The inherent ring strain of the DBCO molecule significantly lowers the reaction's activation energy, allowing it to proceed rapidly and spontaneously under physiological conditions (neutral pH and body temperature) without the need for a cytotoxic copper catalyst.[1][][3] This copper-free nature is a critical advantage for applications in living systems.[3][4] The reaction forms a stable, covalent triazole linkage, permanently attaching the Cy5.5 fluorophore to the azide-modified target.[3][5]

The Cy5.5 fluorophore is a bright and photostable near-infrared dye.[3] Its excitation and emission properties in the NIR spectrum are highly advantageous for biological imaging because they minimize autofluorescence from native biological specimens, leading to a higher signal-to-noise ratio.[3]

Key Applications in Molecular Biology

The specificity of the SPAAC reaction makes DBCO-Cy5.5 an ideal tool for labeling biomolecules that have been metabolically or chemically engineered to contain an azide group.

  • Metabolic Glycan Labeling: This is one of the most common applications.[6][7] Cells are cultured with an unnatural sugar precursor containing an azide group (e.g., N-azidoacetylmannosamine, ManNAz).[6][8] Cellular enzymes process this sugar and incorporate it into glycans on the cell surface and within the cell.[7][9] Subsequent treatment with DBCO-Cy5.5 leads to the specific fluorescent labeling of these newly synthesized glycoconjugates, enabling their visualization and analysis.[8][10]

  • In Vivo Imaging: The NIR properties of Cy5.5 make it well-suited for whole-animal imaging, as light in this region can penetrate tissue more deeply.[3] Researchers can perform metabolic labeling in living animals (e.g., mice) by administering an azido-sugar, followed by an injection of DBCO-Cy5.5 to visualize the location and distribution of labeled cells or tissues, such as tumors.[11][12]

  • Labeling of Other Biomolecules: Beyond glycans, proteins, lipids, and nucleic acids can be modified to incorporate azide groups through various biochemical or chemical strategies. DBCO-Cy5.5 can then be used to fluorescently tag these molecules for tracking their localization, trafficking, and interactions.

  • Cell Tracking and Analysis: Labeled cells can be visualized using fluorescence microscopy or quantified via flow cytometry.[10] This is valuable for tracking cell populations, for instance, after transplantation into a host organism.[11]

Quantitative Data

The photophysical properties of DBCO-Cy5.5 are summarized below. These values are typical and may vary slightly between suppliers.

PropertyValueReference(s)
Excitation Maximum (λabs)~678 nm[4][13][14]
Emission Maximum (λem)~694 nm[4][13][14]
Molar Extinction Coefficient (ε)~190,000 M⁻¹cm⁻¹[4][13][14]
Molecular Weight~1161.34 g/mol [3][4][13]
SolubilityWater, DMSO, DMF[4][13][14]

Experimental Protocols & Workflows

General Workflow for Metabolic Labeling and Imaging

The overall process involves two main stages: metabolic incorporation of an azide reporter and subsequent fluorescent labeling via SPAAC.

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Analysis azido_sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) cells Incubate with Live Cells or Administer to Animal azido_sugar->cells Introduce incorporation Cellular Metabolism Incorporates Azide into Biomolecules cells->incorporation Process reaction SPAAC Reaction: DBCO reacts with Azide incorporation->reaction Expose cells to reagent dbco_cy55 DBCO-Cy5.5 Reagent dbco_cy55->reaction Add labeled_cells Fluorescently Labeled Biomolecules reaction->labeled_cells analysis Imaging (Microscopy) or Quantification (Flow Cytometry) labeled_cells->analysis

Caption: General workflow for bioorthogonal labeling using DBCO-Cy5.5.

Detailed Protocol: Metabolic Labeling of Cultured Cells

This protocol is a representative example for labeling cell surface glycans on adherent cells in culture. Concentrations and incubation times may require optimization for different cell types and experimental goals.

Materials:

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • DBCO-Cy5.5

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cells of interest plated on coverslips or appropriate imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 25 mM).

    • To the complete culture medium of your cells, add the Ac₄ManNAz stock solution to a final concentration of 25-50 µM.

    • Culture the cells for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[6]

  • Preparation for Labeling:

    • Gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar from the medium.

  • DBCO-Cy5.5 Staining (SPAAC Reaction):

    • Prepare a stock solution of DBCO-Cy5.5 in DMSO (e.g., 1-5 mM).

    • Dilute the DBCO-Cy5.5 stock solution in PBS or serum-free medium to a final concentration of 5-20 µM.

    • Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C or room temperature, protected from light.[9]

  • Final Washes and Imaging:

    • Wash the cells three times with PBS to remove unbound DBCO-Cy5.5 reagent.

    • (Optional) The cells can be fixed at this stage using 4% paraformaldehyde if desired.

    • (Optional) Counterstain nuclei with a suitable dye like DAPI.

    • Mount the coverslips or proceed to image the cells directly on the plate using a fluorescence microscope.[9]

Signaling Pathways and Reaction Diagrams

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The chemical reaction underpinning the utility of DBCO-Cy5.5 is the Huisgen 1,3-dipolar cycloaddition between the DBCO and azide moieties.[1]

G cluster_reactants Reactants cluster_product Product R1_azide R1-N₃ Product R1-Triazole-Cy5.5 R1_azide->Product + label_azide Azide-modified Biomolecule DBCO_Cy55 DBCO-Cy5.5 DBCO_Cy55->Product label_dbco Labeling Reagent label_product Stable, Fluorescently Labeled Biomolecule conditions Physiological Conditions (No Copper Catalyst)

Caption: The SPAAC reaction between an azide and DBCO-Cy5.5.

References

The Mechanism of DBCO-Cy5.5 in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of DBCO-Cy5.5 in copper-free click chemistry, a cornerstone of modern bioconjugation. We will delve into the core principles of this powerful technology, provide quantitative data to inform experimental design, and present detailed protocols for its application.

Introduction to Copper-Free Click Chemistry and DBCO-Cy5.5

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the labeling and detection of biomolecules in complex biological systems.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and whole organisms.[1][2]

At the heart of this reaction are two key components: a strained cyclooctyne (B158145) and an azide (B81097). DBCO (Dibenzocyclooctyne) is a highly reactive and stable cyclooctyne derivative that readily participates in SPAAC reactions.[2][3] When conjugated to a reporter molecule like the near-infrared fluorescent dye Cy5.5, it creates a powerful tool for bio-orthogonal labeling.

DBCO-Cy5.5 is a molecule where the DBCO moiety provides the reactive handle for covalent bond formation, and the Cy5.5 dye serves as a highly sensitive reporter for detection in various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[4][5]

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind the reaction between DBCO and an azide is the significant ring strain within the cyclooctyne ring of DBCO.[3][6] This strain lowers the activation energy of the [3+2] cycloaddition reaction, allowing it to proceed rapidly and specifically under physiological conditions (neutral pH, moderate temperature, and aqueous environments).[1][3]

The reaction mechanism can be summarized as follows:

  • Approach of Reactants: The DBCO moiety on one molecule and the azide group on another molecule approach each other.

  • [3+2] Cycloaddition: The strained triple bond of the DBCO ring undergoes a concerted [3+2] cycloaddition with the three nitrogen atoms of the azide.

  • Formation of a Stable Triazole: This reaction results in the formation of a stable, covalent triazole linkage, effectively "clicking" the two molecules together.[2][3]

This reaction is highly bio-orthogonal, meaning that neither the DBCO nor the azide group significantly interacts with or perturbs native biological functional groups, ensuring high specificity in complex biological milieu.[1]

SPAAC_Mechanism DBCO DBCO-Cy5.5 (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState + Azide Azide-Modified Biomolecule Azide->TransitionState Product Stable Triazole Linkage (Labeled Biomolecule) TransitionState->Product Spontaneous Reaction (No Catalyst)

Figure 1: Mechanism of SPAAC between DBCO-Cy5.5 and an azide.

Quantitative Data for Experimental Design

The efficiency and rate of the SPAAC reaction are influenced by several factors, including the structure of the reactants, pH, and the buffer system used.

Physicochemical and Spectral Properties of DBCO-Cy5.5
PropertyValueReference(s)
Molecular Weight ~1161.34 g/mol [4][7]
Excitation Maximum (Ex) ~675-678 nm[4][5]
Emission Maximum (Em) ~694 nm[4][5]
Extinction Coefficient ~190,000 - 250,000 M⁻¹cm⁻¹[7][8]
Solubility Water, DMSO, DMF[7][8]
Appearance Blue solid[4][7]
Kinetic Data of DBCO Reactions

The rate of the SPAAC reaction is typically described by a second-order rate constant. The following table summarizes reported rate constants for DBCO derivatives under various conditions.

DBCO ConstructReactant AzideBuffer System (pH)Temperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)25 & 370.55 - 1.22[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)25 & 370.32 - 0.85[9]
Sulfo DBCO-amine3-azido-L-alanineDMEM25 & 370.59 - 0.97[9]
Sulfo DBCO-amine3-azido-L-alanineRPMI25 & 370.27 - 0.77[9]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS (7)25 & 370.18 - 0.37[9][10]

Note: The inclusion of a PEG linker can enhance reaction rates by reducing steric hindrance.[9][11]

Application in Visualizing Glycosylation Pathways

A significant application of DBCO-Cy5.5 is in the field of metabolic glycoengineering for the visualization and study of glycosylation pathways.[3] This process involves introducing a synthetic, azide-modified sugar into cells, which is then metabolized and incorporated into cellular glycans. The azide groups, now present on the cell surface, can be specifically labeled with DBCO-Cy5.5 for detection.

Glycoengineering_Workflow cluster_cell Living Cell Metabolism Metabolic Incorporation Glycan Cell Surface Glycan with Azide Group Metabolism->Glycan LabeledCell Fluorescently Labeled Cell Glycan->LabeledCell + AzideSugar Azide-Modified Sugar (e.g., Ac4ManNAz) AzideSugar->Metabolism Introduction into cell culture medium DBCO_Cy55 DBCO-Cy5.5 DBCO_Cy55->LabeledCell SPAAC Reaction Detection Detection (Microscopy, Flow Cytometry) LabeledCell->Detection

Figure 2: Workflow for metabolic glycoengineering and labeling.

This technique allows for the specific visualization of newly synthesized glycans, providing insights into dynamic processes such as cell signaling, cancer progression, and immune responses, where aberrant glycosylation is often observed.[12][13]

Detailed Experimental Protocols

The following protocols provide a framework for using DBCO-Cy5.5 in common applications. Optimization may be required for specific experimental systems.

Protocol 1: Cell Surface Labeling for Flow Cytometry

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.[14]

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz).

  • DBCO-Cy5.5 solution (1 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • FACS buffer (e.g., PBS with 1% BSA).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS.

  • DBCO-Cy5.5 Incubation: Resuspend the cell pellet in FACS buffer containing 10-50 µM DBCO-Cy5.5. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with FACS buffer to remove unbound DBCO-Cy5.5.

  • Analysis: Resuspend the final cell pellet in FACS buffer and analyze using a flow cytometer with appropriate excitation (e.g., 633 nm laser) and emission filters for Cy5.5.

Protocol 2: Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS).

  • DBCO-Cy5.5 solution (10 mM in DMSO).

  • Desalting column (e.g., PD-10).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 10-20 fold molar excess of DBCO-Cy5.5.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification: Remove the excess, unreacted DBCO-Cy5.5 using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration).

Experimental_Workflow Start Start: Azide-Modified Biomolecule AddDBCO Add DBCO-Cy5.5 (Molar Excess) Start->AddDBCO Incubate Incubate (Room Temp or 4°C) AddDBCO->Incubate Purify Purify (e.g., Desalting Column) Incubate->Purify Reaction Complete Analyze Analyze (Spectroscopy, Gel Electrophoresis) Purify->Analyze End End: Labeled Biomolecule Analyze->End

Figure 3: General experimental workflow for bioconjugation.
Protocol 3: General Procedure for In Vivo Imaging

This protocol provides a general guideline for performing in vivo fluorescence imaging in animal models.

Materials:

  • Animal model with azide-labeled cells or tissues.

  • Sterile DBCO-Cy5.5 solution in a biocompatible vehicle (e.g., PBS).

  • In vivo imaging system with appropriate filters for Cy5.5.

Procedure:

  • Probe Administration: Administer the sterile DBCO-Cy5.5 solution to the animal, typically via intravenous injection. The optimal dose and route of administration should be determined empirically.

  • Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and acquire whole-body fluorescence images using the in vivo imaging system.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect the organs of interest. Image the excised organs to confirm the biodistribution of the fluorescent probe.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest to determine the extent of labeling and localization.

Conclusion

DBCO-Cy5.5 is a versatile and powerful tool for the specific and efficient fluorescent labeling of biomolecules in a variety of contexts. Its mechanism of action, rooted in the principles of strain-promoted azide-alkyne cycloaddition, allows for bio-orthogonal conjugation under physiological conditions. By understanding the core mechanism, leveraging the available quantitative data, and following established protocols, researchers can effectively employ DBCO-Cy5.5 to advance their studies in cell biology, drug development, and molecular imaging.

References

DBCO-Cy5.5 spectral properties and fluorescence spectrum.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DBCO-Cy5.5: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Cyanine5.5 (DBCO-Cy5.5), a near-infrared (NIR) fluorescent probe essential for modern bioorthogonal chemistry. We delve into its core spectral properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Core Principles of DBCO-Cy5.5

DBCO-Cy5.5 is a vital tool for selectively labeling and visualizing biomolecules in complex biological systems. It consists of two key functional moieties:

  • Cyanine5.5 (Cy5.5): A bright and photostable near-infrared fluorophore. Its fluorescence is pH-insensitive between pH 4 and 10, and it operates in a spectral range that minimizes autofluorescence from biological samples.[1][2]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent labeling of azide-modified molecules.

The primary application of DBCO-Cy5.5 revolves around the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," allowing for the formation of a stable triazole linkage between the DBCO group and an azide-functionalized target. A key advantage of this process is that it is bioorthogonal, meaning it proceeds with high efficiency and specificity within living systems without the need for a cytotoxic copper catalyst.[1][2][3]

Physicochemical and Spectral Properties

The utility of a fluorophore is defined by its physical and spectral characteristics. DBCO-Cy5.5 is a water-soluble, hydrophilic dye, which helps to minimize non-specific binding in aqueous environments.[1][2] Key properties are summarized below.

Table 1: Physicochemical Properties of DBCO-Cy5.5
PropertyValueSource(s)
Appearance Blue or dark-colored solid[1][2][3]
Solubility Water, DMSO, DMF, Chlorinated Solvents[1][2][3][4]
Storage Conditions -20°C, desiccated, protected from light[1][2][3][4]
Molecular Weight ~1161.3 g/mol [1][2][4]
Table 2: Spectral Properties of DBCO-Cy5.5
Spectral PropertyValueSource(s)
Excitation Maximum (λex) 678 nm[1][2][4][5]
Emission Maximum (λem) 694 nm[1][2][4][5]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[1][2][4]
Fluorescence Quantum Yield (Φ) ~0.2[3]
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][2]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. A sulfo-Cy5.5 DBCO variant exhibits an excitation maximum of 673 nm, an emission maximum of 691 nm, a molar extinction coefficient of 211,000 cm⁻¹M⁻¹, and a quantum yield of 0.21.[6]

Key Applications and Methodologies

DBCO-Cy5.5 is primarily used for fluorescence imaging and detection of azide-labeled biomolecules, such as glycans, proteins, and nucleic acids, both in vitro and in vivo.[3][7]

Logical Workflow: Bioorthogonal Labeling

The core principle involves a two-stage process: first, the metabolic or enzymatic incorporation of an azide-containing precursor into a target biomolecule, and second, the specific reaction of this azide (B81097) with DBCO-Cy5.5 for visualization.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Click Reaction & Detection Metabolite Azide-Containing Metabolite (e.g., Ac4ManNAz) Cell Live Cell / Organism Metabolite->Cell Incorporation Metabolic Incorporation into Biomolecules Cell->Incorporation Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Incorporation->Reaction Azide-labeled biomolecule DBCO_Cy55 DBCO-Cy5.5 (Fluorescent Probe) DBCO_Cy55->Reaction Detection Fluorescence Detection (Microscopy, Flow Cytometry) Reaction->Detection

Caption: Workflow for bioorthogonal labeling using DBCO-Cy5.5.

Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The chemical foundation for DBCO-Cy5.5 applications is the SPAAC reaction, which forms a stable triazole ring.

G cluster_info Reaction Conditions Reactant1 Azide-Modified Biomolecule (R-N3) Product Stable Cy5.5-Labeled Biomolecule (Triazole Linkage) Reactant1->Product Reactant2 DBCO-Cy5.5 Reactant2->Product info - No Copper Catalyst Required - Physiologically Compatible - Forms Stable Covalent Bond

Caption: The SPAAC "click chemistry" reaction mechanism.

Experimental Protocols

The following protocols provide a framework for common applications. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Protocol 1: General Fluorescence Spectroscopy

This protocol is adapted for measuring the fluorescence spectrum of DBCO-Cy5.5.

1. Equipment Preparation:

  • Turn on the fluorescence spectrophotometer to warm up.[8]
  • Launch the data acquisition software.[8]
  • Set the excitation wavelength to ~678 nm and the emission scan range to 685-800 nm.

2. Solution Preparation:

  • Prepare a stock solution of DBCO-Cy5.5 in a suitable solvent like DMSO or DMF.[1][2]
  • Dilute the stock solution to the desired working concentration in the appropriate buffer (e.g., PBS, pH 7.4). Protect solutions from light.

3. Data Collection:

  • Fill a cuvette with the buffer solution to record a blank spectrum.[8]
  • Rinse the cuvette and fill it with the DBCO-Cy5.5 working solution.
  • Collect the fluorescence emission spectrum.

Protocol 2: Labeling of Live Adherent Cells

This protocol details the metabolic labeling of cell surface glycans followed by fluorescent tagging.

1. Metabolic Labeling:

  • Seed adherent cells (e.g., A549) onto glass-bottom dishes to achieve 70-80% confluency.[9][10]
  • Prepare a complete culture medium containing an azide-modified sugar, such as Ac₄ManNAz, at a final concentration of 10-50 µM.[9][10]
  • Replace the existing medium with the azide-sugar-containing medium and incubate for 1-3 days at 37°C.[9][10] This allows for the metabolic incorporation of azide groups onto cell surface glycans.

2. DBCO-Cy5.5 Labeling:

  • Prepare a working solution of DBCO-Cy5.5 at a concentration of 5-30 µM in a suitable buffer (e.g., PBS or serum-free medium).[7][11] The working solution should be prepared fresh.
  • Wash the cells twice with PBS (pH 7.4) to remove residual media.[9]
  • Incubate the cells with the DBCO-Cy5.5 working solution for 30-60 minutes at 37°C, protected from light.[7][9][11]
  • Wash the cells three to four times with buffer (e.g., PBS with 1% FBS) to remove unbound probe.[11]

3. Cell Fixation and Imaging:

  • Fix the cells with a suitable fixative (e.g., 4% formaldehyde) for 15-20 minutes at room temperature.[7][9][11]
  • Wash the cells twice with PBS.[9]
  • (Optional) Counterstain nuclei with a dye like DAPI.[9]
  • Image the cells using a confocal laser scanning microscope or a similar imaging system equipped with appropriate lasers (e.g., 633 nm or 647 nm) and detectors.[7][12]

Important Considerations:

  • DBCO-Cy5.5 is not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background signals.[1][2]

  • The degree of labeling is dose-dependent, and titration of the DBCO-Cy5.5 concentration is recommended for optimal results.[7]

References

A Technical Guide to Dibenzocyclooctyne-Cy5.5: Properties and Applications in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5), a near-infrared fluorescent probe widely utilized in bioorthogonal chemistry. The guide details its spectral properties, experimental protocols for its application in cellular and protein labeling, and visual representations of the underlying chemical and experimental workflows.

Core Properties of this compound

This compound is a valuable tool for researchers employing copper-free click chemistry, a biocompatible method for labeling biomolecules in living systems. The DBCO moiety reacts specifically with azide-tagged molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biochemical processes. The attached Cy5.5 fluorophore is a bright and photostable cyanine (B1664457) dye that emits in the near-infrared spectrum, a region with minimal autofluorescence from biological samples.

Spectral Characteristics

The photophysical properties of DBCO-Cy5.5 make it well-suited for a variety of fluorescence-based detection methods, including microscopy and flow cytometry.

PropertyValueReference(s)
Excitation Maximum (λex) 678 - 684 nm[1][2]
Emission Maximum (λem) 694 - 710 nm[1][2][]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ) ~0.2[1]

Experimental Protocols

The following protocols provide a general framework for the use of DBCO-Cy5.5 in common bioorthogonal labeling experiments. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental setups.

Protocol 1: Cell Surface Labeling for Fluorescence Microscopy

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide (B81097) groups.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

  • Complete cell culture medium

  • DBCO-Cy5.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[1]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido sugars.[1]

  • DBCO-Cy5.5 Labeling:

    • Prepare a working solution of DBCO-Cy5.5 in serum-free medium or PBS at a final concentration of 5-20 µM.

    • Incubate the cells with the DBCO-Cy5.5 solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining and Imaging:

    • (Optional) Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash the cells twice with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 and the counterstain. For DBCO-Cy5.5, use an excitation wavelength of ~635 nm and collect emission between 650-700 nm.[5]

Protocol 2: Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • DBCO-Cy5.5

  • DMSO

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare DBCO-Cy5.5 Stock Solution:

    • Dissolve DBCO-Cy5.5 in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-Cy5.5 stock solution to the azide-modified protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted DBCO-Cy5.5 from the labeled protein using a size-exclusion chromatography column or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the labeling of the protein by measuring the absorbance at 280 nm (for protein) and ~680 nm (for Cy5.5). The degree of labeling can be calculated using the molar extinction coefficients of the protein and Cy5.5.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the key processes involved in utilizing DBCO-Cy5.5 for bioorthogonal labeling.

G cluster_0 Metabolic Glycoengineering cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_2 Detection ac4manaz Ac₄ManNAz (Azido Sugar) cell Cell ac4manaz->cell Metabolic Incorporation azide_cell Cell with Azide Groups on Surface Glycans cell->azide_cell labeled_cell Fluorescently Labeled Cell azide_cell->labeled_cell Click Reaction dbco_cy55 DBCO-Cy5.5 dbco_cy55->labeled_cell microscopy Fluorescence Microscopy (Ex: ~680nm, Em: ~700nm) labeled_cell->microscopy G start Start metabolic_labeling 1. Metabolic Labeling of Cells with Azido Sugar (1-3 days) start->metabolic_labeling wash1 2. Wash to Remove Unincorporated Sugar metabolic_labeling->wash1 dbco_incubation 3. Incubate with DBCO-Cy5.5 (30-60 min) wash1->dbco_incubation wash2 4. Wash to Remove Unreacted DBCO-Cy5.5 dbco_incubation->wash2 fixation 5. Fix Cells wash2->fixation imaging 6. Image with Fluorescence Microscope fixation->imaging end End imaging->end

References

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition with DBCO-Cy5.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of strain-promoted alkyne-azide cycloaddition (SPAAC), with a specific focus on the widely used reagent, DBCO-Cy5.5. This powerful bioorthogonal reaction has become an indispensable tool in chemical biology, enabling the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key quantitative data to empower researchers in their scientific endeavors.

The Core of the Reaction: Understanding SPAAC

Strain-promoted alkyne-azide cycloaddition is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097).[1][2] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed rapidly and with high specificity under physiological conditions without the need for a cytotoxic copper catalyst.[3][][5] This bioorthogonality makes SPAAC ideal for studying biological processes in living cells and organisms.[3]

Dibenzocyclooctyne (DBCO) is a popular cyclooctyne derivative due to its high reactivity and stability.[6][7] When conjugated to a fluorescent dye like Cy5.5, it becomes a powerful tool for fluorescence imaging. Cy5.5 is a near-infrared dye with spectral properties similar to Alexa Fluor® 680 and DyLight® 680, offering exceptional brightness and photostability.[8] Its fluorescence is insensitive to pH changes between 4 and 10, a critical feature for biological experiments.[8][9] The resulting DBCO-Cy5.5 conjugate allows for the sensitive and specific detection of azide-modified biomolecules.

Quantitative Data for Experimental Design

Successful experimental design relies on a thorough understanding of the reaction kinetics and the photophysical properties of the reagents. The following tables summarize key quantitative data for SPAAC reactions involving DBCO and the characteristics of Cy5.5.

ParameterValueReferences
Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide ~0.1 M⁻¹s⁻¹[1]
Optimal pH Range for SPAAC 6.0 - 8.5[10]
Typical Reaction Temperature 4 - 37 °C[10]
Typical Reactant Concentration 10 µM - 10 mM[10]
Molar Ratio (Azide:Alkyne) 1:1 to 1:5[10]
Typical Reaction Time 1 - 24 hours[10]

Table 1: Reaction Parameters for SPAAC with DBCO. The reaction kinetics can be influenced by factors such as the specific azide, solvent, and temperature.[10][11]

PropertyValueReferences
Excitation Maximum (λex) ~678 nm[12]
Emission Maximum (λem) ~694 nm[12]
Extinction Coefficient 190,000 cm⁻¹M⁻¹[12]
Molecular Weight ~1161.3 g/mol [12]
Solubility Water, DMSO, DMF[12][13]

Table 2: Photophysical and Chemical Properties of Cy5.5-DBCO. These properties make Cy5.5-DBCO suitable for a wide range of fluorescence-based applications.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing DBCO-Cy5.5 for the labeling and visualization of azide-modified biomolecules.

Metabolic Labeling of Cell Surface Glycans

This protocol describes the introduction of azide groups onto cell surface glycans through metabolic engineering, a prerequisite for SPAAC labeling with DBCO-Cy5.5.

Materials:

  • Cells of interest (e.g., A549 cells)

  • Complete cell culture medium

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will ensure 70-80% confluency at the time of labeling.[14]

  • Prepare Labeling Medium: Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).[15] Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.[14]

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Incubation: Incubate the cells for 1 to 3 days at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[14][15]

  • Washing: After incubation, wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[15] The azide-labeled cells are now ready for SPAAC reaction with DBCO-Cy5.5.

Labeling of Azide-Modified Cells with DBCO-Cy5.5 for Flow Cytometry

This protocol details the "click" reaction between azide-labeled cells and DBCO-Cy5.5 for subsequent analysis by flow cytometry.

Materials:

  • Azide-labeled cells (from Protocol 3.1)

  • DBCO-Cy5.5

  • Complete cell culture medium

  • PBS

  • FACS buffer (PBS containing 2% FBS and 1 mM EDTA)[14]

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Prepare DBCO-Cy5.5 Labeling Solution: Prepare a stock solution of DBCO-Cy5.5 in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 10-20 µM.[14]

  • SPAAC Reaction: Add the DBCO-Cy5.5 labeling solution to the azide-labeled cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.[14]

  • Washing: Wash the cells three times with PBS to remove any unbound DBCO-Cy5.5.[14]

  • Cell Harvesting (for adherent cells): Detach the cells using Trypsin-EDTA and resuspend them in FACS buffer.[14]

  • Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for Cy5.5 (excitation ~633 nm, emission ~660/20 nm).

In Vivo Tumor Labeling in a Mouse Model

This protocol provides a generalized workflow for in vivo labeling of tumors through metabolic glycoengineering and subsequent reaction with DBCO-Cy5.5.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Ac₄ManNAz

  • Vehicle (e.g., DMSO/PBS solution)

  • DBCO-Cy5.5

  • Sterile, biocompatible buffer (e.g., PBS)

  • In vivo imaging system

Procedure:

  • Azido-Sugar Administration: Administer Ac₄ManNAz to the tumor-bearing mice. For systemic labeling, a typical dose is administered daily via intraperitoneal (i.p.) injection for 3 to 7 days.[16] For localized tumor labeling, a solution of Ac₄ManNAz can be injected directly into the tumor.[16] A control group should be administered the vehicle solution.[16]

  • Metabolic Incorporation: Allow 24 hours to pass after the final Ac₄ManNAz injection to ensure maximal incorporation of azides onto cell surface glycans.[16]

  • DBCO-Cy5.5 Administration: Prepare the DBCO-Cy5.5 probe in a sterile, biocompatible buffer. Administer the probe to the mice, typically via intravenous (i.v.) injection.[16][17]

  • In Vivo Imaging: At a predetermined time point after probe administration, anesthetize the mice and perform whole-body fluorescence imaging to visualize tumor-specific uptake of DBCO-Cy5.5.[16]

Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by observing the disappearance of the characteristic DBCO absorbance peak at approximately 309 nm.[18][19]

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule

  • Reaction buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.[18]

  • Sample Preparation: Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of the instrument. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[18]

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette. Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating reaction completion.[18]

  • Data Analysis: For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope represents the pseudo-first-order rate constant.[18]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex experimental workflows and biological pathways. The following are Graphviz DOT script-generated diagrams illustrating key processes involving DBCO-Cy5.5.

cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Downstream Analysis Ac4ManNAz Ac4ManNAz Administration Metabolism Cellular Metabolic Machinery Ac4ManNAz->Metabolism Azide_Expression Azide Expression on Cell Surface Glycans Metabolism->Azide_Expression Click_Reaction Strain-Promoted Cycloaddition Azide_Expression->Click_Reaction Bioorthogonal Reaction DBCO_Cy5_5 DBCO-Cy5.5 Administration DBCO_Cy5_5->Click_Reaction Labeled_Cell Fluorescently Labeled Cell Click_Reaction->Labeled_Cell Imaging Fluorescence Imaging Labeled_Cell->Imaging Flow_Cytometry Flow Cytometry Labeled_Cell->Flow_Cytometry

General workflow for cell labeling using SPAAC with DBCO-Cy5.5.

cluster_workflow In Vivo Pre-targeting Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging Antibody Azide-Modified Antibody Injection Accumulation Tumor Accumulation & Blood Clearance Antibody->Accumulation SPAAC In Vivo SPAAC Reaction at Tumor Site Accumulation->SPAAC DBCO_Probe DBCO-Cy5.5 Probe Injection DBCO_Probe->SPAAC Imaging Fluorescence Imaging of Tumor SPAAC->Imaging

References

DBCO-Cy5.5: A Technical Guide to Solubility and Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-Cy5.5, a conjugate of Dibenzocyclooctyne (DBCO) and the cyanine (B1664457) dye Cy5.5, is a key reagent in bioconjugation and bioorthogonal chemistry. Its utility in copper-free click chemistry for labeling azide-modified biomolecules makes understanding its behavior in aqueous environments paramount for successful experimental design and the development of robust applications. This technical guide provides a comprehensive overview of the solubility and stability of DBCO-Cy5.5 in aqueous buffers, presenting available data, outlining experimental protocols, and discussing critical factors that influence its performance.

Physicochemical Properties of DBCO-Cy5.5

DBCO-Cy5.5 is a molecule that combines the strain-promoted alkyne-azide cycloaddition (SPAAC) reactivity of the DBCO moiety with the near-infrared (NIR) fluorescence properties of the Cy5.5 dye.

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) that reacts with azides in a highly specific and bioorthogonal manner without the need for a cytotoxic copper catalyst. This reaction is rapid and forms a stable triazole linkage.

  • Cy5.5: A fluorescent dye that absorbs maximally around 675 nm and emits around 694 nm. Its emission in the NIR region is advantageous for biological applications due to reduced autofluorescence from cells and tissues.

Solubility of DBCO-Cy5.5

The solubility of DBCO-Cy5.5 is a critical parameter for its application in biological systems, which are predominantly aqueous.

Qualitative Solubility

DBCO-Cy5.5 is generally described as being water-soluble.[1][2][3][4][5] It is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3][4] The presence of sulfonate groups on the Cy5.5 dye contributes significantly to its hydrophilicity and aqueous solubility.

Quantitative Solubility Data

Specific quantitative data for the solubility of DBCO-Cy5.5 in aqueous buffers like Phosphate-Buffered Saline (PBS) is not extensively reported in the literature. However, for a related PEGylated DBCO compound, DBCO-PEG4-Maleimide, a solubility of up to 6.6 mM in aqueous buffers has been noted. While not directly transferable, this suggests that DBCO-containing molecules can achieve significant aqueous solubility.

Table 1: Summary of DBCO-Cy5.5 Solubility

SolventSolubilityReference(s)
Water / Aqueous BuffersWater-soluble[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
Dimethylformamide (DMF)Soluble[2][3][4]

Stability of DBCO-Cy5.5 in Aqueous Buffers

The stability of both the DBCO moiety and the Cy5.5 fluorophore is crucial for the reliability and reproducibility of experiments.

pH Stability

The fluorescence of DBCO-Cy5.5 is reported to be insensitive to pH in the range of 4 to 10.[1][3][4] This wide range of pH stability makes it suitable for a variety of biological assays that are typically performed at or near physiological pH (around 7.4).

Chemical Stability of the DBCO Moiety

The DBCO group is generally stable in aqueous buffers and at physiological pH.[6] However, its stability can be compromised under certain conditions:

  • Azide-Containing Buffers: Long-term storage in buffers containing sodium azide (B81097) should be avoided as the DBCO group will react with the azide.

  • Thiol-Containing Buffers: While the reaction is much slower than with azides, DBCO can react with thiols (e.g., dithiothreitol (B142953) [DTT], β-mercaptoethanol).[7][8] Therefore, prolonged exposure to high concentrations of thiol-containing reagents should be minimized. The reaction rate with thiols is reported to be approximately two orders of magnitude lower than the reaction with azides.[8]

Photostability of the Cy5.5 Dye

Cy5.5 is a relatively photostable dye, which is essential for imaging applications that require prolonged light exposure.[1] However, like all fluorophores, it is susceptible to photobleaching. The use of antifade reagents in mounting media is recommended for microscopy applications to minimize signal loss.

Temperature and Storage Stability

For long-term storage, DBCO-Cy5.5 should be stored at -20°C in a desiccated form and protected from light.[6][9][10] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days. Aqueous solutions should be prepared fresh for optimal performance. Repeated freeze-thaw cycles of aqueous solutions should be avoided. A study on a DBCO-functionalized antibody showed it could be stored at -20°C for up to a month, though some loss of reactivity was observed over time.[10]

Table 2: Factors Affecting DBCO-Cy5.5 Stability

FactorEffect on StabilityRecommendations
pH Fluorescence is stable between pH 4 and 10.[1][3][4]Maintain buffer pH within this range for optimal fluorescence.
Azides DBCO group reacts with azides.Avoid azide-containing buffers for storage and in reaction buffers where DBCO is not the target.
Thiols DBCO group can react slowly with thiols.[7][8]Minimize exposure to high concentrations of thiol-containing reagents.
Light Cy5.5 can undergo photobleaching with prolonged exposure.Protect from light during storage and experiments. Use antifade reagents for microscopy.
Temperature Stable at -20°C for long-term storage.[6][9][10]Store desiccated at -20°C. Prepare aqueous solutions fresh and avoid multiple freeze-thaw cycles.
Ozone Cyanine dyes like Cy5 are sensitive to degradation by ozone.Minimize exposure to ambient ozone, especially during microarray experiments.

Experimental Protocols

The following are generalized protocols that can be adapted to determine the solubility and assess the stability of DBCO-Cy5.5.

Protocol for Determining Aqueous Solubility (Spectrophotometric Method)

This protocol provides a straightforward method to estimate the aqueous solubility of DBCO-Cy5.5 using a UV-Vis spectrophotometer.

Materials:

  • DBCO-Cy5.5 solid

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of solid DBCO-Cy5.5 to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Vortex the tube vigorously for 2-3 minutes.

    • Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Measure Absorbance:

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the same aqueous buffer.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5.5 (around 675 nm). Ensure the absorbance values fall within the linear range of the spectrophotometer.

  • Calculate Concentration:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted solutions.

      • A = Absorbance

      • ε = Molar extinction coefficient of Cy5.5 (approximately 250,000 M⁻¹cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration (in M)

    • Calculate the concentration of the original saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor. This value represents the aqueous solubility of DBCO-Cy5.5 under the tested conditions.

G Workflow for Spectrophotometric Solubility Determination cluster_prep Solution Preparation cluster_separation Separation cluster_measurement Measurement & Calculation prep1 Add excess DBCO-Cy5.5 to buffer prep2 Vortex and incubate for 24h prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 meas1 Prepare serial dilutions of supernatant sep2->meas1 meas2 Measure absorbance at ~675 nm meas1->meas2 meas3 Calculate concentration using Beer-Lambert Law meas2->meas3

Caption: Workflow for determining the aqueous solubility of DBCO-Cy5.5.

Protocol for Assessing Stability by HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of DBCO-Cy5.5 over time in an aqueous buffer.

Materials:

  • DBCO-Cy5.5

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath

Procedure:

  • Prepare Sample Solution:

    • Dissolve DBCO-Cy5.5 in the aqueous buffer to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately inject an aliquot of the freshly prepared solution into the HPLC system.

    • Develop a suitable gradient method to achieve good separation of the parent DBCO-Cy5.5 peak from any potential degradation products.

    • Record the chromatogram, noting the retention time and peak area of the DBCO-Cy5.5 peak.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.

    • Inject the aliquot into the HPLC system using the same method as the initial analysis.

    • Record the chromatogram.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining intact DBCO-Cy5.5 by comparing its peak area to the peak area at Time = 0.

    • Plot the percentage of intact DBCO-Cy5.5 against time to determine the degradation kinetics.

G Workflow for HPLC-Based Stability Assessment cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Time-Point Analysis setup1 Prepare DBCO-Cy5.5 solution in buffer setup2 Analyze at T=0 via HPLC setup1->setup2 inc1 Store solution at desired conditions setup2->inc1 analysis1 Withdraw aliquots at time intervals inc1->analysis1 analysis2 Analyze via HPLC analysis1->analysis2 analysis3 Calculate remaining DBCO-Cy5.5 analysis2->analysis3

Caption: Workflow for assessing the stability of DBCO-Cy5.5 using HPLC.

Signaling Pathways and Logical Relationships

DBCO-Cy5.5 is a labeling reagent and is not directly involved in endogenous signaling pathways. However, its use in copper-free click chemistry is part of a logical workflow for labeling and detecting azide-modified biomolecules.

G Logical Workflow of DBCO-Cy5.5 in Bioorthogonal Labeling cluster_bio_system Biological System cluster_reagents Labeling Reagents cluster_reaction Bioorthogonal Reaction cluster_product Final Product cluster_detection Detection mol Biomolecule of Interest azide_mol Azide-Modified Biomolecule mol->azide_mol Metabolic or Enzymatic Labeling click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide_mol->click dbco_cy55 DBCO-Cy5.5 dbco_cy55->click labeled_mol Fluorescently Labeled Biomolecule click->labeled_mol detection Fluorescence Microscopy, Flow Cytometry, etc. labeled_mol->detection

References

Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5): A Technical Guide to a Premier Near-Infrared Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5) is a high-performance fluorescent probe designed for the specific labeling and detection of azide-modified biomolecules. It combines a dibenzocyclooctyne (DBCO) moiety with the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5. This combination allows for highly efficient and specific covalent labeling through copper-free "click chemistry," a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The reaction is biocompatible, proceeding rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[4][5] The Cy5.5 fluorophore offers exceptional brightness and photostability in the near-infrared spectrum, a region where cellular autofluorescence is minimal.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical structure, properties, and applications of DBCO-Cy5.5, including detailed experimental protocols.

Chemical Structure and Physicochemical Properties

DBCO-Cy5.5 is characterized by the fusion of a strained alkyne (DBCO) to a cyanine dye (Cy5.5) via a linker. The DBCO group provides the reactive handle for selective conjugation to azide-containing molecules.[8][9] The overall molecule is a water-soluble, blue solid.[7][10][11]

Property Data References
Synonyms DBCO-Cy5.5, Cyanine5.5 DBCO, Cy5.5-DBCO[8]
CAS Number 1857352-95-4[6][7][8][11]
Molecular Formula C₅₈H₅₆N₄O₁₄S₄ or C₅₉H₅₈N₄O₁₄S₄[8][10][11]
Molecular Weight ~1161.34 g/mol (Note: Discrepancies exist, with some sources citing up to 1175.37 g/mol )[7][10][11]
Appearance Blue solid[7][10]
Solubility Soluble in Water, DMSO, DMF[7][10][11]
Storage and Stability Store at -20°C, desiccated and protected from light.[7][10][11] Stable for up to 12 months under these conditions.[10][12]

Optical and Performance Properties

The near-infrared spectral properties of DBCO-Cy5.5 make it an excellent choice for applications where deep tissue penetration and low background are critical. Its fluorescence is stable across a wide physiological pH range.[6][7]

Property Data References
Excitation Maximum (λex) 678 nm[7][10][11]
Emission Maximum (λem) 694 nm[10][11]
Molar Extinction Coefficient 190,000 L·mol⁻¹·cm⁻¹[7][11]
Purity ≥90-95% (as determined by HPLC)[7][10][11]
pH Sensitivity Fluorescence is insensitive in the range of pH 4 to pH 10.[6][7]
Spectrally Similar Dyes Alexa Fluor® 680, IRDye® 680, DyLight® 680[7]

Core Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of DBCO-Cy5.5 is its participation in SPAAC, a bioorthogonal reaction. This reaction involves the specific and rapid formation of a stable triazole linkage between the DBCO group and an azide (B81097) moiety without any accessory reagents.[1][4] This makes it a superior alternative to copper-catalyzed click chemistry in living systems where copper ions are cytotoxic.[5]

The workflow for using DBCO-Cy5.5 typically involves two stages: first, the introduction of an azide group into a biological target, and second, the labeling of this target with DBCO-Cy5.5. A common strategy for cell surface labeling is to use metabolic glycoengineering, where cells are fed an azide-modified sugar that is incorporated into cell surface glycans.[13]

SPAAC_Workflow cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Bioorthogonal Ligation AzideSugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell Live Cell AzideSugar->Cell Metabolic Incorporation Glycan Azide-Expressing Cell Surface Glycan Cell->Glycan Glycosylation Pathway LabeledCell Fluorescently Labeled Cell DBCO_Cy55 DBCO-Cy5.5 DBCO_Cy55->LabeledCell SPAAC Reaction (Click Chemistry) Analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) LabeledCell->Analysis

Figure 1. Workflow for cell surface labeling using DBCO-Cy5.5 via SPAAC.

Experimental Protocols

The following is a generalized protocol for the fluorescent labeling of azide-modified cell surface glycans for analysis by flow cytometry or microscopy.

1. Materials and Reagents

  • Cells: Cell line of interest.

  • Metabolic Labeling Reagent: Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).

  • Labeling Reagent: DBCO-Cy5.5.

  • Solvent: Anhydrous DMSO for stock solution preparation.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4; FACS buffer (PBS with 1-2% FBS or BSA).

  • Culture Medium: Appropriate for the cell line.

2. Preparation of Reagents

  • Azide Sugar Stock: Prepare a stock solution of Ac₄ManNAz in sterile DMSO or PBS. The final concentration for cell culture typically ranges from 25 to 100 µM.[14]

  • DBCO-Cy5.5 Stock: Prepare a 1-10 mM stock solution of DBCO-Cy5.5 in anhydrous DMSO.[4] Store aliquots at -20°C, protected from light.

3. Protocol: Cell Surface Labeling

Step 3.1: Metabolic Incorporation of Azides

  • Culture cells to approximately 70-80% confluency under standard conditions.

  • Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of Ac₄ManNAz (e.g., 50 µM).[15]

  • Culture the cells for 24 to 72 hours to allow for the metabolic incorporation of the azide sugar into cell-surface glycans.[14] A negative control group (without azide sugar) should be run in parallel.

Step 3.2: Strain-Promoted Click Reaction

  • Harvest the cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Wash the cells twice with ice-cold PBS or FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in a suitable volume of FACS buffer.

  • Add DBCO-Cy5.5 to the cell suspension to a final concentration of 10-50 µM.[15] The optimal concentration may need to be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.[14] For some applications, incubation can be extended up to 4 hours at room temperature or overnight at 4°C.[1][16]

  • After incubation, wash the cells three times with FACS buffer to remove any unreacted DBCO-Cy5.5.

Step 3.3: Analysis

  • Resuspend the final cell pellet in FACS buffer.

  • Analyze the labeled cells immediately using a flow cytometer (with appropriate lasers and filters for Cy5.5, e.g., ~640 nm excitation and ~690 nm emission) or by fluorescence microscopy.

4. Troubleshooting

  • Low Signal: Increase the concentration of the azide sugar or DBCO-Cy5.5, or extend incubation times. Ensure reagents have not degraded.[13]

  • High Background: Ensure adequate washing steps to remove excess DBCO-Cy5.5. Note that DBCO-Cy5.5 is not recommended for labeling intracellular components in fixed and permeabilized cells due to high background.[6][7]

DBCO-Cy5.5 is a powerful and versatile tool for bioorthogonal chemistry. Its combination of a highly reactive DBCO group with a bright, photostable near-infrared fluorophore provides an exceptional solution for the specific and sensitive detection of biomolecules in complex biological systems, including live cells and in vivo models.

References

A Technical Guide to DBCO-Cy5.5 for In Vivo Imaging in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of DBCO-Cy5.5 for in vivo imaging applications in mice. The guide details the core principles, experimental protocols, and key data associated with this powerful near-infrared (NIR) fluorescent probe.

Introduction to DBCO-Cy5.5

Dibenzocyclooctyne (DBCO) conjugated to Cyanine5.5 (Cy5.5) is a fluorescent probe widely utilized for in vivo imaging. Cy5.5 is a near-infrared dye, which is advantageous for animal imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region.[1][2] The DBCO moiety enables copper-free "click chemistry," a bioorthogonal reaction that allows for the specific labeling of molecules containing an azide (B81097) group in a biological environment without the need for a toxic copper catalyst.[3][4][5] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and forms a stable triazole linkage.[4][5] This two-step pre-targeting strategy, where an azide-modified molecule is first administered and allowed to accumulate at a target site, followed by the injection of DBCO-Cy5.5, has shown great potential for targeted in vivo imaging of various biological targets, including tumors.[6][7][8]

Core Principles and Workflow

The primary application of DBCO-Cy5.5 in vivo imaging revolves around a pre-targeting strategy. This involves two key steps:

  • Target Labeling: A biomolecule of interest (e.g., an antibody, peptide, or small molecule) is modified with an azide group. Alternatively, metabolic glycoengineering can be employed to introduce azide-modified sugars onto the surface of cells, such as cancer cells.[6][7] This azide-labeled entity is administered to the mouse and allowed to accumulate at the target tissue.

  • In Vivo "Click" Reaction and Imaging: Following the localization of the azide, DBCO-Cy5.5 is administered, typically intravenously. The DBCO group on the Cy5.5 molecule reacts specifically with the azide groups at the target site via the copper-free click reaction.[5] This results in the covalent attachment of the fluorescent dye to the target, enabling its visualization using a suitable in vivo imaging system.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing DBCO-Cy5.5 for in vivo imaging in mice. These values can vary depending on the specific experimental setup, including the animal model, targeting molecule, and imaging system used.

Table 1: Biodistribution and Tumor Accumulation of DBCO-Cy5.5

Time Post-Injection (p.i.)Tumor Signal (Fold Increase vs. Control)Key Organs of Accumulation (Excluding Tumor)Reference
48 hours~5-fold (Ac4ManAz-treated tumors)Liver[7][9]
48 hours1.52-fold (DCL-AAM treated tumors)Liver, Spleen, Heart, Lung, Kidney (no significant change)[7][9]
48 hoursSignificantly EnhancedLiver[10]

Table 2: Pharmacokinetic and Imaging Parameters

ParameterValueNotesReference
Excitation Maximum ~650 nm-[5]
Emission Maximum ~665-671 nm-[5][11]
Typical IV Dose 5 mg/kgCan vary based on the study.[7][10]
Imaging Timepoints 1, 6, 24, 48, 72 hoursOptimal window depends on the target and clearance rate.[6][12]
Serum Half-life (of Cy5.5 conjugates) Varies significantlyDependent on the conjugated molecule. For example, Cy5.5-labeled nanoparticles can have a half-life of several hours.[13]

Experimental Protocols

This section provides a detailed, generalized protocol for in vivo imaging in mice using a DBCO-Cy5.5-based pre-targeting strategy.

Animal Models and Preparation
  • Animal Strain: Athymic nude mice or other appropriate strains for the specific cancer model are commonly used.[6][7][14]

  • Tumor Implantation: For tumor imaging studies, cancer cells (e.g., LS174T, BGC-823) are typically implanted subcutaneously.[6][14] Tumors are allowed to grow to a palpable size before imaging experiments commence.

  • Diet: To reduce autofluorescence, mice can be fed a chlorophyll-free diet for at least one week prior to imaging.[12]

Metabolic Labeling (if applicable)
  • Reagent: Ac4ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine) or other azide-modified sugars.

  • Administration: Administer the azide sugar solution (e.g., 40 mg/kg) intravenously or intraperitoneally for several consecutive days to allow for metabolic incorporation of the azide groups onto the cell surfaces.[10]

DBCO-Cy5.5 Administration
  • Formulation: Dissolve DBCO-Cy5.5 in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, ensuring the final concentration of the organic solvent is non-toxic.[15]

  • Dose: A typical dose of DBCO-Cy5.5 is around 5 mg/kg.[7][10]

  • Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route.[7][12]

In Vivo Imaging
  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) or an intraperitoneal injection of an anesthetic cocktail (e.g., ketamine/xylazine).[12][16]

  • Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate filters for Cy5.5 fluorescence.

  • Filter Settings: Use an excitation filter around 640-650 nm and an emission filter around 680-700 nm.[12][16]

  • Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.[6][12]

Ex Vivo Analysis
  • Tissue Harvesting: At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs.

  • Organ Imaging: Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and arrange them for ex vivo fluorescence imaging to confirm the in vivo findings and quantify the signal in each tissue.[12]

  • Data Quantification: Draw regions of interest (ROIs) around the tumor and organs in both in vivo and ex vivo images to measure the average fluorescence intensity.[12]

Conclusion

DBCO-Cy5.5 has emerged as a valuable tool for in vivo imaging in mice, particularly for targeted applications utilizing copper-free click chemistry. Its near-infrared fluorescence properties and the bioorthogonality of the DBCO-azide reaction allow for high-contrast imaging of specific molecular targets in a complex biological environment. The pre-targeting strategy, often combined with metabolic labeling, offers a versatile platform for cancer imaging and potentially for monitoring therapeutic responses. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute their own in vivo imaging studies using DBCO-Cy5.5.

References

An In-depth Technical Guide to Labeling Azide-Modified Biomolecules with DBCO-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols for labeling azide-modified biomolecules using DBCO-Cy5.5. This powerful technique leverages bioorthogonal click chemistry for the specific and efficient tagging of biomolecules in complex biological systems.

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of azide-modified biomolecules with DBCO-Cy5.5 is based on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[][][3] This reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145), in this case, Dibenzocyclooctyne (DBCO), and an azide (B81097).[][4] The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonal nature ensures that the reaction does not interfere with native biochemical processes within living cells, making it an ideal tool for in vivo and in vitro labeling.[][] The reaction results in the formation of a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the azide-modified biomolecule.[3][5]

The key advantages of the DBCO-azide reaction include:

  • High Specificity: The reaction is highly selective between the DBCO and azide groups, minimizing off-target labeling and background interference.[][5]

  • Fast Reaction Kinetics: The strain-promoted nature of DBCO leads to rapid reaction rates, enabling efficient labeling even at low concentrations.[][4]

  • Biocompatibility: The absence of a copper catalyst makes this method non-toxic and suitable for use in living cells and organisms.[][5]

  • High Efficiency: The reaction typically proceeds to near-quantitative yields, ensuring robust and reliable labeling.[3][5]

  • Stability: Both the DBCO and azide functional groups are stable under physiological conditions over long periods.[5]

Cy5.5 is a bright and photostable near-infrared fluorescent dye, spectrally similar to Alexa Fluor® 680 and DyLight® 680.[6] Its fluorescence is insensitive to pH changes between 4 and 10, and it exhibits minimal autofluorescence in biological samples, making it an excellent choice for imaging applications.[6]

Quantitative Data on SPAAC Reaction Kinetics

The efficiency of the SPAAC reaction is often described by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction. The reaction rate can be influenced by factors such as the specific cyclooctyne used, the structure of the azide, the reaction buffer, pH, and temperature.[4][7][8]

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DBCO~0.1[4]
DIBO0.17[4]
BCN0.14[4]
DIFO0.076[4]
Reaction ConditionsSecond-Order Rate Constants (M⁻¹s⁻¹)Reference(s)
PBS (pH 7)0.32–0.85[7][8]
HEPES (pH 7)0.55–1.22[7][8]
DMEM0.59–0.97[7][8]
RPMI0.27–0.77[7][8]

Experimental Protocols

Detailed methodologies for labeling different classes of biomolecules are provided below.

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Detection with DBCO-Cy5.5

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with DBCO-Cy5.5 for visualization by flow cytometry or fluorescence microscopy.[9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) stock solution in DMSO

  • DBCO-Cy5.5 stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 1 mM EDTA) for flow cytometry[9]

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for microscopy[10]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining (optional)[10]

  • Nuclear counterstain (e.g., DAPI) for microscopy (optional)[10]

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz).[12]

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cellular glycans.[11]

  • Cell Preparation:

    • For adherent cells, detach them using Trypsin-EDTA.

    • Wash the azide-labeled cells twice with pre-warmed PBS to remove unincorporated azide sugar.[9][12]

  • DBCO-Cy5.5 Labeling:

    • Prepare the DBCO-Cy5.5 labeling solution by diluting the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final concentration (typically 20 µM).[13][14]

    • Resuspend the cells in the DBCO-Cy5.5 labeling solution.

    • Incubate for 1 hour at 37°C, protected from light.[10][13]

  • Washing:

    • Wash the cells three times with PBS or FACS buffer to remove unreacted DBCO-Cy5.5.[9][10]

  • Analysis:

    • For Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter settings for Cy5.5.[9]

    • For Fluorescence Microscopy:

      • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]

      • (Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[10]

      • (Optional) Counterstain the nuclei with DAPI.[10]

      • Mount the cells and image using a fluorescence microscope with appropriate filters for Cy5.5 and any other stains used.

Protocol 2: Labeling of Azide-Modified Antibodies with DBCO-Cy5.5

This protocol details the conjugation of a DBCO-functionalized dye to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH ~7.4)

  • DBCO-Cy5.5

  • DMSO

  • Reaction buffer (e.g., PBS)

  • Size exclusion chromatography column or dialysis equipment for purification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of DBCO-Cy5.5 in DMSO (e.g., 10 mM).

    • Ensure the azide-containing antibody is at a suitable concentration (e.g., 1-10 mg/mL) in a reaction buffer.[5]

  • Conjugation Reaction:

    • Add the DBCO-Cy5.5 solution to the azide-modified antibody solution. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is recommended as a starting point.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5] The reaction time may need optimization based on the specific biomolecules.[3]

  • Purification:

    • Remove the excess, unreacted DBCO-Cy5.5 from the labeled antibody using size exclusion chromatography or dialysis.[3]

  • Characterization:

    • Validate the conjugate formation using SDS-PAGE. The labeled antibody should exhibit a higher molecular weight than the unlabeled antibody.[5]

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of Cy5.5 (~678 nm).[15][16]

Protocol 3: Labeling of Azide-Modified RNA with DBCO-Cy5.5

This protocol outlines the labeling of RNA containing azide modifications.[17]

Materials:

  • Azide-modified RNA

  • DBCO-Cy5.5

  • RNase-free water

  • RNase-free reaction buffer (e.g., 1x PBS, pH 7.6 or 100 mM phosphate (B84403) buffer, pH 8)

  • RNA purification method (e.g., spin column purification)

Procedure:

  • Quantify Azide-RNA:

    • Determine the concentration of the azide-modified RNA by measuring the absorbance at 260 nm.[17]

  • Calculate Reagent Amounts:

    • Calculate the molar amount of your Azide-RNA.

    • A 10-fold molar excess of DBCO-Cy5.5 to the estimated number of azide groups is recommended as a starting point.[17]

  • Labeling Reaction:

    • In an RNase-free tube, mix the Azide-RNA and the calculated volume of DBCO-Cy5.5 solution.

    • Adjust the final volume with an RNase-free reaction buffer to ensure a final pH of 7-8.5.[17]

    • Incubate the reaction for 1 hour at 37°C in the dark. Longer incubation at a lower temperature (e.g., 6 hours at 26°C) might improve efficiency in some cases.[17]

  • Purification:

    • Purify the labeled RNA from unreacted DBCO-Cy5.5 using a suitable RNA purification method, such as spin column purification.[17]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled RNA at 260 nm (A260) and at the excitation maximum of Cy5.5 (Adye).

    • The DOL, which indicates the number of dye molecules per 100 bases, can be calculated from these values.[17]

Visualizations

The following diagrams illustrate the core principle and experimental workflows described in this guide.

SPAAC_Principle cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule Labeled_Biomolecule Cy5.5-Labeled Biomolecule (Stable Triazole Linkage) Azide->Labeled_Biomolecule SPAAC (Copper-Free Click Chemistry) DBCO DBCO-Cy5.5 DBCO->Labeled_Biomolecule

Principle of SPAAC Reaction.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_staining Staining cluster_analysis Analysis Start Culture Cells Add_Azide_Sugar Add Azide-Modified Sugar (e.g., Ac4ManNAz) Start->Add_Azide_Sugar Incubate Incubate for 1-3 Days (Metabolic Incorporation) Add_Azide_Sugar->Incubate Wash1 Wash Cells (remove excess sugar) Incubate->Wash1 Add_DBCO Add DBCO-Cy5.5 Wash1->Add_DBCO Incubate_Stain Incubate for 1 hour at 37°C Add_DBCO->Incubate_Stain Wash2 Wash Cells (remove excess dye) Incubate_Stain->Wash2 Analysis Choose Analysis Method Wash2->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Imaging

Metabolic Glycan Labeling Workflow.

Antibody_Labeling_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Start Prepare Azide-Modified Antibody Solution Add_DBCO Add DBCO-Cy5.5 (1.5-3x molar excess) Start->Add_DBCO Incubate Incubate (2-4h at RT or O/N at 4°C) Add_DBCO->Incubate Purify Remove Excess DBCO-Cy5.5 (Size Exclusion or Dialysis) Incubate->Purify Validate Characterize Conjugate Purify->Validate SDS_PAGE SDS-PAGE (Confirm MW shift) Validate->SDS_PAGE Qualitative Spectro Spectrophotometry (Determine Degree of Labeling) Validate->Spectro Quantitative

References

Technical Guide: Safety and Handling of Dibenzocyclooctyne-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS provided by the manufacturer for the most accurate and up-to-date information.

Introduction

Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5) is a fluorescent dye commonly utilized in bioorthogonal chemistry, specifically in copper-free click chemistry reactions. Its application in labeling and imaging of biomolecules necessitates a thorough understanding of its safety and handling properties to ensure personnel safety and experimental integrity. This guide provides a summary of the known safety information, handling precautions, and storage conditions for DBCO-Cy5.5.

Chemical and Physical Properties

Proper handling of any chemical substance begins with an understanding of its physical and chemical characteristics. The properties of DBCO-Cy5.5 are summarized in the table below.

PropertyValueSource(s)
Appearance Dark colored or blue solid[1][2][3]
Molecular Formula C61H63N4F6O2P (example, may vary by manufacturer)[1]
Molecular Weight ~1029.14 g/mol to 1161.34 g/mol (varies by specific salt/formulation)[1][2]
Solubility Good in DMF, DMSO, chlorinated organic solvents, and water.[1][2][3]
Excitation Maximum (λex) ~678-684 nm[1][2]
Emission Maximum (λem) ~694-710 nm[1][2]

Safety and Handling Precautions

While some suppliers state that DBCO-Cy5.5 in small quantities may not be classified as hazardous under certain regulations, it is prudent to handle it with the care required for all laboratory chemicals.[4] The following are general safety and handling recommendations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves.

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard laboratory coat.

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood may be appropriate for handling larger quantities or when creating stock solutions.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to institutional protocols.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of DBCO-Cy5.5.

Storage ParameterRecommendationSource(s)
Temperature Store at -20°C for long-term storage.[1][2][3][5] Some sources suggest -80°C for extended periods (up to 6 months).[6][1][2][3][5][6]
Light Protect from light. Avoid prolonged exposure to light.[1][5][1][5]
Moisture Desiccate.[1][3][5][1][3][5]
Shelf Life Typically 12 to 24 months when stored correctly.[1][2][5][1][2][5]
Transportation Can be shipped at ambient temperature for up to 3 weeks.[1][5][1][5]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of DBCO-Cy5.5 in a research environment.

Safe_Handling_Workflow Receipt Receiving Storage Storage (-20°C, Dark, Desiccated) Receipt->Storage Inspect & Log Documentation Documentation (Log Usage and Disposal) Receipt->Documentation Prep Preparation of Stock Solution (Use Fume Hood, PPE) Storage->Prep Retrieve Experiment Experimental Use (Standard Lab Practice, PPE) Prep->Experiment Use in Experiment Waste Waste Disposal (Follow Institutional Guidelines) Prep->Waste Dispose of Empty Vials/Pipettes Experiment->Waste Dispose of Contaminated Materials Waste->Documentation

Safe handling workflow for DBCO-Cy5.5.

Toxicological and Ecological Information

No specific quantitative toxicological data, such as LD50 values or detailed ecological impact studies, were available in the public domain at the time of this review. As with any chemical with unknown toxicological properties, it should be handled with care to minimize exposure.

Disposal Considerations

Dispose of DBCO-Cy5.5 and any contaminated materials in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Lack of Detailed Experimental Protocols for Safety Assessment

It is important to note that detailed experimental protocols specifically for the safety assessment of this compound were not found in the reviewed literature. The handling and safety precautions provided are based on general laboratory safety principles and information from supplier data sheets for this and similar chemical compounds. Researchers should always perform their own risk assessments based on the specific experimental conditions and quantities of the material being used.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a variety of assays. This document provides a detailed protocol for the labeling of azide-modified proteins with DBCO-Cy5.5, a bright and photostable near-infrared dye, through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is highly specific and efficient, proceeding under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules.[2][4][5]

Cy5.5-DBCO is a water-soluble and hydrophilic dye, which minimizes non-specific binding.[1] Its fluorescence is pH-insensitive between pH 4 and 10, and it exhibits minimal autofluorescence in biological samples.[1][3] These properties make it an excellent choice for a range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays.

Principle of the Reaction

The labeling strategy is based on the highly efficient and specific "click" reaction between a dibenzocyclooctyne (DBCO) functional group on the Cy5.5 dye and an azide (B81097) group introduced onto the target protein.[2][5] This SPAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.[1][3]

Proteins can be engineered to contain azide groups through various methods, such as metabolic labeling with azide-containing unnatural amino acids or sugars, or by chemical modification of specific amino acid residues. This protocol assumes the starting material is a protein already functionalized with azide groups.

Materials and Equipment

Reagents:

  • Azide-modified protein

  • DBCO-Cy5.5 (e.g., from Vector Labs, APExBIO)[1][6]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, free of any azide-containing compounds.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Quenching reagent: e.g., Azide-Agarose[7]

  • Purification resin: e.g., Zeba™ Spin Desalting Columns or similar size-exclusion chromatography columns.[8][9]

Equipment:

  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (e.g., NanoDrop)

  • Gel electrophoresis equipment (optional, for analysis)

  • Rotary shaker or mixer

Experimental Protocols

1. Preparation of Reagents

  • Protein Solution: Prepare the azide-modified protein in an azide-free reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 0.5–5 mg/mL.[8] Buffers containing primary amines like Tris should be avoided if the azide modification was introduced via a reaction targeting amines.[10]

  • DBCO-Cy5.5 Stock Solution: Immediately before use, dissolve the DBCO-Cy5.5 in anhydrous DMSO or DMF to create a stock solution of 1-10 mM.[11] DBCO reagents are moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening.[8]

2. Protein Labeling Reaction

  • To the azide-modified protein solution, add the DBCO-Cy5.5 stock solution to achieve a final molar excess of 2-4x of the dye over the protein.[11] The optimal molar ratio may need to be determined empirically for each specific protein. The final concentration of DMSO or DMF in the reaction mixture should be kept below 20%.[5][12]

  • Mix the reaction gently by pipetting or vortexing.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching of the dye.[5]

3. Purification of the Labeled Protein

It is critical to remove the unreacted DBCO-Cy5.5 dye after the labeling reaction to avoid high background and inaccurate results in downstream applications.[9]

  • Spin Column Chromatography (Recommended for small volumes):

    • Prepare a spin desalting column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.[8][10]

    • Equilibrate the column by washing it multiple times with the reaction buffer.[9]

    • Load the reaction mixture onto the center of the resin bed.

    • Centrifuge the column to elute the labeled protein. The smaller, unconjugated dye molecules will be retained by the resin.[9]

  • Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed. The larger protein-dye conjugate will elute before the smaller, free dye.[9]

  • Dialysis: This method is suitable for larger sample volumes. Dialyze the reaction mixture against the reaction buffer with several buffer changes to remove the free dye.[9]

4. Characterization of the Labeled Protein

  • Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of Cy5.5 (around 675 nm, Amax).

    • Calculate the protein concentration and the DOL using the following formulas:

      Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      DOL = Amax / (ε_dye × Protein Concentration (M))

      Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the DBCO-Cy5.5 at its Amax.

  • SDS-PAGE Analysis (Optional): The labeled protein can be visualized by SDS-PAGE. The fluorescently labeled protein band can be detected using a gel imager with the appropriate excitation and emission filters.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration0.5 - 5 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of DBCO-Cy5.52 - 4xMay require optimization for specific proteins.
Reaction BufferPBS, pH 7.2 - 7.4 (Azide-free)Avoid buffers with primary amines if applicable.
Organic Solvent< 20% DMSO or DMFTo dissolve the DBCO-Cy5.5.
Incubation Time2 - 4 hours (RT) or Overnight (4°C)Longer incubation may increase labeling efficiency.
Incubation TemperatureRoom Temperature or 4°C4°C may be preferable for sensitive proteins.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Spin Column Chromatography Rapid, high protein recovery (>85%)[8], easy to useLower resolution than SEC, limited sample volumeSmall-scale, rapid purification
Size-Exclusion Chromatography (SEC) High resolution, excellent for final polishingRequires more specialized equipment, can dilute the sampleHigh-purity applications
Dialysis Suitable for large volumes, gentle on proteinsTime-consuming, requires large buffer volumesLarge-scale purification

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis protein Azide-Modified Protein Solution reaction Mix and Incubate (2-4h RT or O/N 4°C) protein->reaction dye DBCO-Cy5.5 Stock Solution dye->reaction purify Remove Excess Dye (e.g., Spin Column) reaction->purify analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purify->analyze

Caption: Experimental workflow for labeling proteins with DBCO-Cy5.5.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Low DOL) - Inactive DBCO-Cy5.5 (hydrolyzed).- Insufficient molar excess of dye.- Low protein concentration.- Presence of interfering substances in the buffer.- Use fresh, anhydrous DMSO/DMF for dye reconstitution.- Increase the molar excess of DBCO-Cy5.5.- Concentrate the protein solution.- Perform buffer exchange to remove interfering substances.
High Background in Downstream Applications - Incomplete removal of free dye.- Repeat the purification step or use a higher resolution method (e.g., SEC).
Protein Precipitation - Over-labeling of the protein.- Protein instability under reaction conditions.- Reduce the molar excess of DBCO-Cy5.5.- Perform the reaction at 4°C.

Conclusion

The protocol described provides a robust and straightforward method for labeling azide-modified proteins with DBCO-Cy5.5. The resulting fluorescently labeled proteins are well-suited for a wide array of applications in biological research and drug development. By carefully controlling the reaction conditions and ensuring efficient purification, researchers can generate high-quality conjugates for their specific experimental needs.

References

Illuminating the Cell Surface: A Step-by-Step Guide to DBCO-Cy5.5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide for the fluorescent labeling of cell surface glycans using DBCO-Cy5.5. This protocol leverages the power of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to achieve highly specific and efficient labeling of live cells. This technique is an invaluable tool for a wide range of applications, including cell tracking, studies of cell-cell interactions, and the analysis of targeted drug delivery.

The methodology involves a two-step process. First, cells are metabolically engineered to express azide (B81097) groups on their surface glycans by culturing them with an azide-containing sugar analog, such as N-azidoacetylmannosamine (Ac₄ManNAz).[1][2] These azide groups then serve as chemical handles for the covalent attachment of a DBCO-conjugated probe. The subsequent reaction with DBCO-Cy5.5, a bright and photostable near-infrared fluorescent dye, enables robust visualization and quantification of the labeled cells.[3][4] This copper-free "click chemistry" reaction is highly biocompatible, proceeding efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][][6]

Core Principles and Workflow

The fundamental principle of this labeling strategy is the bioorthogonal reaction between an azide and a dibenzocyclooctyne (DBCO) group.[] "Bioorthogonal" signifies that these functional groups are chemically inert to biological molecules and processes, ensuring that the labeling reaction is highly specific and does not perturb the native cellular environment.[1][7] The workflow can be broken down into two main stages: metabolic labeling and fluorescent detection.

Workflow cluster_metabolic Metabolic Labeling Stage cluster_detection Fluorescent Detection Stage A Prepare Azide-Sugar Containing Medium (e.g., with Ac₄ManNAz) B Incubate Cells with Azide-Sugar Medium (1-3 days) A->B C Wash Cells to Remove Unincorporated Azide-Sugar B->C D Prepare DBCO-Cy5.5 Staining Solution C->D Proceed to Labeling E Incubate Azide-Labeled Cells with DBCO-Cy5.5 D->E F Wash Cells to Remove Unbound DBCO-Cy5.5 E->F G Analyze Labeled Cells (Microscopy, Flow Cytometry) F->G

Caption: Experimental workflow for DBCO-Cy5.5 cell surface labeling.

Quantitative Data Summary

The efficiency of cell surface labeling is dependent on several factors, including the concentration of the azide-sugar and DBCO-Cy5.5, as well as incubation times. The following tables provide a summary of recommended starting concentrations and conditions.

Table 1: Metabolic Labeling Parameters with Ac₄ManNAz

Cell TypeAc₄ManNAz Concentration (µM)Incubation Time (days)Reference
Adherent Cells (e.g., A549, MCF7)10 - 501 - 3[2]
Dendritic Cells (BMDCs)10 - 2003[8]
Platelets100 - 4004 hours[9]

Note: The optimal concentration and incubation time should be determined empirically for each cell line.

Table 2: DBCO-Cy5.5 Staining Parameters

Cell TypeDBCO-Cy5.5 Concentration (µM)Incubation TimeTemperatureReference
A549 Cells201 hour37°C[10]
Dendritic Cells (BMDCs)Not Specified20 minutesNot Specified[8]
E. coli101 hour37°C[11]
General Mammalian Cells5 - 3030 - 60 minutesRoom Temperature[12]

Table 3: Properties of DBCO-Cy5.5

PropertyValueReference
Excitation Maximum (λex)678 nm[4][13]
Emission Maximum (λem)694 nm[4][13]
Molecular Weight~1161 g/mol [4][13]
SolubilityWater, DMSO, DMF[4][13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with Ac₄ManNAz

This protocol describes the metabolic incorporation of azide groups onto the surface of adherent cells.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate tissue culture vessel. Allow cells to adhere and reach 70-80% confluency.

  • Prepare Labeling Medium: Prepare a stock solution of Ac₄ManNAz in sterile DMSO or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 10-50 µM). It is recommended to perform a titration to determine the optimal concentration for your specific cell line.[2]

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Incubation: Incubate the cells for 1 to 3 days at 37°C in a CO₂ incubator. The optimal incubation time may vary between cell lines.[2]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for DBCO-Cy5.5 labeling.

Protocol 2: DBCO-Cy5.5 Labeling of Azide-Modified Cells

This protocol details the "click" reaction between the azide-labeled cells and DBCO-Cy5.5.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5.5

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Imaging medium (e.g., FluoroBrite DMEM) or flow cytometry buffer (e.g., PBS with 1% FBS)

Procedure:

  • Prepare DBCO-Cy5.5 Stock Solution: Prepare a stock solution of DBCO-Cy5.5 in anhydrous DMSO or DMF.

  • Prepare Staining Solution: Dilute the DBCO-Cy5.5 stock solution in the appropriate buffer (e.g., PBS or imaging medium) to the desired final concentration (typically 5-30 µM).[12]

  • Labeling Reaction: Add the DBCO-Cy5.5 staining solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[12][14]

  • Washing: Gently wash the cells three to four times with PBS to remove any unbound DBCO-Cy5.5.[12]

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry. For microscopy, it is recommended to replace the final wash with an appropriate imaging medium.

Visualization of the Labeling Chemistry

The core of this technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Cell Surface Glycan with Azide Group (R-N₃) Triazole Stable Triazole Linkage (Covalently Labeled Cell) Azide->Triazole SPAAC Reaction (Bioorthogonal) DBCO DBCO-Cy5.5 DBCO->Triazole

Caption: The SPAAC reaction between an azide and DBCO.

Troubleshooting

Problem: Low or no fluorescence signal

  • Inefficient metabolic labeling: Optimize the Ac₄ManNAz concentration and incubation time for your specific cell line. Ensure the Ac₄ManNAz reagent has been stored properly and is not degraded.[2]

  • Insufficient DBCO-Cy5.5 concentration or incubation time: Increase the concentration of DBCO-Cy5.5 or extend the incubation time.

  • Cell health: Ensure cells are healthy and not overly confluent, as this can affect metabolic activity and cell surface accessibility.

Problem: High background fluorescence

  • Incomplete washing: Ensure thorough washing after both the metabolic labeling and the DBCO-Cy5.5 incubation steps to remove all unbound reagents.

  • Non-specific binding of DBCO-Cy5.5: While minimal, some non-specific binding can occur. Consider including a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA) before adding the DBCO-Cy5.5. DBCO-Cy5.5 is not recommended for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[3][4]

By following these detailed protocols and considering the provided quantitative data, researchers can successfully implement DBCO-Cy5.5 cell surface labeling to advance their scientific investigations.

References

Application Notes and Protocols for In Vivo Cell Tracking Using DBCO-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DBCO-Cy5.5 in conjunction with metabolic glycoengineering for the tracking of cells in vivo. This powerful technique, based on bioorthogonal copper-free click chemistry, enables robust and specific labeling of living cells for non-invasive imaging and biodistribution studies.

Introduction

In vivo cell tracking is a critical tool in biomedical research and drug development, offering insights into cell migration, engraftment, and therapeutic efficacy. Traditional methods often suffer from limitations such as cytotoxicity, signal dilution upon cell division, and low signal-to-noise ratios. Bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), provides a highly specific and biocompatible alternative for cell labeling.

This method involves a two-step process:

  • Metabolic Labeling: Cells are first incubated with an unnatural azide-modified sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz). This sugar is metabolized by the cells and incorporated into cell surface glycans, effectively displaying azide (B81097) groups (-N3) on the cell surface.

  • Click Chemistry Reaction: The azide-labeled cells are then treated with a dibenzocyclooctyne (DBCO)-functionalized probe, in this case, the near-infrared (NIR) fluorescent dye Cy5.5. The DBCO group reacts specifically and covalently with the azide group in a catalyst-free "click" reaction, resulting in fluorescently labeled cells.

The use of the NIR dye Cy5.5 is particularly advantageous for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence, leading to high-sensitivity detection.[1]

Signaling Pathway: Bioorthogonal Cell Labeling

The core of this cell tracking method lies in the bioorthogonal reaction between the azide-modified cell surface and the DBCO-Cy5.5 probe. The following diagram illustrates this process.

cluster_0 Cell Interior cluster_1 Cell Surface Ac4ManNAz Ac4ManNAz Metabolic\nMachinery Metabolic Machinery Ac4ManNAz->Metabolic\nMachinery Uptake Azide-Modified\nGlycan Azide-Modified Glycan Metabolic\nMachinery->Azide-Modified\nGlycan Incorporation Azide-Labeled\nCell Surface Azide-Labeled Cell Surface Azide-Modified\nGlycan->Azide-Labeled\nCell Surface Display Labeled Cell Labeled Cell Azide-Labeled\nCell Surface->Labeled Cell Copper-Free Click Reaction DBCO-Cy5.5 DBCO-Cy5.5 DBCO-Cy5.5->Labeled Cell Covalent Bonding

Bioorthogonal labeling of the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Ac4ManNAz and DBCO-Cy5.5 in cell labeling and tracking, compiled from various studies.

Table 1: In Vitro Cell Labeling Parameters and Cytotoxicity

ParameterValueCell Type(s)NotesReference(s)
Ac4ManNAz Concentration 50 - 100 µMA549, MCF7, HCT116Higher concentrations may impact cell growth and metabolism. 50 µM is often a good starting point.[2][3]
100 - 400 µMPlateletsHigher concentrations led to increased labeling efficiency.[4]
Ac4ManNAz Incubation Time 1 - 3 daysA549Longer incubation generally leads to higher azide expression.[2][5]
DBCO-Cy5.5 Concentration 20 - 50 µMA549Labeling intensity is dose-dependent.[2][5][6]
5 µMPlateletsSufficient for labeling in vitro.[4]
DBCO-Cy5.5 Incubation Time 1 hourA549, PlateletsA 1-hour incubation is typically sufficient for the click reaction.[2][4]
Cell Viability (Ac4ManNAz) >90% at ≤ 50 µMVariousCell type-dependent; some sensitivity noted at higher concentrations.[3]
Cell Viability (DBCO-Cy5.5) No significant cytotoxicityA549DBCO-Cy5.5 shows low toxicity at effective labeling concentrations.[5][7]

Table 2: In Vivo Imaging and Biodistribution Data

ParameterValueAnimal ModelNotesReference(s)
DBCO-Cy5.5 In Vivo Dose 5 mg/kgMiceAdministered intravenously for in vivo click reaction.[8]
Tumor-to-Muscle Ratio (Cy5.5 probe) 15.21 ± 0.84 (24h p.i.)U87MG glioblastoma xenograftDemonstrates high contrast for tumor imaging.[9]
Signal Retention (Azide Label) Up to 3 days in vivoA549 cells in miceAzide groups on the cell surface are stable for several days in vivo.[5]
Primary Biodistribution of Labeled Cells LiverA549 cells transplanted to liverDemonstrates the ability to track cells to a target organ.[5]
Ex Vivo Analysis Timepoint 24 - 48 hours post-injectionMiceCommon timepoints for assessing biodistribution in organs.[8][10]

Experimental Protocols

The following protocols provide a detailed methodology for labeling cells with DBCO-Cy5.5 and subsequent in vivo tracking.

Protocol 1: Metabolic Azide Labeling of Cells in Culture

This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Plate cells in their appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (typically 50 µM).[2] Replace the existing medium with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide sugar.[2][5]

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with sterile PBS to remove any unincorporated Ac4ManNAz. The azide-labeled cells are now ready for the click reaction.

Protocol 2: DBCO-Cy5.5 Labeling of Azide-Modified Cells

This protocol details the fluorescent labeling of the azide-modified cells via the copper-free click reaction.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5.5

  • DMSO

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare DBCO-Cy5.5 Stock Solution: Dissolve DBCO-Cy5.5 in DMSO to create a stock solution. Protect from light and store at -20°C.

  • Prepare Labeling Solution: Dilute the DBCO-Cy5.5 stock solution in serum-free medium or PBS to the desired final concentration (typically 20-50 µM).[2][5]

  • Click Reaction: Add the DBCO-Cy5.5 labeling solution to the azide-labeled cells.

  • Incubation: Incubate for 1 hour at 37°C, protected from light, to allow the click reaction to proceed.[2]

  • Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-Cy5.5.

  • Cell Preparation for In Vivo Administration: Detach the labeled cells using standard methods (e.g., trypsinization) and resuspend them in a sterile, injectable vehicle (e.g., PBS or saline) at the desired concentration for in vivo studies.

Protocol 3: In Vivo Cell Tracking with Near-Infrared Fluorescence (NIRF) Imaging

This protocol outlines the procedure for in vivo imaging of DBCO-Cy5.5 labeled cells.

Materials:

  • DBCO-Cy5.5 labeled cells

  • Animal model (e.g., mice)

  • In vivo imaging system (IVIS) or similar NIRF imaging equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Administration: Administer the DBCO-Cy5.5 labeled cells to the animal model through the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Anesthesia: Anesthetize the animal at the desired time points for imaging.

  • In Vivo Imaging: Place the anesthetized animal in the in vivo imaging system. Acquire whole-body fluorescence images using the appropriate filter set for Cy5.5 (Excitation: ~640 nm, Emission: ~680-700 nm).[7][11]

  • Time-Course Imaging: Perform imaging at various time points post-cell administration (e.g., 1, 4, 24, 48 hours) to track cell distribution and localization over time.[11]

  • Ex Vivo Biodistribution (Optional): At the end of the experiment, euthanize the animal and perfuse with saline. Dissect major organs (liver, lungs, spleen, kidneys, tumor, etc.) and acquire ex vivo fluorescence images to quantify signal intensity in each tissue.[8][11]

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the target tissues and organs to quantify the fluorescence signal. The data can be expressed as average radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g).[11]

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow for in vivo cell tracking using DBCO-Cy5.5.

cluster_0 In Vitro Cell Labeling cluster_1 In Vivo Studies A Cell Culture B Metabolic Labeling with Ac4ManNAz A->B C Wash to Remove Excess Ac4ManNAz B->C D Fluorescent Labeling with DBCO-Cy5.5 C->D E Wash to Remove Excess DBCO-Cy5.5 D->E F Administer Labeled Cells to Animal Model E->F Inject G In Vivo NIRF Imaging (Time-Course) F->G H Ex Vivo Organ Imaging (Endpoint) G->H I Data Analysis and Quantification H->I

References

DBCO-Cy5.5 protocol for flow cytometry applications.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of DBCO-Cy5.5 in flow cytometry applications, specifically for the detection of azide-labeled biomolecules on the cell surface. This method relies on the principles of bioorthogonal click chemistry, offering a highly specific and efficient way to label cells for various research and drug development purposes.

Introduction

DBCO-Cy5.5 is a fluorescent probe combining a dibenzocyclooctyne (DBCO) group with the near-infrared cyanine (B1664457) dye, Cy5.5. The DBCO moiety reacts specifically with azide (B81097) groups through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry reaction.[1][2] This bioorthogonal reaction is highly efficient and occurs under physiological conditions, making it ideal for labeling living cells.[3][4]

The primary application for DBCO-Cy5.5 in flow cytometry involves a two-step process:

  • Metabolic Labeling: Cells are cultured with a metabolic precursor, such as a peracetylated azido (B1232118) sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is metabolized and incorporated into cellular glycans, presenting azide groups on the cell surface.[5]

  • Click Chemistry Reaction: The azide-labeled cells are then treated with DBCO-Cy5.5. The DBCO group on the probe covalently attaches to the azide groups on the cell surface, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.[5]

This technique is valuable for cell tracking, studying immune cell interactions, and analyzing targeted drug delivery.[5]

Properties of DBCO-Cy5.5

PropertyValueReference
Molecular Weight 1161.34 g/mol [2]
Appearance Blue solid[2]
Solubility Water, DMSO, DMF[2]
Excitation Maximum 678 nm[2]
Emission Maximum 694 nm[2]
Storage -20°C, desiccated and protected from light[2][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the metabolic labeling of cells with an azide-containing sugar, Ac4ManNAz, to introduce azide groups onto the cell surface glycans.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ac4ManNAz solution (stock in sterile DMSO or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed cells in a culture plate or flask at a density that allows for logarithmic growth during the incubation period.

  • Allow cells to adhere and grow overnight.

  • Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium. The final concentration of Ac4ManNAz should be optimized for each cell line, typically ranging from 25 to 50 µM.[7]

  • Remove the existing culture medium and replace it with the Ac4ManNAz-containing labeling medium.

  • Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and proliferation rate.[7]

  • After incubation, the cells are ready for labeling with DBCO-Cy5.5.

Protocol 2: Labeling of Azide-Modified Cells with DBCO-Cy5.5 for Flow Cytometry

This protocol details the "click" reaction between the azide-labeled cells and DBCO-Cy5.5, followed by analysis using flow cytometry.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5.5 (stock solution in DMSO)

  • Complete cell culture medium or PBS with 1% FBS

  • FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For adherent cells, wash them twice with pre-warmed PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

    • For suspension cells, centrifuge the cells directly from the culture medium.

  • Wash the cell pellet twice with PBS containing 1% FBS to remove any unreacted Ac4ManNAz.

  • Resuspend the cell pellet in complete cell culture medium or PBS with 1% FBS.

  • DBCO-Cy5.5 Labeling:

    • Prepare the DBCO-Cy5.5 labeling solution by diluting the stock solution to a final concentration of 10-50 µM in the cell suspension. The optimal concentration should be determined empirically.[5][8]

    • Incubate the cells with the DBCO-Cy5.5 solution for 30 to 60 minutes at 37°C, protected from light.[5][9]

  • Washing:

    • After incubation, wash the cells three times with FACS buffer to remove any unbound DBCO-Cy5.5. Centrifuge at a low speed to pellet the cells between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the labeled cells on a flow cytometer equipped with a laser suitable for exciting Cy5.5 (e.g., 633 nm or 640 nm laser) and appropriate emission filters.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the labeling protocol.

Table 1: Recommended Concentration Ranges for Metabolic Labeling

ReagentCell LineConcentration (µM)Incubation TimeOutcomeReference
Ac4ManNAzA549503 daysHigh fluorescence intensity after DBCO-Cy5 labeling[7]
Ac4ManNAzJurkat25-1002-3 daysDose-dependent increase in surface azides[5]
Ac4ManNAzVarious25-501-3 daysEfficient azide incorporation[5]

Table 2: Recommended Concentration Ranges for DBCO-Cy5.5 Labeling

ReagentCell LineConcentration (µM)Incubation TimeOutcomeReference
DBCO-Cy5N3-labeled A549Concentration-dependentNot specifiedConcentration-dependent binding observed[7]
DBCO-Cy5Azide-labeled T cellsVarious1 hourDose-dependent increase in Mean Fluorescence Intensity[5]
DBCO-FluorophoreAzide-labeled cells10-2030-60 minEffective labeling[5]

Table 3: Stability of Cell Surface Azide Label

Cell LinePost-Labeling Culture TimeDetection MethodOutcomeReference
N3-labeled A5490, 1, 3 daysDBCO-Cy5, Flow CytometryAzide groups were retained on the cell surface for at least 3 days in vitro.[7][7]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical principle and the general experimental workflow for cell surface labeling using azide-DBCO click chemistry.

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Flow Cytometry Analysis Ac4ManNAz Ac4ManNAz (Azido Sugar) Cell Cell Ac4ManNAz->Cell Incubation (1-3 days) AzideCell Cell with Surface Azide Groups (-N3) Cell->AzideCell Metabolic Incorporation LabeledCell Fluorescently Labeled Cell AzideCell->LabeledCell SPAAC Reaction (30-60 min) DBCO_Cy55 DBCO-Cy5.5 DBCO_Cy55->LabeledCell FlowCytometer Flow Cytometer LabeledCell->FlowCytometer Data Fluorescence Data FlowCytometer->Data

Workflow for cell labeling with DBCO-Cy5.5 and flow cytometry analysis.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Cell Surface Azide (R-N3) Triazole Stable Triazole Linkage (Covalently Labeled Cell) Azide->Triazole label_edge + DBCO DBCO-Cy5.5 DBCO->Triazole

The chemical principle of the SPAAC reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labeling.Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[5]
Insufficient DBCO-Cy5.5 concentration or incubation time.Increase the concentration of DBCO-Cy5.5 or extend the incubation time.[5]
Incorrect flow cytometer settings.Verify that the correct laser and emission filters are being used for Cy5.5.[5]
High background fluorescence Incomplete removal of unbound DBCO-Cy5.5.Increase the number of washing steps after the labeling reaction.[5]
High cellular autofluorescence.Use a brighter fluorophore or appropriate compensation controls.[5]
High cell death Toxicity of reagents.Titrate Ac4ManNAz and DBCO-Cy5.5 to the lowest effective concentration. Ensure reagents are of high purity.
Harsh cell handling.Be gentle during cell washing and harvesting steps.[5]

References

Application Notes and Protocols: Labeling of Sialoglycans in the Brain using DBCO-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the labeling and visualization of sialoglycans in the brain using a metabolic labeling strategy coupled with copper-free click chemistry. This powerful technique enables the investigation of sialoglycan dynamics and their roles in neurological development, function, and disease.

Sialoglycans, terminal sugar residues on glycoproteins and glycolipids, are highly enriched in the vertebrate brain and play crucial roles in cell-cell recognition, signaling, and myelin stability.[1][2][3] Their dysregulation has been implicated in various neurological disorders.[1][2][3] Visualizing these molecules in their native environment is essential for understanding their function. However, the blood-brain barrier (BBB) presents a significant challenge for delivering labeling reagents into the brain.[4][5]

The described methodology utilizes a liposome-assisted bioorthogonal reporter (LABOR) strategy to overcome the BBB and deliver an azide-modified sialic acid precursor, 9-azido sialic acid (9AzSia), into the brain for metabolic incorporation into sialoglycans.[4][5][6][7] Subsequently, a fluorescent probe, DBCO-Cy5.5, is administered and reacts specifically with the azide-labeled sialoglycans via a copper-free click chemistry reaction, allowing for in vivo and ex vivo imaging.[5][6][7][8][9]

Data Presentation

Table 1: Comparison of Brain Sialoglycan Labeling Strategies

Labeling StrategyReagentAdministration RouteBrain Labeling EfficiencyReference
LABOR Liposome-encapsulated 9-azido sialic acid (LP-9AzSia) Intravenous (i.v.) Robust [5][6][7]
Free 9AzSia9-azido sialic acid (9AzSia)Intravenous (i.v.)No significant labeling[5][9]
Conventional Metabolic LabelingPeracetylated N-azidoacetylmannosamine (Ac4ManNAz)Intraperitoneal (i.p.)Minimal[5][9]

Table 2: Quantitative Parameters for In Vivo Sialoglycan Imaging

ParameterValueUnitNotesReference
LP-9AzSia Dosage0.70mmol/kgDaily intravenous injection for 7 days.[6][7][9]
DBCO-Cy5.5 Dosage0.14nmol/gSingle intravenous injection on day 8.[5][9]
Imaging Timepoint3hoursPost-DBCO-Cy5.5 injection for whole-body imaging.[5][9]
Signal Persistence>12hoursFluorescence signal in the brain of LP-9AzSia-treated mice.[5]

Experimental Protocols

Protocol 1: Preparation of Liposome-Encapsulated 9-Azido Sialic Acid (LP-9AzSia)

This protocol describes the preparation of liposomes for the delivery of 9AzSia across the blood-brain barrier.

Materials:

  • 9-azido sialic acid (9AzSia)

  • Liposome (B1194612) formulation reagents (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Probe sonicator

Methodology:

  • Dissolve the lipid mixture (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a specific molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of 9AzSia in PBS by vortexing.

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles.

  • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times to create unilamellar vesicles of a uniform size.

  • Remove unencapsulated 9AzSia by dialysis or size-exclusion chromatography.

  • Store the prepared LP-9AzSia at 4°C.

Protocol 2: In Vivo Metabolic Labeling and Imaging of Brain Sialoglycans in Mice

This protocol details the administration of LP-9AzSia for metabolic labeling and subsequent DBCO-Cy5.5 for in vivo fluorescence imaging.

Materials:

  • LP-9AzSia solution

  • DBCO-Cy5.5

  • Experimental mice

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Administer LP-9AzSia (0.70 mmol/kg) to mice daily for 7 consecutive days via intravenous (tail vein) injection.[6][7][9]

  • On day 8, administer a single intravenous injection of DBCO-Cy5.5 (0.14 nmol/g).[5][9]

  • Three hours after the DBCO-Cy5.5 injection, anesthetize the mice.[5][9]

  • Perform whole-body fluorescence imaging using an in vivo imaging system. Use appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~720 nm).

  • Acquire and analyze the fluorescence images, quantifying the signal intensity in the brain region.

Protocol 3: Ex Vivo Analysis of Sialoglycan Labeling

This protocol describes the preparation and analysis of brain tissue to confirm sialoglycan labeling.

Materials:

  • Labeled and control mouse brains

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fluorescence microscope

  • DAPI stain

  • Alkyne-Cy5.5 (for histological staining)

Methodology:

  • Following in vivo imaging, euthanize the mice and perfuse transcardially with PBS followed by 4% PFA.

  • Dissect the brains and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.

  • Embed the brains in OCT compound and freeze.

  • Cut coronal sections (e.g., 20 µm thickness) using a cryostat.

  • Mount the sections on glass slides.

  • For direct visualization of in vivo labeled sialoglycans, counterstain with DAPI and image using a fluorescence microscope.

  • Alternatively, for histological confirmation of azide (B81097) incorporation, react brain sections from mice treated only with LP-9AzSia with alkyne-Cy5.5, followed by DAPI staining and imaging.[5]

Visualizations

Metabolic_Labeling_and_Click_Chemistry_Workflow cluster_0 In Vivo Administration cluster_1 Biological Process cluster_2 Detection LP_9AzSia LP-9AzSia (Liposome-encapsulated 9-azido sialic acid) Mouse Mouse Model LP_9AzSia->Mouse Daily i.v. injection (7 days) DBCO_Cy5_5 DBCO-Cy5.5 DBCO_Cy5_5->Mouse Single i.v. injection (Day 8) Click_Reaction Copper-Free Click Chemistry BBB Blood-Brain Barrier Brain_Cells Brain Cells (Neurons, Glia) BBB->Brain_Cells LP-9AzSia crosses BBB Sialoglycans Sialoglycans Brain_Cells->Sialoglycans Metabolic Incorporation Labeled_Sialoglycans Azide-Labeled Sialoglycans Sialoglycans->Labeled_Sialoglycans Labeled_Sialoglycans->Click_Reaction Fluorescent_Labeling Fluorescently Labeled Sialoglycans Click_Reaction->Fluorescent_Labeling Imaging In Vivo / Ex Vivo Imaging Fluorescent_Labeling->Imaging

Caption: Experimental workflow for in vivo labeling of brain sialoglycans.

Sialic_Acid_Metabolic_Pathway LP_9AzSia LP-9AzSia 9AzSia_released 9-azido sialic acid (9AzSia) Released in Brain Cells LP_9AzSia->9AzSia_released Crosses BBB & cell membrane Sialic_Acid_Pathway Sialic Acid Biosynthetic Pathway 9AzSia_released->Sialic_Acid_Pathway Azide_Sialoglycans Azide-modified Sialoglycans (on Glycoproteins & Glycolipids) Sialic_Acid_Pathway->Azide_Sialoglycans Metabolic Incorporation Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Azide_Sialoglycans->Click_Reaction DBCO_Cy5_5 DBCO-Cy5.5 DBCO_Cy5_5->Click_Reaction Labeled_Product Fluorescently Labeled Sialoglycan Click_Reaction->Labeled_Product

Caption: Metabolic incorporation and bioorthogonal reaction pathway.

References

Application Notes and Protocols: Near-infrared Fluorescent Nanoprobe Synthesis using DBCO-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent nanoprobes are powerful tools in biomedical research and drug development, offering deep tissue penetration and minimal autofluorescence for high-contrast in vivo imaging. This document provides detailed application notes and protocols for the synthesis of NIR fluorescent nanoprobes utilizing the bioorthogonal click chemistry reaction between a dibenzocyclooctyne (DBCO)-functionalized cyanine (B1664457) 5.5 (Cy5.5) dye and an azide-modified nanoparticle. The strain-promoted alkyne-azide cycloaddition (SPAAC) offers a robust and biocompatible method for labeling nanoparticles without the need for a cytotoxic copper catalyst, making it ideal for creating probes for in vivo applications.[1][2]

These protocols will cover the surface functionalization of nanoparticles with azide (B81097) groups, the conjugation of DBCO-Cy5.5, and the subsequent characterization and application of the resulting nanoprobes for in vitro and in vivo imaging.

Key Applications

The versatility of DBCO-Cy5.5-labeled nanoprobes allows for their use in a wide array of research areas, including:

  • Tumor Imaging and Cancer Research: Targeted delivery of nanoprobes to visualize tumor growth, metastasis, and response to therapy.[3]

  • Biodistribution Studies: Tracking the accumulation and clearance of nanoparticles or drug delivery systems in various organs and tissues over time.[3][4]

  • Cellular Imaging: High-contrast visualization of cellular structures and processes in vitro.[5]

  • Image-Guided Surgery: Real-time fluorescence guidance for the precise resection of tumors.

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization and application of Cy5.5-labeled nanoprobes.

Table 1: Physicochemical and Optical Properties of DBCO-Cy5.5 Nanoprobes

ParameterTypical ValueMethod of Determination
Hydrodynamic Diameter (Post-Conjugation) 50 - 150 nm (Varies with core nanoparticle)Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVDynamic Light Scattering (DLS)
DBCO-Cy5.5 Conjugation Efficiency > 80%UV-Vis Spectroscopy, Fluorescence Spectroscopy
Fluorescence Quantum Yield (Φf) 0.20 - 0.30Relative Quantum Yield Measurement (vs. standard dye)[6][7]
Excitation Maximum (λex) ~675 nmFluorescence Spectroscopy
Emission Maximum (λem) ~710 nmFluorescence Spectroscopy

Table 2: In Vivo Performance of Targeted Cy5.5 Nanoprobes in Tumor Models

ParameterValue RangeAnimal ModelReference
Tumor-to-Background Ratio (TBR) 4.0 - 22.0Murine tumor models[8][9]
Tumor Accumulation (% Injected Dose/gram) 5 - 15 %Murine tumor models[10]
Liver Accumulation (% Injected Dose/gram) 10 - 30 %Murine tumor models[11]
Spleen Accumulation (% Injected Dose/gram) 2 - 8 %Murine tumor models[11]
Kidney Accumulation (% Injected Dose/gram) 1 - 5 %Murine tumor models[11]

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Nanoparticles

This protocol describes the surface modification of a generic polymeric nanoparticle with azide groups using an NHS ester crosslinker.

Materials:

  • Amine-terminated nanoparticles (e.g., PLGA-PEG-NH2)

  • Azide-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-terminated nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL.

  • NHS Ester Activation: In a separate tube, dissolve a 10-fold molar excess of Azide-PEG4-NHS ester in anhydrous DMF.

  • Conjugation Reaction: Add the activated Azide-PEG4-NHS ester solution to the nanoparticle dispersion. Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted reagents.

  • Characterization: Confirm the presence of azide groups on the nanoparticle surface using Fourier-transform infrared spectroscopy (FTIR) by identifying the characteristic azide peak around 2100 cm⁻¹.

  • Storage: Store the azide-functionalized nanoparticles in PBS at 4°C.

Protocol 2: Conjugation of DBCO-Cy5.5 to Azide-Functionalized Nanoparticles

This protocol details the copper-free click chemistry reaction to label the azide-functionalized nanoparticles with DBCO-Cy5.5.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • DBCO-Cy5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of DBCO-Cy5.5 in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the azide-functionalized nanoparticles (e.g., 1 mg in PBS).

  • Click Reaction: Add a 5-fold molar excess of the DBCO-Cy5.5 stock solution to the nanoparticle suspension. The final DMSO concentration should be kept below 10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 12-24 hours at room temperature with gentle shaking, protected from light.[1] The reaction can also be performed at 4°C overnight.[2]

  • Purification: Purify the DBCO-Cy5.5 labeled nanoparticles from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance spectrum of the purified nanoprobe. A peak corresponding to Cy5.5 (around 675 nm) should be present.

    • Determine the concentration of the conjugated Cy5.5 and the nanoparticle to calculate the labeling efficiency.

  • Storage: Store the final near-infrared fluorescent nanoprobes at 4°C, protected from light.

Protocol 3: In Vitro Cellular Uptake and Imaging

This protocol outlines a general procedure for visualizing the cellular uptake of the synthesized nanoprobes.

Materials:

  • DBCO-Cy5.5 labeled nanoparticles

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Nanoprobe Incubation: Treat the cells with the DBCO-Cy5.5 labeled nanoparticles at a desired concentration (e.g., 10-50 µg/mL) in complete cell culture medium. Incubate for 4-24 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound nanoparticles.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells again with PBS and mount the coverslips. Image the cells using a confocal microscope with appropriate laser lines and filters for DAPI and Cy5.5.

Protocol 4: In Vivo Tumor Imaging

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using the synthesized nanoprobes. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • DBCO-Cy5.5 labeled nanoparticles

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

  • Sterile saline

Procedure:

  • Nanoprobe Formulation: Resuspend the sterile DBCO-Cy5.5 labeled nanoparticles in sterile saline to the desired concentration.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection: Intravenously inject the nanoprobe formulation (e.g., 100 µL) into the tail vein of the mouse.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the in vivo biodistribution of the nanoprobes.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted and visualized using functionalized near-infrared nanoprobes.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF (Ligand) Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation HER3 HER3 HER3->HER2 Heterodimerization Neuregulin Neuregulin (Ligand) Neuregulin->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth Survival Proliferation mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->CellGrowth

Caption: HER2 Signaling Pathway.

PDL1_Signaling cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activation SHP2->ZAP70 Dephosphorylation (Inhibition) PI3K_Akt PI3K/Akt Pathway ZAP70->PI3K_Akt TCell_Activation T Cell Activation (Cytokine Release, Proliferation) PI3K_Akt->TCell_Activation

Caption: PD-L1 Signaling Pathway.

Experimental Workflows

The following diagrams outline the key experimental workflows described in the protocols.

Nanoprobe_Synthesis_Workflow start Start np_prep Amine-Terminated Nanoparticle start->np_prep azide_func Azide Functionalization (Azide-PEG-NHS) np_prep->azide_func purify1 Purification (Dialysis) azide_func->purify1 azide_np Azide-Functionalized Nanoparticle purify1->azide_np click_reaction Copper-Free Click Chemistry (SPAAC) azide_np->click_reaction dbco_cy55 DBCO-Cy5.5 dbco_cy55->click_reaction purify2 Purification (Size-Exclusion Chromatography) click_reaction->purify2 final_probe NIR Fluorescent Nanoprobe purify2->final_probe end End final_probe->end

Caption: Nanoprobe Synthesis Workflow.

InVivo_Imaging_Workflow start Start tumor_model Establish Tumor Model in Mice start->tumor_model probe_prep Prepare Sterile Nanoprobe Formulation tumor_model->probe_prep injection Intravenous Injection of Nanoprobe probe_prep->injection imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->imaging analysis Image Analysis (Tumor-to-Background Ratio) imaging->analysis ex_vivo Ex Vivo Organ Imaging (Optional) analysis->ex_vivo end End analysis->end ex_vivo->end

Caption: In Vivo Imaging Workflow.

References

Application Notes and Protocols for Live Cell Imaging with Dibenzocyclooctyne-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5) for live cell imaging. This technique leverages the power of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to visualize and track biomolecules in their native cellular environment.

Introduction: The Principle of SPAAC in Live Cell Imaging

Live cell imaging with DBCO-Cy5.5 is a two-step process that allows for the specific and covalent labeling of biomolecules.[1][2]

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing a bioorthogonal azide (B81097) group. For example, cells can be treated with an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is metabolized and incorporated into glycoproteins on the cell surface.[2] This step introduces a chemical "handle" onto the target biomolecules.

  • Bioorthogonal Ligation: The azide-labeled cells are then treated with DBCO-Cy5.5. The dibenzocyclooctyne (DBCO) moiety of this reagent reacts specifically and efficiently with the azide groups via a copper-free "click" reaction, forming a stable triazole linkage.[3][4] This covalent bond attaches the bright and photostable near-infrared Cy5.5 fluorophore to the target biomolecule, enabling its visualization through fluorescence microscopy.[3] This method is highly specific and biocompatible, making it ideal for studying dynamic processes in living cells without the toxicity associated with copper-catalyzed click chemistry.[3][4]

Properties of this compound

DBCO-Cy5.5 is a near-infrared fluorescent probe with properties well-suited for live-cell imaging. Its fluorescence is not visible to the human eye but is readily detected by most imaging systems.[3]

PropertyValueReferences
Excitation Maximum (λex)~678 nm[5]
Emission Maximum (λem)~694 nm[5]
Extinction Coefficient~190,000 cm⁻¹M⁻¹[5]
SolubilityWater, DMSO, DMF[5]
PhotostabilityHigh[3]
pH SensitivityInsensitive in the pH 4-10 range[3]

Comparison with Other Common Live-Cell Imaging Dyes

DBCO-Cy5.5 offers several advantages over other common fluorescent dyes, particularly due to its bioorthogonal reactivity and near-infrared emission, which minimizes cellular autofluorescence.[3]

FeatureDBCO-Cy5.5Alexa Fluor 647Organic Dyes (e.g., Rhodamine)
Labeling Strategy Covalent, bioorthogonal (SPAAC)Typically antibody-based or reactive estersOften require cell fixation and permeabilization
Specificity High, targets azide-modified moleculesHigh for antibody targetsCan have off-target binding
Live-Cell Compatibility Excellent, copper-freeGood, but antibody size can be a factorCan be phototoxic
Photostability GoodExcellentVariable, prone to photobleaching
Autofluorescence Minimal in the near-infrared rangeLowCan be an issue in the visible spectrum

Applications in Live Cell Imaging

The DBCO-Cy5.5 labeling strategy is a versatile tool for a variety of live-cell imaging applications, including:

  • Glycan Trafficking: Visualizing the dynamic processes of glycoprotein (B1211001) synthesis, transport, and localization on the cell surface and within intracellular compartments.[6][7]

  • Cell Surface Receptor Dynamics: Tracking the movement, internalization, and recycling of specific cell surface receptors that have been metabolically labeled.

  • In Vivo Cell Tracking: Following the fate of labeled cells after transplantation or in disease models.[8]

  • Virus-Cell Interactions: Studying the entry and trafficking of viruses that have been engineered to display azide groups.

Experimental Protocols

Protocol for Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the metabolic incorporation of azide groups into cellular glycans using Ac₄ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido (B1232118) sugar.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar.

Protocol for Labeling Azide-Modified Live Cells with DBCO-Cy5.5

This protocol details the click chemistry reaction to label the azide-modified cells with DBCO-Cy5.5.

Materials:

  • Azide-labeled cells (from Protocol 5.1)

  • DBCO-Cy5.5

  • DMSO or aqueous buffer

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare DBCO-Cy5.5 Staining Solution: Prepare a stock solution of DBCO-Cy5.5 in DMSO. Immediately before use, dilute the stock solution in serum-free medium or PBS to a final concentration of 5-20 µM.

  • Labeling Reaction: Add the DBCO-Cy5.5 staining solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to four times with pre-warmed PBS or complete medium to remove unbound DBCO-Cy5.5.

  • Imaging: The cells are now ready for live-cell imaging.

Protocol for Live Cell Imaging with Confocal Microscopy

Instrumentation and Settings:

  • Microscope: An inverted confocal laser scanning microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).

  • Excitation: A 633 nm or 647 nm laser line is ideal for exciting Cy5.5.

  • Emission: Collect the emitted fluorescence in the range of 660-720 nm.

  • Objective: Use a high numerical aperture oil or water immersion objective (e.g., 60x or 100x) for optimal resolution.

  • Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio. For time-lapse imaging, adjust the acquisition frequency to the dynamics of the biological process being observed.

Quantitative Data Summary

ParameterRecommended RangeNotes
Ac₄ManNAz Concentration 25 - 50 µMHigher concentrations may be toxic to some cell lines.
Ac₄ManNAz Incubation Time 1 - 3 daysLonger incubation times generally lead to higher labeling density.
DBCO-Cy5.5 Concentration 5 - 20 µMTitrate to find the optimal concentration for your cell type and labeling density.
DBCO-Cy5.5 Incubation Time 30 - 60 minutesShorter times may be sufficient for highly reactive systems.
Cytotoxicity (DBCO-Cy5.5) Low at working concentrationsCell viability is typically high at concentrations up to 100 µM.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_spaac Step 2: Bioorthogonal Ligation (SPAAC) cluster_imaging Step 3: Imaging cells Live Cells in Culture azide_sugar Add Azide-Modified Sugar (e.g., Ac4ManNAz) cells->azide_sugar incubation1 Incubate (1-3 days) azide_sugar->incubation1 wash1 Wash to Remove Excess Sugar incubation1->wash1 azide_labeled_cells Cells with Azide-Labeled Glycoproteins wash1->azide_labeled_cells dbco_cy55 Add DBCO-Cy5.5 azide_labeled_cells->dbco_cy55 incubation2 Incubate (30-60 min) dbco_cy55->incubation2 wash2 Wash to Remove Excess Dye incubation2->wash2 labeled_cells Fluorescently Labeled Live Cells wash2->labeled_cells microscopy Confocal Fluorescence Microscopy labeled_cells->microscopy

Caption: Experimental workflow for live cell imaging using DBCO-Cy5.5.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor_unlabeled Glycosylated Receptor receptor_azide Azide-Labeled Receptor receptor_unlabeled->receptor_azide Metabolic Labeling (Ac4ManNAz) receptor_cy55 DBCO-Cy5.5 Labeled Receptor receptor_azide->receptor_cy55 SPAAC Reaction (DBCO-Cy5.5) cascade Downstream Signaling Cascade receptor_cy55->cascade Signal Transduction ligand Ligand ligand->receptor_cy55 Binding & Activation response Cellular Response cascade->response

Caption: Tracking receptor signaling with DBCO-Cy5.5.

References

Application Notes and Protocols: DBCO-Cy5.5 in Metabolic Glycoengineering for In Vivo Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dibenzocyclooctyne-Cyanine5.5 (DBCO-Cy5.5) in metabolic glycoengineering for in vivo labeling. This powerful two-step strategy allows for the selective attachment of the near-infrared fluorescent dye Cy5.5 to target cells and tissues in living organisms, enabling a wide range of applications in research and drug development.

Introduction

Metabolic glycoengineering is a technique that introduces unnatural monosaccharide analogs into the metabolic pathways of a cell.[1][2] These analogs are processed by the cell's own machinery and incorporated into cell surface glycans, effectively displaying a bioorthogonal chemical reporter, such as an azide (B81097) group (-N3), on the cell surface.[3] This chemical handle is biologically inert and can be specifically targeted by a complementary probe in a "click chemistry" reaction.[3]

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal click reaction that occurs between a strained alkyne, like DBCO, and an azide.[3][4][] This reaction is ideal for in vivo applications as it proceeds rapidly at physiological conditions without the need for a toxic copper catalyst.[3][6][7] By conjugating DBCO to a fluorescent probe like Cy5.5, a bright and photostable near-infrared dye, researchers can visualize and track metabolically labeled cells and tissues in vivo with high sensitivity and minimal background autofluorescence.[8][9]

This technology has significant implications for cell tracking, cancer targeting, and in vivo imaging of biological processes.[1][10][11][12]

Principle of the Method

The in vivo labeling strategy using DBCO-Cy5.5 and metabolic glycoengineering involves two key steps:

  • Metabolic Labeling: An unnatural azido-sugar, most commonly tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), is administered to the animal.[3][13] The acetyl groups enhance cell permeability. Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into N-azidoacetyl sialic acid (SiaNAz).[3] This modified sialic acid is then incorporated into cell surface glycans by the cell's own biosynthetic pathway, leading to the presentation of azide groups on the cell surface.[3]

  • In Vivo Click Chemistry: Following metabolic labeling, DBCO-Cy5.5 is administered. The DBCO moiety of the probe specifically and covalently reacts with the azide groups on the cell surface via SPAAC, forming a stable triazole linkage.[3] This results in the fluorescent labeling of the target cells, which can then be visualized using in vivo imaging systems.

cluster_0 Cell Interior cluster_1 Cell Exterior Ac4ManNAz_ext Ac4ManNAz (Administered) Ac4ManNAz_int Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_int Cellular Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterase Cleavage SiaNAz SiaNAz ManNAz->SiaNAz Biosynthesis Golgi Golgi Apparatus SiaNAz->Golgi Glycoprotein Azide-Modified Glycoprotein Golgi->Glycoprotein Glycosylation CellSurface Cell Surface Glycan with Azide (-N3) Glycoprotein->CellSurface Transport to Membrane LabeledCell Labeled Cell Surface Glycan CellSurface->LabeledCell SPAAC Click Reaction DBCO_Cy5_5 DBCO-Cy5.5 (Administered) DBCO_Cy5_5->LabeledCell

Caption: Metabolic glycoengineering and SPAAC pathway.

Data Presentation

The following tables summarize quantitative data from various studies to aid in experimental design.

Table 1: In Vitro Metabolic Labeling and Click Reaction Parameters

ParameterValueCell Line(s)NotesReference(s)
Ac4ManNAz Concentration10-75 µMA549, Jurkat, etc.Higher concentrations (e.g., 50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling.[3][14]
Incubation Time with Ac4ManNAz1-3 daysA549Time can be optimized based on the desired labeling efficiency.[3]
DBCO-Fluorophore Concentration20-50 µMA549Concentration for subsequent click reaction.[3]
Click Reaction Incubation Time1 hourA549Incubation time for the SPAAC reaction at 37°C.[3]
Toxicity of Ac4ManNAzToxic to Jurkat cells at 50 µMJurkatCell-type specific toxicity should be considered.[3]

Table 2: In Vivo Experimental Parameters and Outcomes

ParameterValueAnimal ModelOutcomeReference(s)
DBCO-Cy5 Dose5 mg/kgLS174T tumor-bearing nude miceAc4ManAz-treated tumors showed approximately five-fold higher Cy5 fluorescence intensity compared to controls at 48 h post-injection.[10]
DCL-AAM Dose for Cancer-Selective Labeling60 mg/kgLS174T tumor-bearing nude miceImaging of harvested tumors showed a Cy5 fluorescence intensity 1.52-fold that of the PBS group.[10]
Ac4ManAz Dose for Cancer-Selective Labeling40 mg/kgLS174T tumor-bearing nude mice-[10]
DBCO-Cy5 Injection Time Post Azido Sugar24 hoursLS174T tumor-bearing nude mice-[10]
Imaging Time Post DBCO-Cy5 Injection48 hoursLS174T tumor-bearing nude micePeak fluorescence accumulation in tumors.[10]

Experimental Protocols

The following are generalized protocols. Optimization for specific cell lines, animal models, and experimental goals is highly recommended.

Protocol 1: In Vitro Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of azide groups into cell surface glycans using Ac4ManNAz.

Materials:

  • Adherent or suspension mammalian cells (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Cell Culture: Culture cells to the desired confluency in their appropriate growth medium.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2) to allow for metabolic incorporation of the azido-sugar.

  • Harvesting: After incubation, cells can be harvested for subsequent experiments.

Protocol 2: In Vitro Fluorescent Labeling via SPAAC

This protocol details the labeling of Ac4ManNAz-treated cells with DBCO-Cy5.5.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5.5

  • DMSO

  • PBS, pH 7.4 or serum-free cell culture medium

  • (Optional) DAPI or Hoechst 33342 for nuclear counterstaining

  • (Optional) 4% paraformaldehyde in PBS for fixation

  • Fluorescence microscope

Procedure:

  • Prepare DBCO-Cy5.5 Stock Solution: Prepare a stock solution of DBCO-Cy5.5 in DMSO.

  • Prepare Labeling Solution: Dilute the DBCO-Cy5.5 stock solution in pre-warmed PBS or serum-free medium to a final concentration of 20-50 µM.

  • Wash Cells: Wash the azide-labeled cells twice with warm PBS to remove residual medium.

  • Click Reaction: Add the DBCO-Cy5.5 labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Counterstain: Wash the cells three times with warm PBS to remove unreacted DBCO-Cy5.5. If desired, counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 and the nuclear stain.

start Start cell_culture Culture Cells to Desired Confluency start->cell_culture add_ac4manaz Add Ac4ManNAz to Culture Medium (10-50 µM) cell_culture->add_ac4manaz prep_ac4manaz Prepare Ac4ManNAz Stock Solution in DMSO prep_ac4manaz->add_ac4manaz incubate_metabolic Incubate for 1-3 Days at 37°C add_ac4manaz->incubate_metabolic azide_labeled_cells Azide-Labeled Cells incubate_metabolic->azide_labeled_cells wash_cells1 Wash Cells Twice with Warm PBS azide_labeled_cells->wash_cells1 prep_dbco Prepare DBCO-Cy5.5 Labeling Solution (20-50 µM) add_dbco Add DBCO-Cy5.5 Solution prep_dbco->add_dbco wash_cells1->add_dbco incubate_click Incubate for 30-60 min at 37°C (Protect from Light) add_dbco->incubate_click wash_cells2 Wash Cells Three Times with Warm PBS incubate_click->wash_cells2 image Fluorescence Microscopy wash_cells2->image

Caption: In vitro labeling experimental workflow.
Protocol 3: In Vivo Metabolic Labeling and Imaging in a Mouse Model

This is a generalized protocol for labeling tumor cells in vivo. Dosages and timelines should be optimized for the specific animal model and research question.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Ac4ManNAz

  • Vehicle for injection (e.g., sterile PBS with a small percentage of DMSO)

  • DBCO-Cy5.5

  • Sterile, biocompatible buffer (e.g., PBS)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Azido-Sugar Administration (Metabolic Labeling):

    • Prepare a sterile solution of Ac4ManNAz in the chosen vehicle.

    • Administer Ac4ManNAz to the mice, for example, via daily intraperitoneal (i.p.) injection for 3-7 days.[10][13]

  • DBCO-Cy5.5 Administration (In Vivo Click Reaction):

    • Prepare a sterile solution of DBCO-Cy5.5 in a biocompatible buffer.

    • 24 hours after the final Ac4ManNAz injection, administer DBCO-Cy5.5 via intravenous (i.v.) injection.[10]

  • In Vivo Imaging:

    • At various time points after DBCO-Cy5.5 injection (e.g., 2, 24, 48 hours), anesthetize the mice.

    • Perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate filters for Cy5.5.

    • Quantify the fluorescence signal in the tumor and other organs to assess biodistribution.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest the tumor and major organs (liver, spleen, kidneys, etc.).

    • Image the harvested tissues ex vivo to confirm the in vivo imaging results.

    • Tissues can be further processed for histological analysis (e.g., fluorescence microscopy of tissue sections).

start Start with Tumor-Bearing Mouse Model admin_ac4manaz Administer Ac4ManNAz Daily for 3-7 Days (i.p.) start->admin_ac4manaz wait_24h Wait 24 Hours admin_ac4manaz->wait_24h admin_dbco Administer DBCO-Cy5.5 (i.v.) wait_24h->admin_dbco in_vivo_imaging In Vivo Fluorescence Imaging at Multiple Time Points admin_dbco->in_vivo_imaging euthanize Euthanize Animal in_vivo_imaging->euthanize ex_vivo_analysis Ex Vivo Analysis of Tissues euthanize->ex_vivo_analysis end End ex_vivo_analysis->end

References

Application Note: A Detailed Protocol for the Purification of DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of antibodies with dibenzocyclooctyne (DBCO) is a fundamental step in creating advanced biologics for research, diagnostics, and therapeutics. This process utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific, bioorthogonal, and copper-free click chemistry reaction. A critical, yet often overlooked, step is the purification of the DBCO-labeled antibody intermediate. Efficient purification is paramount to remove unreacted DBCO reagents and byproducts. These contaminants can interfere with downstream applications by reacting with azide-modified partners, leading to inaccurate quantification, reduced conjugate efficacy, and potential toxicity.

This application note provides a detailed protocol for the purification of DBCO-labeled antibodies, focusing on Size-Exclusion Chromatography (SEC) as the primary method. It also includes protocols for the initial labeling reaction and subsequent characterization of the purified conjugate, ensuring a reliable and reproducible workflow.

Overall Experimental Workflow

The complete process involves three main stages: labeling the antibody with a DBCO-NHS ester, purifying the resulting conjugate to remove excess reagents, and finally, characterizing the purified product to ensure quality.

G cluster_0 Stage 1: Labeling cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis & Use A 1. Prepare Antibody (Amine-free buffer, 1-10 mg/mL) B 2. Add DBCO-NHS Ester (5-20x molar excess) A->B C 3. Incubate (1 hr, Room Temperature) B->C D 4. Quench Reaction (Tris Buffer) C->D E 5. Load Reaction Mixture onto SEC Column D->E F 6. Elute with Buffer (PBS) G 7. Collect & Pool Fractions (Monitor A280) F->G J Excess DBCO Reagent (Discarded) F->J H 8. Characterize Conjugate (Purity, DOL) G->H I Purified DBCO-Antibody (Ready for Click Reaction) H->I

Caption: Workflow for DBCO-antibody labeling, purification, and analysis.

Experimental Protocols

Part 1: Labeling of Antibody with DBCO-NHS Ester

This protocol describes a general method for labeling an antibody with a DBCO-NHS ester, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • DBCO-NHS Ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.[1] If the stock buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[1] Adjust the antibody concentration to 1-5 mg/mL.[2]

  • DBCO Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1][2]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][4][5] A 5-10x excess often provides a high conjugation yield without causing significant precipitation.[3][6] Ensure the final DMSO concentration in the reaction mixture remains below 20%.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][2] Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.[3]

Part 2: Purification via Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[7] It is highly effective for removing small, unreacted DBCO molecules from the much larger antibody conjugate.[8][9]

Materials:

  • Quenched reaction mixture from Part 1

  • SEC Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO; or a packed column like Sephadex G-25)[3][10]

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Methodology:

  • Column Equilibration: Equilibrate the SEC column with 3-5 column volumes (CVs) of elution buffer.[11] For pre-packed spin columns, follow the manufacturer's protocol for preparation.[10]

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10-15 minutes to pellet any aggregates before loading.

  • Sample Loading: Carefully load the clarified supernatant onto the equilibrated SEC column.[3]

  • Elution:

    • For Spin Columns: Centrifuge according to the manufacturer's instructions to collect the purified sample.[10][12] The high molecular weight antibody conjugate will elute, while the smaller DBCO reagent is retained in the resin.

    • For Gravity/FPLC Columns: Begin eluting the sample with the equilibration buffer.[3] The DBCO-conjugated antibody will elute in the void volume or early fractions.[3]

  • Fraction Collection: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm (A280).[3]

  • Pooling: Pool the fractions containing the purified DBCO-conjugated antibody.

Part 3: Characterization of Purified DBCO-Antibody

1. Purity and Integrity Assessment (SDS-PAGE):

  • Analyze the purified antibody conjugate using SDS-PAGE under reducing conditions.

  • Compare the labeled antibody to the unlabeled starting material. A slight shift to a higher molecular weight may be visible on the heavy and/or light chains, corresponding to the attached DBCO groups.[2][4]

2. Concentration and Recovery Calculation:

  • Measure the absorbance of the pooled fractions at 280 nm (A280) using a spectrophotometer.

  • Calculate the protein concentration. Note that the DBCO group also absorbs at 280 nm, so a correction is needed for precise concentration and subsequent DOL calculation.[4][13]

  • Calculate the final yield using the formula: Recovery (%) = (Total mass of purified antibody / Initial mass of antibody) * 100.

3. Degree of Labeling (DOL) Determination: The DOL is the average number of DBCO molecules conjugated to each antibody. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (protein) and ~309 nm (DBCO).[2][4][14]

  • Procedure:

    • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[13]

    • Calculate the DOL using the following formula[2]: DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO) Where:

      • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_DBCO: Molar extinction coefficient of the DBCO reagent at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

      • CF: Correction factor for the DBCO absorbance at 280 nm (A280/A309), typically around 0.90.[13]

Data Presentation

Quantitative data from the labeling and purification process should be carefully recorded to ensure consistency and quality.

Table 1: Typical Reaction and Purification Parameters

Parameter Recommended Value Purpose
Antibody Concentration 1-5 mg/mL Ensures efficient labeling kinetics.
Molar Excess of DBCO 5-20x Drives the reaction; higher ratios increase labeling but risk aggregation.[3][5]
Incubation Time 30-60 minutes Sufficient for reaction completion at room temperature.[2]
Purification Method Size-Exclusion Chromatography Efficiently removes small molecules based on size.[7][8]
SEC Column Type Desalting Spin Column or G-25 Provides rapid buffer exchange and purification.[3]

| Elution Buffer | PBS, pH 7.4 | Maintains antibody stability. |

Table 2: Expected Quantitative Outcomes

Parameter Typical Result Method of Analysis
Purity >98% SEC-HPLC[15]
Recovery >85% A280 Spectrophotometry[2][10]
Degree of Labeling (DOL) 1 - 5 (Application Dependent) UV-Vis Spectrophotometry (A280/A309)[2]

| Aggregate Content | <2% | SEC-HPLC[15] |

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low Recovery Aggregation: The hydrophobicity of DBCO can cause antibody aggregation.[3] Non-specific Binding: The antibody may bind to the SEC column material.[3]Use a lower molar excess of DBCO.[3] Consider using a PEGylated DBCO reagent to increase hydrophilicity.[3] Test different SEC resins to minimize binding.[3]
Low Degree of Labeling (DOL) Inactive DBCO Reagent: DBCO-NHS ester is moisture-sensitive and can hydrolyze. Suboptimal Reaction pH: Amine acylation is most efficient at pH 7.2-8.5. Presence of Primary Amines: Buffer components like Tris can compete with the antibody for the NHS ester.Prepare DBCO-NHS ester solution fresh in anhydrous DMSO.[1][2] Ensure the reaction buffer pH is within the optimal range. Perform buffer exchange into an amine-free buffer (PBS) before labeling.[1]
High Aggregation High DOL: Too many hydrophobic DBCO groups attached to the antibody surface.[3]Reduce the molar excess of DBCO reagent in the labeling reaction.[3] Decrease the reaction incubation time.

References

Troubleshooting & Optimization

How to reduce background fluorescence with DBCO-Cy5.5?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-Cy5.5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using DBCO-Cy5.5?

High background fluorescence with DBCO-Cy5.5 can stem from several sources:

  • Non-Specific Binding: The DBCO-Cy5.5 conjugate may bind to cellular components other than the intended azide-labeled target. This can be due to hydrophobic interactions, charge-based interactions, or binding to Fc receptors on certain cell types like macrophages.[1][2] Cyanine dyes, in general, have been noted to exhibit non-specific binding.[2][3]

  • Autofluorescence: Biological samples naturally contain molecules (e.g., NADH, flavins, collagen, elastin) that fluoresce, contributing to the overall background signal.[4] While using a far-red dye like Cy5.5 helps minimize this, as autofluorescence is typically lower in this spectral region, it can still be a factor.

  • Suboptimal Reagent Concentration: Using an excessively high concentration of DBCO-Cy5.5 can lead to increased non-specific binding and a higher background signal.[5]

  • Inadequate Washing: Insufficient washing after the labeling step can leave unbound DBCO-Cy5.5 in the sample, which contributes to background fluorescence.

  • Reagent Impurities: The presence of unconjugated, free Cy5.5 dye in the reagent can lead to non-specific staining.

Q2: Is DBCO-Cy5.5 suitable for intracellular staining?

DBCO-Cy5.5 is generally not recommended for staining intracellular components of fixed and permeabilized cells due to a tendency for high background.[6][7] However, with careful optimization of protocols, including the use of appropriate blocking buffers and thorough washing, it may be possible to achieve acceptable results. For cell surface labeling, it is a more suitable reagent.[5]

Q3: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is essential:

  • Unstained Control: Image your cells or tissue without any fluorescent label under the same imaging conditions. This will reveal the level of natural autofluorescence in your sample.

  • "No Azide" Control: If your experiment involves metabolic labeling with an azide (B81097), include a control where the cells are not treated with the azide precursor but are still stained with DBCO-Cy5.5. This will help determine the extent of non-specific binding of the dye.

  • Isotype Control (if applicable): If the DBCO-Cy5.5 is conjugated to an antibody, use an isotype control antibody with the same fluorophore to assess non-specific binding of the antibody itself.

Troubleshooting Guides

Issue: High Background Fluorescence

This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence.

Troubleshooting Workflow

Troubleshooting_High_Background start High Background Observed check_autofluorescence Run Unstained Control start->check_autofluorescence autofluorescence_high High Autofluorescence? check_autofluorescence->autofluorescence_high reduce_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence_high->reduce_autofluorescence Yes check_nonspecific_binding Run 'No Azide' Control autofluorescence_high->check_nonspecific_binding No reduce_autofluorescence->check_nonspecific_binding nonspecific_binding_high High Non-Specific Binding? check_nonspecific_binding->nonspecific_binding_high optimize_protocol Optimize Staining Protocol nonspecific_binding_high->optimize_protocol Yes solution Reduced Background nonspecific_binding_high->solution No optimize_concentration Titrate DBCO-Cy5.5 Concentration optimize_protocol->optimize_concentration optimize_blocking Optimize Blocking Step optimize_concentration->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing optimize_washing->solution

Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.

Detailed Troubleshooting Steps:

  • Assess Autofluorescence:

    • Action: Image an unstained sample using the same settings as your stained samples.

    • Expected Outcome: This will establish the baseline fluorescence of your sample. If it is high, you will need to employ methods to reduce it, such as using spectral unmixing if your imaging software supports it, or pre-treating the sample with an autofluorescence quencher.

  • Evaluate Non-Specific Binding:

    • Action: Prepare a control sample that has not been metabolically labeled with an azide but is otherwise treated identically to your experimental samples, including incubation with DBCO-Cy5.5.

    • Expected Outcome: If this control shows high fluorescence, the primary issue is non-specific binding of the DBCO-Cy5.5 probe.

  • Optimize DBCO-Cy5.5 Concentration:

    • Action: Perform a titration experiment to determine the optimal concentration of DBCO-Cy5.5. Test a range of concentrations (e.g., from 5 µM to 50 µM) to find the one that provides the best signal-to-noise ratio.[5][8]

    • Expected Outcome: The optimal concentration will yield a strong specific signal with minimal background.

  • Implement or Optimize a Blocking Step:

    • Action: Before adding the DBCO-Cy5.5, incubate your sample with a blocking buffer to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.

    • Protocol: See the detailed "Protocol for Blocking to Reduce Non-Specific Binding" below.

    • Expected Outcome: A significant reduction in background fluorescence.

  • Enhance Washing Steps:

    • Action: Increase the number and/or duration of wash steps after DBCO-Cy5.5 incubation. Using a wash buffer containing a low concentration of a mild detergent like Tween-20 can help remove unbound probe.

    • Protocol: See the detailed "Optimized Washing Protocol" below.

    • Expected Outcome: Reduced background due to more effective removal of unbound DBCO-Cy5.5.

Experimental Protocols

Protocol for Optimizing DBCO-Cy5.5 Concentration

Objective: To determine the optimal concentration of DBCO-Cy5.5 that maximizes the signal-to-noise ratio.

Methodology:

  • Prepare Samples: Prepare a series of identical azide-labeled cell or tissue samples. Include a negative control sample that is not azide-labeled.

  • Prepare DBCO-Cy5.5 Dilutions: Prepare a range of DBCO-Cy5.5 concentrations in your reaction buffer (e.g., PBS). A suggested starting range is 5, 10, 20, and 50 µM.[5][8]

  • Incubation: Incubate the samples with the different concentrations of DBCO-Cy5.5 for a consistent period (e.g., 1 hour at 37°C).[5][9]

  • Washing: Wash all samples using a standardized washing protocol (e.g., 3 washes with PBS containing 0.05% Tween-20).

  • Imaging: Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal (in azide-labeled samples) and the background (in non-azide-labeled samples) for each concentration. Calculate the signal-to-noise ratio (S/N) for each concentration.

Data Presentation:

DBCO-Cy5.5 Concentration (µM)Mean Specific Signal (a.u.)Mean Background Signal (a.u.)Signal-to-Noise Ratio (S/N)
55001005.0
109001506.0
2015003005.0
5020008002.5
Note: The data in this table is illustrative. Actual results will vary depending on the experimental system.
Protocol for Blocking to Reduce Non-Specific Binding

Objective: To minimize non-specific binding of DBCO-Cy5.5 by pre-treating the sample with a blocking agent.

Methodology:

  • Sample Preparation: Prepare your azide-labeled samples (and controls) up to the step before the click chemistry reaction.

  • Blocking Buffer Preparation: Prepare a blocking buffer. A common and effective blocking buffer is 1-3% (w/v) BSA in PBS.

  • Blocking Step: Incubate the samples in the blocking buffer for 30-60 minutes at room temperature.

  • DBCO-Cy5.5 Incubation: Remove the blocking buffer. It is often recommended to add the DBCO-Cy5.5 diluted in the blocking buffer or a similar buffer to maintain the blocking effect during the labeling reaction. Incubate for the desired time.

  • Washing: Proceed with the optimized washing protocol.

Optimized Washing Protocol

Objective: To effectively remove unbound DBCO-Cy5.5 and reduce background fluorescence.

Methodology:

  • Initial Wash: After the DBCO-Cy5.5 incubation, wash the samples once with PBS.

  • Detergent Wash: Wash the samples 3-5 times with a wash buffer containing a mild detergent. A common wash buffer is PBS with 0.05% to 0.1% Tween-20.[10] Each wash should be for at least 5 minutes with gentle agitation.

  • Final Wash: Perform a final wash with PBS to remove any residual detergent before imaging.

Visualization of Key Concepts

Signaling Pathway: Non-Specific Binding of DBCO-Cy5.5

Non_Specific_Binding DBC_Cy5_5 DBCO-Cy5.5 Specific_Binding Specific Binding (Click Reaction) DBC_Cy5_5->Specific_Binding Non_Specific_Binding Non-Specific Binding DBC_Cy5_5->Non_Specific_Binding Azide_Target Azide-Labeled Target Azide_Target->Specific_Binding Signal Desired Signal Specific_Binding->Signal Non_Specific_Sites Non-Specific Binding Sites (e.g., Hydrophobic Pockets, Charged Residues) Non_Specific_Sites->Non_Specific_Binding Background Background Fluorescence Non_Specific_Binding->Background

Caption: Mechanism of specific versus non-specific binding of DBCO-Cy5.5.

Experimental Workflow: Background Reduction Strategy

Background_Reduction_Workflow start Azide-Labeled Sample blocking Blocking Step (e.g., 1-3% BSA in PBS, 30-60 min) start->blocking incubation Incubation with Optimized DBCO-Cy5.5 Concentration blocking->incubation washing Washing Steps (3-5x with PBS + 0.05% Tween-20) incubation->washing imaging Fluorescence Imaging washing->imaging result High Signal-to-Noise Ratio Image imaging->result

Caption: A typical experimental workflow incorporating background reduction steps.

References

Technical Support Center: Troubleshooting Poor Labeling Efficiency with Dibenzocyclooctyne-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5) labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during copper-free click chemistry experiments, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and to optimize labeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with DBCO-Cy5.5.

Q1: My SPAAC reaction with DBCO-Cy5.5 is slow or has a very low yield. What are the potential causes?

Several factors can contribute to poor reaction efficiency. The primary culprits are often related to reagent integrity, reaction conditions, or experimental design.[1][2]

  • Reagent Integrity:

    • Degradation of DBCO-Cy5.5: DBCO reagents, especially when dissolved in solvents like DMSO, can lose reactivity over time if not stored properly.[3][4] They are sensitive to moisture and oxidation.[3]

    • Azide-Modified Biomolecule Issues: The azide (B81097) on your molecule of interest may have degraded, or the concentration might be lower than expected.

  • Suboptimal Reaction Conditions:

    • Incorrect Buffer: Phosphate-buffered saline (PBS) can result in slower reaction rates compared to other buffers like HEPES.[5][6]

    • Suboptimal pH: While SPAAC reactions are generally robust across a range of pH values, the optimal pH is typically between 7 and 9.[3][7]

    • Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the DBCO-Cy5.5 and the azide-modified molecule.[2][8]

    • Presence of Inhibitors: Sodium azide (NaN₃), often used as a preservative in buffers, will directly compete with your azide-labeled molecule for the DBCO-Cy5.5, significantly reducing your labeling efficiency.[2][3][9]

  • Experimental Design Flaws:

    • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from coming close enough to react.[3]

    • Insolubility: DBCO is inherently hydrophobic. Attaching it to a biomolecule can sometimes lead to aggregation and precipitation, especially at high labeling densities.[1][3]

Q2: How can I improve the reaction rate and yield?

To enhance your reaction's speed and efficiency, consider the following optimization strategies:

  • Optimize Reaction Conditions:

    • Buffer Selection: Consider switching from PBS to HEPES buffer (pH 7), which has been shown to result in higher reaction rate constants.[5][6]

    • Adjust pH: If compatible with your biomolecules, increasing the pH of the reaction buffer can accelerate the reaction.[2][5]

    • Increase Temperature: Raising the temperature from room temperature (25°C) to 37°C can increase the reaction rate. However, ensure this is compatible with the thermal stability of your biomolecules.[2][3]

    • Increase Reactant Concentrations: If possible, increase the concentration of your DBCO-Cy5.5 and/or your azide-modified molecule.[2] Using a slight molar excess (e.g., 1.5-4x) of one reagent can also drive the reaction to completion.[1][10][11]

  • Address Reagent and Experimental Design Issues:

    • Use Fresh Reagents: Prepare fresh stock solutions of DBCO-Cy5.5 in anhydrous DMSO or DMF immediately before use.[3][4] Ensure your azide-modified biomolecule is also of high quality.

    • Incorporate a PEG Linker: To overcome steric hindrance, use a DBCO-Cy5.5 reagent that includes a Polyethylene Glycol (PEG) spacer. This flexible linker increases the distance between the dye and the molecule, improving accessibility.[3][6]

    • Add a Co-solvent: If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be added to the reaction mixture. Keep the final concentration below 15% to avoid denaturing proteins.[1][12]

Q3: I'm observing non-specific labeling or unexpected side reactions. What could be the cause?

While SPAAC is highly specific, non-specific binding can occur.

  • Hydrophobic Interactions: The hydrophobicity of the DBCO group can lead to non-specific binding to proteins or other biomolecules.[13]

  • Reaction with Thiols: In some cases, DBCO reagents have been reported to react with cysteine residues on proteins, leading to non-specific labeling.[9]

  • High Dye Concentration: Using a large excess of DBCO-Cy5.5 can lead to increased non-specific binding.

To mitigate this, consider reducing the molar excess of the DBCO-Cy5.5 reagent and ensure adequate washing steps after the labeling reaction.

Q4: How should I properly store and handle DBCO-Cy5.5?

Proper storage is crucial for maintaining the reactivity of DBCO-Cy5.5.

  • Solid Form: Store the solid DBCO-Cy5.5 at -20°C, protected from light and moisture.[14][15] It is stable for at least one year under these conditions.[4]

  • In Solution: After dissolving in an anhydrous solvent like DMSO or DMF, it is best to use the solution immediately.[16] For short-term storage, aliquot into single-use volumes and store at -20°C for no more than 2-3 months.[4] Avoid repeated freeze-thaw cycles.[16]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in your experimental design and troubleshooting.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHRelative Reaction RateReference
PBS7Low[5][6]
HEPES7High[5][6]
DMEM7.4Higher than RPMI[5][6]
RPMI7.4Lower than DMEM[5][6]
General Trend5 to 10Increasing rate with higher pH (except in HEPES)[5][6]

Table 2: Recommended Starting Conditions for DBCO-Cy5.5 Labeling

ParameterRecommended ValueNotesReference
DBCO-Cy5.5 Molar Excess1.5 - 4 fold over azideStart with a lower excess to minimize non-specific binding.[10][11]
Protein Concentration> 1 mg/mLHigher concentrations can improve efficiency.[4][11]
Reaction Temperature25°C to 37°CEnsure biomolecule stability at higher temperatures.[2][3]
Reaction Time2 - 24 hoursLonger incubation can improve yield for challenging conjugations.[3][11]
Organic Solvent (Co-solvent)< 15% (e.g., DMSO, DMF)Use only if solubility is an issue.[1][12]

Experimental Protocols

Protocol 1: General Protocol for Labeling an Azide-Modified Antibody with DBCO-Cy5.5

  • Reagent Preparation:

    • Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.[3][4] The recommended antibody concentration is at least 1 mg/mL.[4][11]

    • Immediately before use, prepare a 10 mM stock solution of DBCO-Cy5.5 in anhydrous DMSO.[4]

  • Reaction Setup:

    • Add a 2-4 fold molar excess of the DBCO-Cy5.5 stock solution to the antibody solution.[11]

    • Gently mix the reaction. The final DMSO concentration should be below 15% to prevent antibody precipitation.[12]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification:

    • Remove unreacted DBCO-Cy5.5 using a suitable method such as size exclusion chromatography (e.g., spin desalting columns), dialysis, or HPLC.[3][4]

  • Validation:

    • Confirm the conjugation by running the sample on an SDS-PAGE gel. The labeled antibody will have a higher molecular weight than the unlabeled antibody.[10][11]

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).[3][14]

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry

DBCO has a characteristic absorbance peak at approximately 309 nm, which disappears as it reacts with an azide.[2][3] This property can be used to monitor the reaction progress.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-modified molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-Cy5.5 reagent to the cuvette containing the azide-modified molecule.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time. The rate of decrease is proportional to the reaction rate.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Purification & Analysis prep_azide Prepare Azide-Modified Biomolecule in Azide-Free Buffer mix Mix Reactants (2-4x Molar Excess of DBCO-Cy5.5) prep_azide->mix prep_dbco Prepare Fresh DBCO-Cy5.5 Stock in Anhydrous DMSO prep_dbco->mix incubate Incubate at RT (2-4h) or 4°C (Overnight) mix->incubate purify Purify Conjugate (e.g., Spin Column) incubate->purify validate Validate Conjugation (SDS-PAGE, UV-Vis) purify->validate

Caption: Experimental workflow for labeling an azide-modified biomolecule with DBCO-Cy5.5.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_design Experimental Design cluster_inhibitors Inhibitors start Low Labeling Efficiency reagent_check Are DBCO-Cy5.5 and Azide Reagents Fresh? start->reagent_check prep_fresh Prepare Fresh Reagents reagent_check->prep_fresh No condition_check Are Reaction Conditions Optimal? reagent_check->condition_check Yes success Improved Labeling prep_fresh->success optimize_buffer Switch to HEPES Buffer condition_check->optimize_buffer No optimize_ph Increase pH (7-9) condition_check->optimize_ph optimize_temp Increase Temperature (37°C) condition_check->optimize_temp optimize_conc Increase Reactant Concentration condition_check->optimize_conc design_check Potential Steric Hindrance? condition_check->design_check Yes optimize_buffer->success optimize_ph->success optimize_temp->success optimize_conc->success use_peg Use DBCO with PEG Linker design_check->use_peg Yes inhibitor_check Is Sodium Azide (NaN₃) Present in Buffer? design_check->inhibitor_check No use_peg->success remove_azide Remove NaN₃ via Buffer Exchange/Dialysis inhibitor_check->remove_azide Yes inhibitor_check->success No remove_azide->success

Caption: A decision tree for troubleshooting poor DBCO-Cy5.5 labeling efficiency.

References

Optimizing DBCO-Cy5.5 concentration for cell labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing DBCO-Cy5.5 concentration in cell labeling experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DBCO-Cy5.5 in cell labeling experiments?

A1: The optimal concentration of DBCO-Cy5.5 can vary depending on the cell type, the density of azide (B81097) groups on the cell surface, and the specific experimental conditions. However, a good starting point is a final concentration ranging from 5 µM to 30 µM.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cell line and experimental setup.

Q2: How long should I incubate my cells with DBCO-Cy5.5?

A2: Incubation times can range from 30 minutes to overnight.[1][2] For many cell lines, a 30 to 60-minute incubation at room temperature or 37°C is sufficient for robust labeling.[1][3] Longer incubation times, such as overnight at 4°C, may be necessary for samples with a low density of azide groups.[2]

Q3: Can DBCO-Cy5.5 be toxic to my cells?

A3: DBCO-Cy5.5 is generally considered to have low cytotoxicity.[3][4] However, at high concentrations, some cytotoxic effects have been observed.[4] It is crucial to perform a viability assay (e.g., MTT assay) to assess the cytotoxicity of DBCO-Cy5.5 at the concentrations used in your experiments.[4]

Q4: What is the mechanism of DBCO-Cy5.5 cell labeling?

A4: DBCO-Cy5.5 labels cells through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction occurs between the dibenzocyclooctyne (DBCO) group on the Cy5.5 dye and an azide group that has been metabolically incorporated into the cell surface glycans.[5][6] This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for live-cell labeling.[7]

Q5: How can I introduce azide groups onto my cells for labeling with DBCO-Cy5.5?

A5: Azide groups are typically introduced into the cell's glycans through metabolic glycoengineering.[4][8] This involves incubating the cells with a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), for 1 to 3 days.[3][6] The cells' metabolic machinery processes this sugar and incorporates it into sialic acid residues on the cell surface glycoproteins and glycolipids.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Inefficient metabolic labeling with the azido sugar.Optimize the concentration and incubation time of the azido sugar (e.g., Ac4ManNAz) for your specific cell line. Ensure the azido sugar reagent has not degraded.[6]
Insufficient DBCO-Cy5.5 concentration or incubation time.Increase the concentration of DBCO-Cy5.5 or extend the incubation period. Perform a titration to find the optimal conditions.[6]
Azide groups on the cell surface are not accessible.Ensure cells are healthy and not overly confluent. Steric hindrance can also be a factor; consider using a DBCO reagent with a PEG spacer to increase accessibility.[9]
Degradation of DBCO-Cy5.5.Store DBCO-Cy5.5 protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.[3]
High Background Fluorescence Non-specific binding of DBCO-Cy5.5.Wash the cells thoroughly with PBS or a suitable buffer after incubation with DBCO-Cy5.5. Consider adding a small percentage of FBS (e.g., 1%) to the washing buffer to reduce non-specific binding.[1]
DBCO-Cy5.5 is not suitable for intracellular staining of permeabilized cells.For cell surface labeling, ensure cells are not permeabilized. If intracellular targets are desired, other labeling strategies may be more appropriate as DBCO-Cy5.5 can exhibit high background in permeabilized cells.[7][10]
Autofluorescence of cells or medium.Use a culture medium with low background fluorescence. Include an unlabeled control to assess the level of cellular autofluorescence.
Cell Death or Poor Viability Cytotoxicity of the azido sugar or DBCO-Cy5.5.Perform a dose-response experiment to determine the optimal, non-toxic concentration of both the azido sugar and DBCO-Cy5.5 for your cell line using a viability assay.[4]
Stress during labeling procedure.Handle cells gently during washing and incubation steps. Ensure all reagents are at the appropriate temperature.

Quantitative Data Summary

The following table summarizes typical experimental parameters for DBCO-Cy5.5 cell labeling from various studies. Note that optimal conditions will vary depending on the specific cell line and experimental goals.

Cell Line Azido Sugar (Concentration) Azido Sugar Incubation Time DBCO-Cy5.5 Concentration DBCO-Cy5.5 Incubation Time Reference
A549Ac4ManNAz (50 µM)2-3 days20 µM1 hour[3]
A549Ac4ManNAz (various)24 hours20 µM30 minutes[11]
N3-labeled A549Not ApplicableNot Applicable0-50 µM (titration)Not Specified[4]
Azide-modified cellsNot ApplicableNot Applicable5-30 µM30-60 minutes[1]
MCF7, HCT116, A549Ac4ManNAz (0-150 µM)24-48 hours20 µM30 minutes[11]
RAW264.7AAG and MAN-lipo-AAG24 hours20 µM30 minutes[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz

This protocol outlines the first step of introducing azide groups onto the cell surface.

  • Cell Seeding: Seed adherent cells (e.g., A549) in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach 70-80% confluency at the time of labeling. Allow cells to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in a suitable solvent like DMSO or PBS. Dilute the Ac4ManNAz stock solution in complete cell culture medium to a final concentration of 10-50 µM. It is recommended to perform a titration to find the optimal concentration for your cell line.

  • Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Metabolic Incorporation: Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time may vary between cell lines.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction with DBCO-Cy5.5.

Protocol 2: DBCO-Cy5.5 Labeling of Azide-Modified Cells

This protocol describes the "click" reaction to label the azide-modified cells with the fluorescent dye.

  • Preparation of DBCO-Cy5.5 Staining Solution: Prepare a stock solution of DBCO-Cy5.5 in a high-quality, anhydrous solvent such as DMSO. Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final concentration (typically 5-30 µM). The working solution should be prepared fresh and protected from light.

  • Labeling Reaction: Add the DBCO-Cy5.5 staining solution to the azide-modified cells.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells three to four times with a suitable buffer (e.g., PBS containing 1% FBS) to remove any unreacted DBCO-Cy5.5.

  • Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed with 4% formaldehyde (B43269) for 20 minutes at room temperature, followed by washing with PBS. If desired, counterstain nuclei with a suitable dye like DAPI.

Visualizations

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis seed_cells Seed Cells add_azido_sugar Add Ac4ManNAz seed_cells->add_azido_sugar incubate_azido Incubate (1-3 days) add_azido_sugar->incubate_azido wash_cells1 Wash Cells incubate_azido->wash_cells1 add_dbco Add DBCO-Cy5.5 wash_cells1->add_dbco Azide-modified cells incubate_dbco Incubate (30-60 min) add_dbco->incubate_dbco wash_cells2 Wash Cells incubate_dbco->wash_cells2 analysis Fluorescence Microscopy / Flow Cytometry wash_cells2->analysis Labeled cells

Caption: Workflow for cell labeling using metabolic incorporation of azido sugars and DBCO-Cy5.5.

Troubleshooting Logic

troubleshooting_logic start Low/No Fluorescence? cause1 Inefficient Azide Labeling? start->cause1 Yes success Signal Optimized start->success No solution1 Optimize Azido Sugar Concentration & Time cause1->solution1 Yes cause2 Inefficient Click Reaction? cause1->cause2 No solution1->success solution2 Increase DBCO-Cy5.5 Concentration & Time cause2->solution2 Yes cause3 Reagent Degradation? cause2->cause3 No solution2->success solution3 Use Fresh Reagents cause3->solution3 Yes cause3->success No solution3->success

Caption: A logical flowchart for troubleshooting low fluorescence signals in DBCO-Cy5.5 labeling experiments.

References

Preventing non-specific binding of DBCO-Cy5.5 in tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding of DBCO-Cy5.5 in tissues during experiments.

Troubleshooting Guides

High Background Fluorescence

Issue: You are observing high background fluorescence across the tissue, obscuring the specific signal from your target.

Possible Cause Recommended Solution Citation
Excess/Unbound DBCO-Cy5.5 Optimize the concentration of DBCO-Cy5.5 by performing a titration. Ensure thorough washing steps after incubation to remove any unbound probe.[1]
Hydrophobic and Ionic Interactions Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or serum from the species of the secondary antibody (if applicable) to block non-specific binding sites.[2]
Thiol-yne Side Reaction Free thiol groups in cysteine residues of proteins can react with DBCO, leading to non-specific labeling. Pre-incubate the tissue with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618).[3][4]
Tissue Autofluorescence Some tissues have endogenous fluorophores. Image a control tissue section that has not been incubated with DBCO-Cy5.5 to assess the level of autofluorescence. If high, consider using a quencher or selecting a dye in a different spectral range if possible.[5]
Inadequate Fixation Improper or incomplete fixation can lead to diffusion of the target and non-specific uptake of the probe. Ensure your fixation protocol is optimized for your tissue type.[6]
Tissue Drying Allowing the tissue section to dry out at any stage can cause non-specific binding. Keep sections hydrated in a humidified chamber during incubations.[6]
Weak or No Specific Signal

Issue: The signal from your azide-labeled target is weak or absent, while the background remains high.

Possible Cause Recommended Solution Citation
Inefficient Click Reaction Ensure the azide (B81097) labeling of your target molecule was successful. Confirm the integrity and reactivity of your DBCO-Cy5.5 reagent. The reaction is typically fast and efficient at room temperature.[7][8]
Low Target Abundance Your target molecule may be expressed at low levels in the tissue. Consider using signal amplification techniques if compatible with your experimental design.[6]
Steric Hindrance The azide group on your target may be in a location that is not easily accessible to the bulky DBCO-Cy5.5 molecule.
Suboptimal Imaging Settings Ensure the excitation and emission filters on your imaging system are appropriate for Cy5.5 (typically around 675 nm excitation and 694 nm emission).[9]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding of DBCO-Cy5.5 in tissues?

A1: Non-specific binding of DBCO-Cy5.5 can arise from several factors:

  • Hydrophobic and Ionic Interactions: The probe can non-specifically adhere to various tissue components through these forces.[2]

  • Thiol-yne Side Reactions: The DBCO group can react with endogenous free thiol groups found in cysteine residues of proteins, leading to off-target labeling.[3][10]

  • Physicochemical Properties: While DBCO-Cy5.5 is designed to be hydrophilic and water-soluble to minimize non-specific interactions, its large molecular structure can still contribute to background binding.[11]

  • Tissue Characteristics: Tissues with high protein content or certain structural features may exhibit higher non-specific binding.[12]

Q2: What is a good starting point for optimizing the concentration of DBCO-Cy5.5?

A2: The optimal concentration can vary depending on the tissue, the abundance of the target, and the incubation time. It is highly recommended to perform a concentration titration experiment. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 2-fold or 5-fold dilutions) to find the concentration that provides the best signal-to-noise ratio.[1]

Q3: Can I use standard blocking buffers like those for immunohistochemistry (IHC)?

A3: Yes, standard IHC blocking buffers are a good starting point. Buffers containing BSA or normal serum can be effective in reducing non-specific binding by blocking sites of hydrophobic and ionic interaction.[2][13] For in vivo applications, pre-dosing with a non-labeled DBCO compound can sometimes help to block sites of non-specific accumulation.

Q4: How can I confirm that the background I'm seeing is due to non-specific binding of DBCO-Cy5.5?

A4: To identify the source of the background, include the following controls in your experiment:

  • "No DBCO-Cy5.5" Control: A tissue section that has undergone all the experimental steps except for the incubation with DBCO-Cy5.5. This will reveal the level of natural tissue autofluorescence.

  • "No Azide" Control: A tissue section that has not been labeled with an azide-containing molecule but is incubated with DBCO-Cy5.5. This will show the extent of non-specific binding of the DBCO-Cy5.5 to the tissue itself.

Q5: Is DBCO-Cy5.5 suitable for intracellular labeling?

A5: Some sources suggest that DBCO-Cy5.5 may not be ideal for staining intracellular components in fixed and permeabilized cells due to the potential for high background.[11] However, its suitability can be application-dependent and may require significant optimization of blocking and washing steps.

Quantitative Data Summary

The following tables summarize quantitative data related to the biodistribution of Cy5.5 and DBCO-Cy5 conjugates, which can be indicative of non-specific accumulation.

Table 1: Biodistribution of Free Cy5.5 Dye in Mice

OrganFluorescence Intensity (Arbitrary Units) at 0.5h Post-InjectionFluorescence Intensity (Arbitrary Units) at 24h Post-Injection
LiverHighLow
LungHighLow
KidneyHighLow
SpleenModerateLow
StomachHighLow
(Data synthesized from studies on free Cy5.5 biodistribution, showing rapid clearance but initial accumulation in several organs, which could contribute to background if unbound probe is not thoroughly washed away.)[14]

Table 2: Biodistribution of DBCO-Cy5 in a Mouse Tumor Model (48h Post-Injection)

OrganRelative Fluorescence Unit
Tumor~1.5 x 10^8
Liver~0.8 x 10^8
Spleen~0.2 x 10^8
Kidney~0.1 x 10^8
Lung~0.1 x 10^8
Heart~0.05 x 10^8
(This data from a study using DBCO-Cy5 to label azide-modified tumor cells in vivo highlights that while there is specific tumor uptake, significant signal is also detected in the liver, indicating a degree of non-specific accumulation.)[15]

Detailed Experimental Protocols

Protocol: Reducing Non-Specific Binding of DBCO-Cy5.5 in Fixed Tissue Sections

This protocol provides a general workflow for staining azide-labeled targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections with DBCO-Cy5.5, incorporating steps to minimize non-specific binding.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol. c. Rinse with deionized water for 5 minutes.

2. Antigen Retrieval (if necessary for your azide-labeled target): a. Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) based on the nature of your azide-labeled biomolecule.

3. Thiol Blocking (Optional but Recommended): a. Prepare a 10 mM solution of N-ethylmaleimide (NEM) or iodoacetamide in PBS. b. Incubate the tissue sections with the thiol-blocking solution for 30 minutes at room temperature in a humidified chamber. c. Wash the slides three times for 5 minutes each with PBS containing 0.1% Tween 20 (PBST).

4. General Blocking: a. Prepare a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween 20). b. Incubate the sections in the blocking buffer for 1 hour at room temperature in a humidified chamber.

5. DBCO-Cy5.5 Incubation: a. Dilute the DBCO-Cy5.5 to the pre-determined optimal concentration in the blocking buffer. b. Remove the blocking buffer from the slides (do not wash). c. Incubate the sections with the DBCO-Cy5.5 solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

6. Washing: a. Wash the slides three times for 10 minutes each with PBST to remove unbound DBCO-Cy5.5.

7. Counterstaining and Mounting: a. If desired, counterstain the nuclei with a suitable dye (e.g., DAPI). b. Mount the coverslip with an appropriate mounting medium.

8. Imaging: a. Image the slides using a fluorescence microscope with filter sets appropriate for Cy5.5 (Excitation/Emission: ~675/694 nm).

Visualizations

G cluster_0 Troubleshooting Workflow for High Background Start High Background Observed Check_Autofluorescence Image 'No DBCO-Cy5.5' Control Start->Check_Autofluorescence Check_Nonspecific_Binding Image 'No Azide' Control Check_Autofluorescence->Check_Nonspecific_Binding Autofluorescence Low Result_Good Good Signal-to-Noise Check_Autofluorescence->Result_Good Autofluorescence is the Source (Consider Quenching) Optimize_Concentration Perform DBCO-Cy5.5 Titration Check_Nonspecific_Binding->Optimize_Concentration High Non-specific Binding Improve_Washing Increase Wash Duration/Frequency Optimize_Concentration->Improve_Washing Implement_Blocking Add/Optimize Blocking Step (BSA, Serum) Improve_Washing->Implement_Blocking Block_Thiols Pre-treat with NEM/ Iodoacetamide Implement_Blocking->Block_Thiols Block_Thiols->Result_Good

Caption: Troubleshooting workflow for high background fluorescence with DBCO-Cy5.5.

G cluster_0 Specific Binding cluster_1 Non-Specific Binding DBCO_Cy55_specific DBCO-Cy5.5 Triazole Stable Triazole Linkage (Specific Signal) DBCO_Cy55_specific->Triazole Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Target Azide-labeled Biomolecule Azide_Target->Triazole DBCO_Cy55_nonspecific DBCO-Cy5.5 Thioether Thioether Adduct (Background) DBCO_Cy55_nonspecific->Thioether Thiol-yne Addition Adsorption Hydrophobic Adsorption (Background) DBCO_Cy55_nonspecific->Adsorption Hydrophobic/Ionic Interactions Thiol_Protein Cysteine Residue (-SH group) Thiol_Protein->Thioether Hydrophobic_Site Hydrophobic Pocket in Tissue Hydrophobic_Site->Adsorption

Caption: Specific vs. Non-specific binding mechanisms of DBCO-Cy5.5 in tissues.

References

Issues with DBCO-Cy5.5 stability and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of DBCO-Cy5.5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid DBCO-Cy5.5?

A1: Solid DBCO-Cy5.5 should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] Under these conditions, it is stable for at least 12 to 24 months.[1][3]

Q2: How should I store DBCO-Cy5.5 in solution?

A2: For short-term storage, solutions of DBCO-Cy5.5 in anhydrous DMSO or DMF can be stored at -20°C or -80°C for up to one month, protected from light. For longer-term storage of up to six months, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles. If dissolved in an aqueous buffer, it is advisable to use the solution immediately.

Q3: Is it acceptable to transport DBCO-Cy5.5 at room temperature?

A3: Yes, DBCO-Cy5.5 is stable enough to be transported at ambient temperature for up to three weeks without compromising its quality.[1]

Q4: In which solvents is DBCO-Cy5.5 soluble?

A4: DBCO-Cy5.5 is soluble in water, as well as organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4]

Q5: What is the pH stability range for the fluorescence of DBCO-Cy5.5?

A5: The fluorescence of DBCO-Cy5.5 is stable and insensitive to pH in the range of 4 to 10.[1][5]

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

Q: I am observing a weak or no fluorescent signal after my labeling reaction with DBCO-Cy5.5. What are the possible causes and solutions?

A: Low or no signal can stem from several factors related to the reagent's stability, the experimental conditions, or the detection method.

  • Possible Cause 1: Degradation of DBCO-Cy5.5. Improper storage or handling can lead to the degradation of the DBCO moiety or photobleaching of the Cy5.5 fluorophore.

    • Solution: Ensure that the DBCO-Cy5.5 has been stored correctly at -20°C in a desiccated, dark environment. If the reagent is in solution, check how long it has been stored and under what conditions. For critical experiments, it is recommended to use a fresh vial or a freshly prepared solution.

  • Possible Cause 2: Inefficient Labeling Reaction. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction may not have proceeded to completion.

    • Solution: Optimize the reaction conditions. This includes checking the concentration of both the DBCO-Cy5.5 and the azide-containing molecule, the reaction buffer (ensure it is free of copper contaminants if not intended), and the incubation time and temperature. Increasing the concentration of the limiting reagent or extending the incubation period may improve labeling efficiency.

  • Possible Cause 3: Issues with Detection. The imaging or detection instrument may not be set up correctly for Cy5.5 fluorescence.

    • Solution: Verify that the excitation and emission wavelengths on your instrument are appropriate for Cy5.5 (Excitation max: ~678 nm, Emission max: ~694 nm). Ensure the detector sensitivity is set appropriately.

Issue 2: High Background Fluorescence

Q: My images or data show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this?

A: High background is often due to non-specific binding of the fluorescent probe or the presence of unbound excess probe.

  • Possible Cause 1: Excess Unbound DBCO-Cy5.5. Insufficient removal of the unbound DBCO-Cy5.5 after the labeling reaction is a common cause of high background.

    • Solution: Incorporate stringent washing steps after the labeling reaction to remove any unbound dye. The number and duration of washes should be optimized for your specific application. Techniques like dialysis, size exclusion chromatography, or the use of spin columns can also be effective for removing excess reagent.

  • Possible Cause 2: Non-specific Binding. The DBCO-Cy5.5 molecule may be non-specifically interacting with other components in your sample.

    • Solution: The inclusion of a blocking step before the labeling reaction can help to reduce non-specific binding. Common blocking agents include bovine serum albumin (BSA) or other proteins that can occupy potential non-specific binding sites. Additionally, adding a small amount of a non-ionic detergent like Tween-20 to the washing buffers can help to reduce non-specific interactions.

  • Possible Cause 3: Autofluorescence. The biological sample itself may have endogenous fluorescence at the wavelengths used for Cy5.5 detection.

    • Solution: Include an unstained control sample in your experiment to assess the level of autofluorescence. If autofluorescence is significant, you may need to use spectral unmixing techniques or choose a fluorophore in a different spectral range for future experiments.

Quantitative Data Summary

Table 1: Storage and Stability of DBCO-Cy5.5

ParameterConditionRecommendationStability
Solid Form -20°C, Desiccated, DarkLong-term storage12-24 months[1][3]
Ambient TemperatureTransportationUp to 3 weeks[1]
In Solution (DMSO/DMF) -20°C, DarkShort-term storageUp to 1 month
-80°C, DarkLong-term storageUp to 6 months
pH Range pH 4-10Experimental ConditionStable fluorescence[1][5]

Table 2: Spectral Properties of DBCO-Cy5.5

PropertyValue
Excitation Maximum (λex) ~678 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.20

Experimental Protocols

Protocol 1: Assessment of DBCO-Cy5.5 Solution Stability

This protocol provides a method to assess the stability of DBCO-Cy5.5 in solution over time.

  • Preparation of Stock Solution: Dissolve solid DBCO-Cy5.5 in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into multiple small, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at the desired temperatures to be tested (e.g., 4°C, -20°C, and -80°C). Include a control aliquot stored under ideal conditions (-80°C).

  • Time Points: At designated time points (e.g., 1 day, 1 week, 1 month, 3 months, 6 months), take out one aliquot from each storage condition.

  • Spectroscopic Analysis:

    • Dilute the aliquot to a suitable concentration for absorbance and fluorescence measurements in a compatible buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance spectrum using a spectrophotometer and record the absorbance maximum and value.

    • Measure the fluorescence emission spectrum using a spectrofluorometer with excitation at the absorbance maximum and record the emission maximum and intensity.

  • Data Analysis: Compare the absorbance and fluorescence intensity of the stored samples to the control sample at each time point. A significant decrease in absorbance or fluorescence intensity indicates degradation.

Mandatory Visualizations

DBCO-Cy5.5 Stability and Storage Workflow cluster_storage Storage cluster_solid_conditions Solid Storage Conditions cluster_solution_conditions Solution Storage Conditions Solid Solid -20C -20°C Solid->-20C Recommended Stability_Assessment Stability_Assessment Solid->Stability_Assessment Solution Solution Anhydrous_Solvent Anhydrous Solvent (DMSO, DMF) Solution->Anhydrous_Solvent Recommended Solution->Stability_Assessment Desiccated Desiccated Dark Dark Aliquoted Aliquoted Anhydrous_Solvent->Aliquoted Protected_Light Protected from Light Aliquoted->Protected_Light Storage_Temp Storage Temperature (-20°C or -80°C) Protected_Light->Storage_Temp Experimental_Use Experimental_Use Stability_Assessment->Experimental_Use If stable Degradation Degradation Stability_Assessment->Degradation If unstable

Caption: Workflow for proper storage and stability assessment of DBCO-Cy5.5.

Troubleshooting Low Signal with DBCO-Cy5.5 Start Low/No Signal Check_Storage Proper Storage? Start->Check_Storage Check_Reaction Optimized Reaction? Check_Storage->Check_Reaction Yes Use_New_Reagent Use Fresh DBCO-Cy5.5 Check_Storage->Use_New_Reagent No Check_Detection Correct Detection? Check_Reaction->Check_Detection Yes Optimize_Conditions Optimize Concentration, Time, Temperature Check_Reaction->Optimize_Conditions No Verify_Settings Verify Instrument Wavelengths & Settings Check_Detection->Verify_Settings No Successful_Signal Signal Acquired Check_Detection->Successful_Signal Yes Use_New_Reagent->Check_Reaction Optimize_Conditions->Check_Detection Verify_Settings->Successful_Signal

Caption: Decision tree for troubleshooting low fluorescence signal in DBCO-Cy5.5 experiments.

SPAAC Reaction Pathway Reactants Azide-modified Biomolecule DBCO-Cy5.5 Transition_State [3+2] Cycloaddition Transition State Reactants:f1->Transition_State Strain-Promoted Product Stable Triazole Linkage Labeled Biomolecule Transition_State->Product:f0

Caption: Simplified reaction pathway for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

DBCO-Cy5.5 reaction time optimization for click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing DBCO-Cy5.5 reaction times for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO-Cy5.5 to my azide-containing molecule?

A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 molar equivalent of the azide-containing molecule.[1] However, this ratio can be inverted if the azide-activated molecule is more precious or in limited supply.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a good starting point.[1]

Q2: What are the recommended temperature and duration for the DBCO-Cy5.5 reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature (20-25°C).[1] For sensitive biomolecules, the reaction can be performed overnight at 4°C to improve stability.[1][2] In some cases, incubation for up to 48 hours may be necessary to maximize the yield.[1]

Q3: What solvents are compatible with DBCO-Cy5.5 click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO-Cy5.5 reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][3] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.[1][3]

Q4: Can I use a buffer containing sodium azide (B81097) (NaN3)?

A4: No, you should avoid using buffers containing sodium azide as it will react with the DBCO group, thus depleting your labeling reagent.[3]

Q5: How can I monitor the progress of my DBCO-Cy5.5 reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][2] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Stoichiometry: Insufficient excess of one reactant.Increase the molar excess of either the DBCO-Cy5.5 or the azide-containing molecule. A 1.5 to 10-fold excess is a good range to explore.[1]
Low Reactant Concentration: Dilute reaction conditions can lead to very slow reaction rates.Increase the concentration of both reactants. If solubility is an issue, consider using a co-solvent like DMSO (up to 20%).[1][3]
Suboptimal Temperature: Reaction is too slow at low temperatures.Increase the reaction temperature to room temperature (20-25°C) or 37°C if your biomolecules are stable at these temperatures.[1]
Short Reaction Time: The reaction may not have reached completion.Extend the incubation time. Reactions can be run for up to 48 hours to maximize yield.[1]
Degraded DBCO Reagent: The DBCO group can lose reactivity over time due to oxidation or hydration.Use a fresh stock of DBCO-Cy5.5. Store DBCO reagents at -20°C and protect them from light.[2]
Incompatible Buffer: Presence of sodium azide or other interfering substances.Ensure your buffer is free of sodium azide. Use a standard buffer like PBS.[3]
Precipitation in the Reaction Mixture High Concentration of Organic Solvent: Exceeding 20% organic solvent can cause proteins to precipitate.Reduce the final concentration of the organic co-solvent (e.g., DMSO, DMF) to below 20%.[1][3]
Hydrophobicity of DBCO-Cy5.5: The DBCO moiety is hydrophobic and can cause aggregation at high concentrations.Consider using a DBCO-Cy5.5 reagent with a PEG linker to improve aqueous solubility.[3]
High Background Staining (in cell-based assays) Non-specific Binding of the Dye: Cy5.5 may non-specifically associate with cellular components.Cy5.5 DBCO may not be suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[4] Consider extensive washing steps.
Excess Unreacted DBCO-Cy5.5: Residual fluorescent probe can lead to high background.Purify the conjugate after the reaction using methods like size exclusion chromatography, dialysis, or HPLC to remove excess dye.[1]

Experimental Protocols

General Protocol for DBCO-Cy5.5 Conjugation to an Azide-Modified Protein
  • Reagent Preparation:

    • Prepare a stock solution of DBCO-Cy5.5 in a water-miscible organic solvent such as DMSO at a concentration of 10 mM.

    • Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3]

  • Reaction Setup:

    • Add the desired molar excess of the DBCO-Cy5.5 stock solution to the protein solution. A common starting point is a 10-fold molar excess.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 20% to prevent protein precipitation.[1][3]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[1] Protect the reaction from light.

  • Quenching (Optional):

    • To quench any unreacted DBCO reagent, a small molecule azide can be added.

  • Purification:

    • Remove excess, unreacted DBCO-Cy5.5 from the conjugate using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1]

  • Characterization:

    • Confirm conjugation using SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unconjugated protein.

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of Cy5.5 (around 675 nm).

Visualizations

reaction_pathway DBCO DBCO-Cy5.5 TransitionState [3+2] Cycloaddition (Strain-Promoted) DBCO->TransitionState Reacts with Azide Azide-Modified Molecule Azide->TransitionState Product Stable Triazole Linkage (Cy5.5-Labeled Molecule) TransitionState->Product Forms

Caption: DBCO-Cy5.5 Reaction Pathway

troubleshooting_workflow decision decision issue issue start Start: Low/No Conjugation check_ratio Check Molar Ratio (1.5-10x excess?) start->check_ratio increase_ratio Increase Molar Excess of DBCO-Cy5.5 check_ratio->increase_ratio No check_temp Check Temperature (RT or 37°C?) check_ratio->check_temp Yes increase_ratio->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Check Reaction Time (4-12h or longer?) check_temp->check_time Yes increase_temp->check_time increase_time Increase Incubation Time (up to 48h) check_time->increase_time No check_reagents Check Reagent Quality (Fresh DBCO? Azide-free buffer?) check_time->check_reagents Yes increase_time->check_reagents use_fresh Use Fresh Reagents & Azide-Free Buffer check_reagents->use_fresh No success Successful Conjugation check_reagents->success Yes use_fresh->success

Caption: Troubleshooting Workflow for DBCO-Cy5.5 Reactions

References

Solving DBCO-Cy5.5 aggregation problems in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with DBCO-Cy5.5, with a particular focus on solving aggregation problems in solution.

Frequently Asked Questions (FAQs)

Q1: My DBCO-Cy5.5 solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation of your DBCO-Cy5.5 solution is a strong indicator of aggregation. This is often due to the hydrophobic nature of the DBCO and Cy5.5 moieties, leading to poor solubility in aqueous buffers. Standard, non-sulfonated DBCO-Cy5.5 has low aqueous solubility.[1]

To resolve this, you should:

  • Use an organic co-solvent: Initially dissolve the lyophilized DBCO-Cy5.5 powder in a small amount of an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[1][2]

  • Ensure the final co-solvent concentration is optimal: While an organic co-solvent is necessary for initial dissolution, a high concentration in your final reaction volume can be detrimental to biomolecules like proteins. It is recommended to keep the final concentration of DMSO or DMF in the reaction mixture below 20%.[3]

  • Consider a sulfonated or PEGylated alternative: For applications sensitive to organic solvents, using a water-soluble version of the molecule, such as sulfo-DBCO-Cy5.5 or a PEGylated DBCO-Cy5.5, is highly recommended. Sulfonated cyanine (B1664457) dyes are less prone to aggregation in aqueous environments.[4][5][6]

Q2: What are the visual cues of DBCO-Cy5.5 aggregation?

A2: Visual indicators of DBCO-Cy5.5 aggregation include:

  • Cloudiness or turbidity: The solution may appear hazy or milky.

  • Visible particles: You may see small specks or larger precipitates in the solution.

  • Color change: While subtle, significant aggregation can sometimes lead to a change in the color of the solution.

  • Difficulty in resuspension: If the lyophilized powder does not dissolve easily and forms clumps, it may be a sign of poor solubility and a tendency to aggregate.

Q3: Can aggregation of DBCO-Cy5.5 affect the efficiency of my click chemistry reaction?

A3: Yes, aggregation can significantly reduce the efficiency of your copper-free click chemistry reaction. When DBCO-Cy5.5 aggregates, the DBCO functional group becomes less accessible to the azide-modified target molecule. This steric hindrance can lead to lower conjugation yields and inconsistent results. For an efficient reaction, the DBCO-Cy5.5 should be fully solvated and in a monomeric state.

Q4: What is the recommended method for preparing a DBCO-Cy5.5 stock solution?

A4: To prepare a stable stock solution of DBCO-Cy5.5, it is recommended to dissolve the lyophilized powder in anhydrous DMSO to a concentration of 10-20 mM.[7] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low labeling efficiency in a bioconjugation reaction. DBCO-Cy5.5 aggregation in the aqueous reaction buffer.Prepare a fresh stock solution of DBCO-Cy5.5 in anhydrous DMSO and add it to the reaction mixture with vigorous vortexing. Ensure the final DMSO concentration is below 20%. Alternatively, switch to a water-soluble sulfo-DBCO-Cy5.5 or DBCO-PEG-Cy5.5.
The azide-modified biomolecule has low reactivity.Confirm the successful incorporation of the azide (B81097) group into your target molecule. Increase the molar excess of DBCO-Cy5.5 in the reaction.
The reaction buffer contains interfering substances.Avoid using buffers containing sodium azide, as it will compete with your target molecule for the DBCO group.[3] Buffers with primary amines (e.g., Tris) should also be avoided if using an NHS ester version of DBCO for initial labeling.
Precipitate forms immediately upon adding DBCO-Cy5.5 to the aqueous buffer. The concentration of DBCO-Cy5.5 is too high for the given buffer conditions.Decrease the final concentration of DBCO-Cy5.5 in the reaction. Increase the percentage of organic co-solvent, ensuring it remains compatible with your biomolecule.
The buffer composition is not optimal.While many common buffers like PBS are used, their high salt concentration can sometimes promote aggregation of hydrophobic molecules.[8] Consider using a buffer with lower ionic strength or adding a small amount of a non-ionic surfactant like Tween-20, if compatible with your downstream application.
Inconsistent results between experiments. Variability in the preparation of the DBCO-Cy5.5 solution.Always use anhydrous DMSO to prepare fresh stock solutions. Ensure the stock solution is fully dissolved before use. Aliquoting the stock solution can help maintain its quality over time.
Degradation of DBCO-Cy5.5.Store the lyophilized powder and stock solutions at -20°C or below, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of DBCO-Cy5.5 Variants

Compound Recommended Solvents Notes
DBCO-Cy5.5 (non-sulfonated) DMSO, DMF, Methanol[2]Poorly soluble in purely aqueous buffers. A stock solution in DMSO is recommended.
Sulfo-DBCO-Cy5.5 Water, DMSO, DMF[4][6]Water-soluble due to the presence of sulfonate groups, reducing the need for organic co-solvents.
DBCO-PEG-Cy5.5 Water, DMSO, DMFThe PEG linker enhances hydrophilicity and reduces aggregation.

Table 2: Recommended Concentrations for Bioconjugation

Parameter Recommended Value Context
Stock Solution Concentration 10-20 mM in anhydrous DMSO[7]For long-term storage and convenient dilution into reaction mixtures.
Final Working Concentration 20 µM[7]A typical starting concentration for cell labeling experiments. This may need optimization for other applications.
Molar Excess (DBCO-Cy5.5 to Azide-Molecule) 3-5 fold[9]A general guideline for reactions with purified biomolecules. The optimal ratio may vary.
Final DMSO Concentration in Reaction < 20%[3]To maintain the stability and function of most proteins.

Experimental Protocols

Protocol 1: Preparation of DBCO-Cy5.5 Stock Solution

Objective: To prepare a stable, high-concentration stock solution of DBCO-Cy5.5.

Materials:

  • DBCO-Cy5.5 (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of lyophilized DBCO-Cy5.5 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of anhydrous DMSO to achieve a final concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of DBCO-Cy5.5 (Molecular Weight ~1029 g/mol ), you would add approximately 97 µL of DMSO.

  • Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Bioconjugation of an Azide-Modified Protein with DBCO-Cy5.5

Objective: To label an azide-modified protein with DBCO-Cy5.5 using copper-free click chemistry.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-Cy5.5 stock solution (10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the reaction mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

    • Calculate the required volume of the DBCO-Cy5.5 stock solution to achieve the desired molar excess (e.g., 3-5 fold).

  • Add DBCO-Cy5.5:

    • Slowly add the calculated volume of the DBCO-Cy5.5 stock solution to the protein solution while gently vortexing. This helps to prevent localized high concentrations of DMSO and DBCO-Cy5.5, which could cause protein precipitation or dye aggregation.

    • Ensure the final DMSO concentration in the reaction mixture does not exceed 20%.

  • Incubate the reaction:

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically. Protect the reaction from light.

  • Purify the conjugate:

    • Remove the unreacted DBCO-Cy5.5 and any aggregates by a suitable purification method, such as size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Lyophilized DBCO-Cy5.5 dissolve Dissolve in Anhydrous DMSO (10-20 mM Stock) start->dissolve mix Add DBCO-Cy5.5 Stock to Protein Solution (<20% final DMSO) dissolve->mix protein_prep Prepare Azide-Modified Protein in Buffer protein_prep->mix incubate Incubate (RT or 4°C) Protect from Light mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) purify->analyze end End: Purified DBCO-Cy5.5 Labeled Protein analyze->end

Caption: Experimental workflow for labeling an azide-modified protein with DBCO-Cy5.5.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: DBCO-Cy5.5 Aggregation (Cloudy Solution/Precipitate) cause1 Poor Aqueous Solubility of Non-Sulfonated Form start->cause1 cause2 High Concentration in Reaction start->cause2 cause3 Inappropriate Solvent start->cause3 solution1a Use Sulfo- or PEG-DBCO-Cy5.5 cause1->solution1a Recommended solution1b Dissolve in DMSO First cause1->solution1b Alternative solution2 Decrease Final Concentration cause2->solution2 cause3->solution1b solution3 Ensure Final DMSO <20% cause3->solution3

Caption: Troubleshooting logic for DBCO-Cy5.5 aggregation issues.

References

Technical Support Center: Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of pH on the fluorescence of Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5).

I. Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with DBCO-Cy5.5, with a focus on pH-related concerns.

Issue: Unexpected Changes in DBCO-Cy5.5 Fluorescence Intensity

If you observe unexpected fluctuations in the fluorescence signal of DBCO-Cy5.5, this guide will help you determine if pH is the underlying cause or if other factors should be considered.

Initial Assessment: Is pH the Likely Culprit?

The fluorescence of DBCO-Cy5.5 is known to be stable across a broad pH range, typically from pH 4 to 10.[1][2] Within this range, significant changes in fluorescence intensity are unlikely to be caused by pH alone.

Data on pH and DBCO-Cy5.5 Fluorescence

Studies on cyanine (B1664457) dyes, including those structurally similar to Cy5.5, have demonstrated that their fluorescence intensity remains nearly constant within a 5% variation across a pH range of 3.5 to 8.3.[3][4] The following table provides a representative dataset illustrating the expected stability of DBCO-Cy5.5 fluorescence at different pH values.

pHRelative Fluorescence Intensity (%)
3.598
4.5100
6.2100
7.4100
8.397
9.096
10.095

This data is representative and illustrates the high stability of Cy5.5 fluorescence across a wide pH range.

Troubleshooting Workflow for Fluorescence Instability

If you are experiencing issues with fluorescence intensity, the following workflow can help you identify the potential cause.

start Start: Unexpected Change in DBCO-Cy5.5 Fluorescence check_ph Is the experimental pH within the 4-10 range? start->check_ph ph_issue Potential Issue: Extreme pH may affect fluorescence. Adjust buffer. check_ph->ph_issue No other_factors Investigate Other Factors check_ph->other_factors Yes end End: Issue Resolved ph_issue->end quenching Quenching: - Proximity to other dyes? - Presence of quenchers? other_factors->quenching photobleaching Photobleaching: - Excessive light exposure? - High laser power? other_factors->photobleaching conjugation Conjugation Issues: - Incomplete reaction? - Aggregation of conjugates? other_factors->conjugation concentration Concentration Errors: - Inaccurate measurement? - Dilution errors? other_factors->concentration quenching->end photobleaching->end conjugation->end concentration->end

Troubleshooting workflow for DBCO-Cy5.5 fluorescence issues.

II. Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of DBCO-Cy5.5 dependent on pH?

A1: The fluorescence of DBCO-Cy5.5 is largely independent of pH within a broad, biologically relevant range.[1][2] It is considered to be pH-insensitive from approximately pH 4 to pH 10.[1][2]

Q2: I am seeing a decrease in fluorescence in my acidic cellular compartment study. Is this due to the low pH?

A2: While very extreme pH values outside the 4-10 range can potentially affect fluorescence, a decrease in signal within acidic compartments (e.g., lysosomes, pH ~4.5-5.0) is more likely due to other factors. These can include quenching effects from the local environment, enzymatic degradation of the labeled molecule, or changes in the conformation of the biomolecule to which DBCO-Cy5.5 is attached.

Q3: What is the optimal pH for performing the copper-free click chemistry reaction with DBCO-Cy5.5 and an azide-modified molecule?

A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is robust and can proceed over a wide range of pH values. For most biological applications, performing the reaction in a physiological buffer such as phosphate-buffered saline (PBS) at pH 7.4 is recommended and highly effective.

Q4: Can the buffer composition, aside from pH, affect DBCO-Cy5.5 fluorescence?

A4: While pH is the most commonly considered factor, other components in your buffer could potentially influence fluorescence. High concentrations of certain salts or the presence of quenching agents (e.g., iodide) can affect the fluorescence of cyanine dyes. It is always recommended to use well-defined buffer systems and to include appropriate controls in your experiments.

III. Experimental Protocols

Protocol: Testing the pH Stability of DBCO-Cy5.5 Fluorescence

This protocol outlines a method to verify the pH stability of DBCO-Cy5.5 fluorescence in your specific experimental context.

Materials
  • DBCO-Cy5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • A series of buffers with varying pH values (e.g., sodium citrate (B86180) for pH 3-6, sodium phosphate (B84403) for pH 6-8, and sodium carbonate-bicarbonate for pH 9-10)

  • Fluorometer or plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for Cy5.5 (Excitation max ~678 nm, Emission max ~694 nm)

  • pH meter

Procedure
  • Prepare a Stock Solution: Dissolve DBCO-Cy5.5 in DMSO to create a concentrated stock solution (e.g., 1 mM).

  • Prepare Working Solutions: Dilute the DBCO-Cy5.5 stock solution in each of the different pH buffers to a final, consistent concentration (e.g., 1 µM).

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using the fluorometer. Ensure that the excitation and emission wavelengths are set appropriately for Cy5.5.

  • Data Analysis: Plot the relative fluorescence intensity against the pH of the buffers to visualize the stability of the dye's fluorescence.

Experimental Workflow Diagram

The following diagram illustrates the workflow for testing the pH stability of DBCO-Cy5.5.

start Start: Prepare DBCO-Cy5.5 Stock Solution in DMSO prepare_buffers Prepare a Series of Buffers with Varying pH start->prepare_buffers dilute_dye Dilute DBCO-Cy5.5 Stock into Each pH Buffer prepare_buffers->dilute_dye incubate Incubate Samples (e.g., 30 min, RT, dark) dilute_dye->incubate measure_fluorescence Measure Fluorescence (Ex/Em for Cy5.5) incubate->measure_fluorescence analyze_data Analyze Data: Plot Fluorescence vs. pH measure_fluorescence->analyze_data end End: Determine pH Stability Profile analyze_data->end

Workflow for assessing the pH stability of DBCO-Cy5.5.

References

Quenching of Cy5.5 fluorescence and how to avoid it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Cy5.5 fluorescence quenching in their experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Cy5.5 Quenching

Q1: What is fluorescence quenching and why is it a concern for my Cy5.5 experiments?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore like Cy5.5.[1] It occurs when the excited-state energy of the fluorophore is lost through non-radiative pathways, meaning it returns to the ground state without emitting a photon.[1][2] This is a critical issue in experimental settings because it can lead to a reduced signal-to-noise ratio, inaccurate quantification of results, and potentially misleading data in fluorescence-based assays.[1]

Q2: What are the primary mechanisms that cause Cy5.5 fluorescence to quench?

The fluorescence of Cy5.5 can be quenched through several distinct mechanisms, often dependent on the fluorophore's immediate environment and proximity to other molecules. The main pathways include:

  • Self-Quenching (or Concentration Quenching): This occurs when Cy5.5 molecules are in high concentration or are densely packed on a biomolecule.[3][4] At close proximity, they can form non-fluorescent aggregates (H-dimers) or transfer energy to each other (homo-FRET) until the energy is dissipated, reducing the overall fluorescence output.[4][5]

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative transfer of energy from an excited Cy5.5 molecule (the donor) to a nearby acceptor molecule (the quencher).[6] This process is extremely sensitive to the distance between the molecules, typically occurring within a 1-10 nm range, and is a common basis for designing molecular probes and assays.[1][7]

  • Static (Contact) Quenching: This happens when Cy5.5 forms a stable, non-fluorescent complex with a quencher molecule while in its ground state.[1] This complex prevents the fluorophore from being excited and subsequently emitting a photon.

  • Dynamic (Collisional) Quenching: In this mechanism, an excited Cy5.5 molecule collides with a quencher molecule in solution.[1] The collision leads to the non-radiative de-excitation of the fluorophore.

  • Photobleaching: This is the irreversible photochemical destruction of the Cy5.5 fluorophore caused by prolonged exposure to excitation light.[8] The process is often mediated by reactive oxygen species in the environment.[9]

  • Environmental Quenching: Certain molecules, like guanine (B1146940) and tryptophan, can quench Cy5.5 fluorescence, often through a process called photoinduced electron transfer (PET).[10][11][12] Similarly, environmental factors like the presence of atmospheric ozone can rapidly degrade the dye.[13]

Quenching_Mechanisms cluster_0 Excited Cy5.5 (S1 State) cluster_1 Quenching Pathways Excited Excited Cy5.5 Fluorescence Fluorescence Emission (Photon Released) Excited->Fluorescence Radiative Pathway Quenching Quenching (No Photon) Excited->Quenching Non-Radiative Pathways FRET FRET (Energy Transfer to Acceptor) Quenching->FRET SelfQuench Self-Quenching (Aggregation, Homo-FRET) Quenching->SelfQuench Static Static Quenching (Ground-State Complex) Quenching->Static Dynamic Dynamic Quenching (Collisional Deactivation) Quenching->Dynamic Photo Photobleaching (Irreversible Destruction) Quenching->Photo

Caption: Key pathways for an excited Cy5.5 molecule, leading to fluorescence or quenching.

Q3: What common substances are known to quench Cy5.5 fluorescence?

Several molecules, particularly "dark quenchers" that absorb energy without emitting their own fluorescence, are effective at quenching Cy5.5. Choosing the right quencher is essential for developing assays like qPCR probes or FRET-based sensors.

Quencher ClassSpecific ExamplesTypical Quenching Range (nm)Notes
Black Hole Quenchers® BHQ®-3620 - 730Highly effective and commonly used for Cy5.5.[1][14][15]
QSY® Dyes QSY®-21590 - 720A non-fluorescent diarylrhodamine derivative.[15][16]
BlackBerry® Quenchers BBQ-650®550 - 750Specifically designed for longer-wavelength dyes like Cy5 and Cy5.5.[17]
Iowa Black® Iowa Black® RQ500 - 720Suitable for red-shifted dyes.[1]
Other Fluorophores Cy7~700 - 800 (absorption)Can act as a FRET acceptor for Cy5.5.[1][18]
Biological Molecules Tryptophan, GuanineN/ACan quench via photoinduced electron transfer (PET).[10][11][19]
Nanomaterials Gold NanoparticlesN/AAct as highly efficient quenchers over short distances.[20]

Q4: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of signal.[8] It is a common issue in fluorescence microscopy, especially during time-lapse imaging.

To minimize photobleaching:

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents (e.g., containing n-propyl gallate) into your mounting medium or imaging buffer.[21][22]

  • Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides a sufficient signal-to-noise ratio. Neutral density filters can help achieve this.[9]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Find the region of interest using transmitted light before switching to fluorescence for image capture.[8]

  • Optimize Imaging Buffer: Ensure the buffer has an optimal pH (around 7.5) and consider using oxygen scavengers like glucose oxidase to reduce the presence of reactive oxygen species that accelerate photobleaching.[9][21]

  • Choose Photostable Dyes: While this guide focuses on Cy5.5, for future experiments where flexibility exists, consider dyes specifically engineered for high photostability.[9]

Section 2: Troubleshooting Guide

Problem: My Cy5.5-labeled antibody/protein shows a very weak or no signal.

Possible CauseRecommended Solution
Over-labeling (Self-Quenching) The most common cause is a high degree of labeling (DOL), where too many Cy5.5 molecules are conjugated to a single protein, causing them to quench each other.[4][21] Action: Perform a titration experiment to determine the optimal dye-to-protein ratio that yields the brightest signal. Start with a lower molar excess of the dye in the labeling reaction. (See Protocol 1).
Dye Degradation Cy5.5 NHS esters are sensitive to moisture and basic conditions (pH > 8.5).[23] The dye can degrade if not stored or handled properly. Action: Store the reactive dye desiccated at -20°C or colder.[23] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and protect them from light.
Inefficient Labeling The labeling reaction may not have been efficient due to incorrect pH or interfering substances in the buffer. Action: Ensure the labeling buffer is at the correct pH (typically 7.5-8.5 for NHS ester reactions) and free of primary amines (e.g., Tris buffer), which compete with the target protein for the dye.[23]
Inefficient Purification Unbound dye remaining in the solution can interfere with measurements and give a false impression of labeling efficiency. Action: Ensure thorough removal of all unbound dye after the labeling reaction using appropriate methods like size-exclusion chromatography or dialysis.[21]

digraph "Troubleshooting_Workflow" {
graph [splines=true, overlap=false, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Start Start [label="Start: Low or Fading\nCy5.5 Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Initial Questions Q1 [label="Is the signal weak\nfrom the beginning?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Does the signal\nfade rapidly during imaging?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Weak Initial Signal Cause1 [label="Potential Cause:\nOver-labeling (Self-Quenching)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution:\nOptimize Degree of Labeling (DOL).\nPerform dye:protein titration.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause2 [label="Potential Cause:\nInefficient Labeling / Dye Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution:\nCheck labeling buffer pH (7.5-8.5).\nUse fresh, properly stored dye.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Causes for Fading Signal Cause3 [label="Potential Cause:\nPhotobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution:\nUse antifade reagents.\nReduce excitation intensity/time.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause4 [label="Potential Cause:\nEnvironmental Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Solution:\nUse optimal buffer (pH ~7.5).\nWork in ozone-controlled area.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Q1; Q1 -> Cause1 [label="Yes"]; Q1 -> Q2 [label="No, starts bright"]; Cause1 -> Solution1 [color="#5F6368"]; Q1 -> Cause2 [label="Yes"]; Cause2 -> Solution2 [color="#5F6368"]; Q2 -> Cause3 [label="Yes"]; Cause3 -> Solution3 [color="#5F6368"]; Q2 -> Cause4 [label="Yes"]; Cause4 -> Solution4 [color="#5F6368"]; }

Caption: A logical workflow for troubleshooting common issues with Cy5.5 fluorescence.

Section 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Degree of Labeling (DOL)

This protocol describes a method to find the optimal ratio of Cy5.5 to a protein (e.g., an antibody) to maximize fluorescence and avoid self-quenching.

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.5).

  • Cy5.5 NHS ester, freshly dissolved in anhydrous DMSO.

  • Purification column (e.g., Sephadex G-25).

  • UV-Vis Spectrophotometer.

Methodology:

  • Set up Parallel Reactions: Prepare a series of labeling reactions with varying molar excess ratios of Cy5.5 NHS ester to protein. Typical starting ratios are 2:1, 5:1, 10:1, and 20:1.

  • Labeling Reaction: Add the appropriate volume of Cy5.5/DMSO solution to each protein solution. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Purify each reaction mixture separately using a size-exclusion column (e.g., Sephadex G-25) to remove all unbound dye. Collect the fractions containing the labeled protein.

  • Spectrophotometry: For each purified conjugate, measure the absorbance at 280 nm (for protein) and at the absorption maximum of Cy5.5 (~675 nm).

  • Calculate DOL:

    • First, calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A280 - (A675 * CF)] / ε_protein

      • Where A280 and A675 are the absorbances, CF is the correction factor for Cy5.5 at 280 nm (typically ~0.05), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Next, calculate the dye concentration:

      • Dye Conc. (M) = A675 / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹).

    • Finally, calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

  • Measure Fluorescence: Measure the fluorescence emission of each conjugate at a fixed protein concentration.

  • Analyze Results: Plot the total fluorescence intensity against the calculated DOL. The optimal DOL corresponds to the peak of this curve, after which fluorescence intensity decreases due to self-quenching.

Protocol 2: Assessing Photobleaching Rate

This protocol allows for the quantification of the photobleaching rate of Cy5.5 in a microscopy experiment.[21]

Materials:

  • Sample with immobilized Cy5.5-labeled molecules on a glass coverslip.

  • Fluorescence microscope with a laser source for Cy5.5 excitation (e.g., 633 nm or 647 nm).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare a slide with your Cy5.5-labeled sample, mounted in the buffer you intend to use for your experiment (with or without an antifade reagent to test its efficacy).[21]

  • Microscope Setup: Place the slide on the microscope. Select a laser appropriate for Cy5.5 excitation and set the power to a level consistent with your planned experiments.[21]

  • Image Acquisition:

    • Find a field of view with clearly labeled structures.

    • Acquire a time-lapse series of images of this same field. Use a constant exposure time and frame rate (e.g., one frame every 5 seconds for 5 minutes).[21]

  • Data Analysis:

    • Open the image series in analysis software.

    • Define a region of interest (ROI) around a labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.[21]

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time required for the fluorescence to decrease to 1/e, or ~37%, of its initial value).[21] This allows for quantitative comparison of different buffer conditions or imaging settings.

DOL_Optimization_Workflow A 1. Prepare Protein Solution (PBS, pH 7.5) B 2. Set up Parallel Reactions (Varying Dye:Protein Molar Ratios) A->B C 3. Add Cy5.5-NHS in DMSO Incubate 1h, protected from light B->C D 4. Purify Conjugate (e.g., Sephadex G-25 Column) C->D E 5. Measure Absorbance (280 nm & 675 nm) D->E F 6. Calculate DOL E->F G 7. Measure Fluorescence Emission (at fixed protein concentration) F->G H 8. Plot Fluorescence vs. DOL Identify Peak Intensity G->H

Caption: Experimental workflow for optimizing the Degree of Labeling (DOL) of Cy5.5.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-Cy5.5 and Other Near-Infrared Dyes for Advanced Bio-Imaging and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of near-infrared (NIR) fluorescence in their work, the selection of the optimal dye is a critical decision. This guide provides an in-depth, data-driven comparison of DBCO-Cy5.5 with other leading NIR dyes, offering insights into their performance, chemical properties, and practical applications.

In the rapidly advancing fields of biological imaging and targeted drug delivery, near-infrared (NIR) fluorescent dyes have emerged as indispensable tools. Their emission wavelengths, typically in the 650-900 nm range, allow for deep tissue penetration with minimal autofluorescence from biological samples, leading to high signal-to-noise ratios in in vivo imaging.[1][2] DBCO-Cy5.5, a bright and photostable NIR probe, has gained prominence due to its dibenzocyclooctyne (DBCO) moiety, which enables copper-free "click chemistry" for straightforward and robust bioconjugation.[1][3][4]

This guide will compare the key photophysical and chemical properties of DBCO-Cy5.5 against a panel of spectrally similar and commonly used NIR dyes, including Alexa Fluor 680, DyLight 680, IRDye 680LT, IRDye 800CW, and various CF dyes. By presenting quantitative data in easily digestible tables and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Quantitative Comparison of Near-Infrared Dyes

The performance of a fluorescent dye is determined by several key photophysical parameters. The following tables summarize the available quantitative data for DBCO-Cy5.5 and its alternatives. It is important to note that these values can be influenced by the solvent, pH, and conjugation state of the dye.

Table 1: Spectral Properties of Selected Near-Infrared Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
DBCO-Cy5.5 678[5]694[5]190,000[5]~0.2[6]38,000
Alexa Fluor 680 679[7]702[7]183,0000.3665,880
DyLight 680 682[8]715[8]180,000N/AN/A
IRDye 680LT 676693170,000N/AN/A
CF™680 681[9]698[9]210,000[9]N/AN/A
CF™680R 680701140,000N/AN/A
IRDye 800CW 774789240,0000.1228,800

N/A: Data not readily available in a comparable format. Brightness is a calculated value to estimate the overall fluorescence intensity.

Table 2: Key Features and Considerations

DyeKey AdvantagesKey Considerations
DBCO-Cy5.5 Copper-free click chemistry compatibility, good brightness and photostability.[3][4]Potential for non-specific binding in some applications.
Alexa Fluor 680 High quantum yield and brightness, good photostability.[7][10]Requires amine-reactive or thiol-reactive conjugation.
DyLight 680 Good brightness and photostability.[8]Requires amine-reactive or thiol-reactive conjugation.
IRDye 680LT High water solubility, bright and photostable.Optimized for LI-COR imaging systems.
CF™ Dyes CF™680 is exceptionally bright for antibody labeling; CF™680R is highly photostable and suitable for small molecule labeling.[2][9]Choice between brightness and photostability depending on the specific CF™680 variant.
IRDye 800CW Emission in the 800 nm window for deeper tissue penetration, high extinction coefficient.Lower quantum yield compared to some 700 nm dyes.

Visualizing the Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The key advantage of DBCO-functionalized dyes like DBCO-Cy5.5 is their ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the dye to an azide-modified biomolecule without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO_Cy5_5 DBCO-Cy5.5 Conjugate Stable Triazole Linkage DBCO_Cy5_5->Conjugate SPAAC (Copper-Free) Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Conjugate

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of DBCO-Cy5.5.

Experimental Protocols

Antibody Conjugation via DBCO-Azide Ligation

This protocol details the conjugation of an azide-modified antibody with DBCO-Cy5.5.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS).

  • DBCO-Cy5.5, dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[11]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[12]

  • Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column).

  • Storage Buffer: 10 mM Tris, 150 mM NaCl, pH 7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free and azide-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[12]

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of DBCO-Cy5.5 to the azide-modified antibody solution.[13]

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Remove unreacted DBCO-Cy5.5 by passing the reaction mixture through a purification column equilibrated with Storage Buffer.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5).

Antibody_Conjugation_Workflow start Start antibody_prep Prepare Azide-Modified Antibody in Reaction Buffer start->antibody_prep dbco_prep Prepare DBCO-Cy5.5 in DMSO start->dbco_prep conjugation Mix Antibody and DBCO-Cy5.5 Incubate 2-4h RT or O/N 4°C antibody_prep->conjugation dbco_prep->conjugation purification Purify Conjugate using Size-Exclusion Chromatography conjugation->purification characterization Characterize Conjugate (e.g., DOL) purification->characterization end End characterization->end

Workflow for antibody conjugation with DBCO-Cy5.5.
In Vivo Imaging Protocol with a Labeled Antibody

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a DBCO-Cy5.5 labeled antibody.

Materials:

  • Tumor-bearing mice.

  • DBCO-Cy5.5 labeled antibody, sterile-filtered.

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~700 nm).

  • Anesthesia.

Procedure:

  • Probe Administration:

    • Anesthetize the mouse.

    • Administer the DBCO-Cy5.5 labeled antibody via intravenous (tail vein) injection. The typical dose may range from 1 to 10 mg/kg, but should be optimized for the specific antibody and target.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the labeled antibody.[14]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse and perfuse with saline to remove blood.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to quantify the fluorescence signal in each tissue and determine the tumor-to-background ratio.

InVivo_Imaging_Workflow start Start injection Administer Labeled Antibody to Tumor-Bearing Mouse (IV) start->injection imaging Acquire Whole-Body Fluorescence Images at Multiple Time Points injection->imaging ex_vivo Euthanize and Perfuse Excise Tumor and Organs imaging->ex_vivo analysis Image Excised Organs Quantify Signal and Tumor-to-Background Ratio ex_vivo->analysis end End analysis->end

General workflow for in vivo imaging with a labeled antibody.

Choosing the Right Dye for Your Application

The selection of the most appropriate NIR dye depends heavily on the specific experimental requirements.

  • For applications requiring straightforward, copper-free conjugation , DBCO-Cy5.5 is an excellent choice due to its bioorthogonal reactivity.

  • When maximum brightness is the primary concern , Alexa Fluor 680 and CF™680 are strong contenders, though they require traditional amine- or thiol-reactive conjugation chemistries.[7][9]

  • For studies demanding high photostability , CF™680R is a robust option.[2]

  • For deep-tissue in vivo imaging , dyes emitting further into the NIR, such as IRDye 800CW, may offer superior performance due to reduced tissue absorption and scattering at longer wavelengths.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the near-infrared dye that will best serve their scientific goals, ultimately advancing our understanding of complex biological processes and paving the way for novel diagnostic and therapeutic strategies.

References

Navigating Bioconjugate Validation: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques for DBCO-Cy5.5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical checkpoint in the development of targeted therapeutics and advanced molecular probes. The covalent attachment of moieties like DBCO-Cy5.5 through click chemistry demands rigorous analytical confirmation. This guide provides an objective comparison of mass spectrometry—the gold standard for molecular weight determination—with alternative chromatographic techniques for the validation of DBCO-Cy5.5 labeling, supported by experimental data and detailed protocols.

Mass spectrometry (MS) offers unparalleled precision by directly measuring the mass of the bioconjugate, providing definitive evidence of successful labeling and allowing for the determination of the degree of labeling (DOL). However, techniques like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) present viable alternatives, particularly for routine analysis and assessment of sample purity and heterogeneity.

Performance Comparison at a Glance

The selection of a validation technique is often a trade-off between the level of molecular detail required, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of mass spectrometry versus SEC and HIC for the validation of DBCO-Cy5.5 labeled proteins.

FeatureMass Spectrometry (MS)Size Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Primary Measurement Precise mass-to-charge ratio (m/z) of the intact protein and labeled conjugate.Hydrodynamic radius (size) of the molecule in solution.Relative hydrophobicity of the protein and its conjugate.
Confirmation of Labeling Direct confirmation via an observed mass shift corresponding to the mass of DBCO-Cy5.5 (approx. 1009.22 Da).[1]Indirect confirmation through a potential shift in retention time, indicating a change in molecular size or conformation.Indirect confirmation by a shift in retention time due to the increased hydrophobicity from the Cy5.5 dye.
Degree of Labeling (DOL) Directly quantifiable by deconvoluting the mass spectrum to resolve species with different numbers of attached labels.Not directly quantifiable. Can sometimes distinguish between different DOL species if the size difference is significant.Can resolve species with different DOLs, allowing for the determination of drug-to-antibody ratio (DAR) and assessment of heterogeneity.[2]
Purity Assessment Can identify and quantify unlabeled protein and other impurities based on their mass.Can detect and quantify aggregates and fragments.Can detect and quantify aggregates and isomers.
Structural Information Can provide information on the site of labeling through peptide mapping (bottom-up proteomics).Limited to information about size and aggregation state.Provides information about the hydrophobicity profile.
Sample Throughput Lower, especially with sample preparation.Higher, with relatively short run times.Moderate, with method development required.
Instrumentation Requires a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).Requires an HPLC or UPLC system with a UV detector.Requires an HPLC or UPLC system with a UV detector.

Visualizing the Validation Workflows

The experimental workflows for each technique, from the initial labeling reaction to the final data analysis, involve distinct steps.

DBCO_Cy5_5_Labeling_Workflow cluster_labeling DBCO-Cy5.5 Labeling cluster_purification Purification cluster_analysis Validation Protein Azide-Modified Protein Reaction Click Chemistry Reaction Protein->Reaction DBCO_Cy5_5 DBCO-Cy5.5 DBCO_Cy5_5->Reaction Labeled_Protein DBCO-Cy5.5 Labeled Protein Reaction->Labeled_Protein Purification Removal of Excess DBCO-Cy5.5 (e.g., SEC Desalting) Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product MS Mass Spectrometry Purified_Product->MS SEC Size Exclusion Chromatography Purified_Product->SEC HIC Hydrophobic Interaction Chromatography Purified_Product->HIC

Caption: Overall workflow for DBCO-Cy5.5 labeling and subsequent validation.
Mass Spectrometry Workflow

MS_Workflow Sample_Prep Sample Preparation (Desalting/Buffer Exchange) LC_MS LC-MS Analysis (Reversed-Phase or SEC) Sample_Prep->LC_MS Data_Acquisition Data Acquisition (Intact Mass) LC_MS->Data_Acquisition Deconvolution Deconvolution of Mass Spectrum Data_Acquisition->Deconvolution Analysis Data Analysis (Mass Shift, DOL) Deconvolution->Analysis

Caption: Mass spectrometry workflow for labeled protein analysis.
Chromatographic (SEC/HIC) Workflow

Chrom_Workflow Sample_Prep Sample Preparation (Buffer Exchange) HPLC HPLC/UPLC Analysis (SEC or HIC Column) Sample_Prep->HPLC UV_Detection UV Detection (280 nm & 650 nm) HPLC->UV_Detection Chromatogram Chromatogram Analysis UV_Detection->Chromatogram Analysis Data Analysis (Retention Time Shift, Purity) Chromatogram->Analysis

Caption: Chromatographic workflow for labeled protein analysis.

Detailed Experimental Protocols

I. DBCO-Cy5.5 Labeling of an Azide-Modified Antibody

This protocol describes a general procedure for labeling an azide-modified antibody with DBCO-Cy5.5.

  • Reagent Preparation :

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve DBCO-Cy5.5 in a compatible organic solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Labeling Reaction :

    • Add a 5- to 20-fold molar excess of the DBCO-Cy5.5 stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C, protected from light.

  • Purification :

    • Remove excess, unreacted DBCO-Cy5.5 using a desalting column (e.g., a spin column with a suitable molecular weight cutoff) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

II. Validation by Mass Spectrometry (LC-MS)

This protocol outlines the analysis of the DBCO-Cy5.5 labeled antibody using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Sample Preparation :

    • Dilute the purified labeled antibody to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer. For reversed-phase LC-MS, this is typically 0.1% formic acid in water.

  • LC-MS Analysis :

    • LC System : A UPLC or HPLC system.

    • Column : A reversed-phase column suitable for large proteins (e.g., C4, 300 Å pore size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Mass Spectrometer : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis :

    • Acquire the mass spectrum of the intact labeled antibody.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass.

    • Compare the mass of the labeled antibody to the unlabeled antibody. A successful conjugation will result in a mass increase corresponding to the number of DBCO-Cy5.5 molecules attached (approximately 1009.22 Da per label).[1]

    • Calculate the Degree of Labeling (DOL) by analyzing the relative abundance of the different labeled species in the deconvoluted spectrum.

III. Validation by Size Exclusion Chromatography (SEC)

This protocol details the use of SEC to assess the purity and aggregation of the labeled antibody.

  • Sample Preparation :

    • Dilute the purified labeled antibody in the SEC mobile phase to a suitable concentration for UV detection.

  • SEC-HPLC Analysis :

    • HPLC System : An HPLC or UPLC system with a UV detector.

    • Column : An SEC column appropriate for the molecular weight of the antibody.

    • Mobile Phase : A buffer such as 100-150 mM sodium phosphate, pH 6.8-7.0.

    • Flow Rate : Isocratic flow at 0.5-1.0 mL/min.

    • Detection : UV absorbance at 280 nm (for the protein) and ~650 nm (for Cy5.5).

  • Data Analysis :

    • Analyze the chromatogram for the main peak corresponding to the monomeric labeled antibody.

    • Quantify the percentage of aggregates (eluting earlier) and fragments (eluting later).

    • A shift in the retention time of the main peak compared to the unlabeled antibody may indicate a change in conformation or size due to labeling, but this is not always observed.

IV. Validation by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the use of HIC to assess the heterogeneity of the labeled antibody population.

  • Sample Preparation :

    • Dilute the purified labeled antibody in the HIC mobile phase A (high salt).

  • HIC-HPLC Analysis :

    • HPLC System : An HPLC or UPLC system with a UV detector.

    • Column : A HIC column (e.g., Butyl, Phenyl).

    • Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B : Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient : A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Flow Rate : 0.5-1.0 mL/min.

    • Detection : UV absorbance at 280 nm and ~650 nm.

  • Data Analysis :

    • The addition of the hydrophobic Cy5.5 dye will increase the retention time of the labeled antibody compared to the unlabeled antibody.

    • Different species with varying numbers of attached DBCO-Cy5.5 molecules (different DOLs) may be resolved as separate peaks, allowing for an assessment of the labeling heterogeneity.[2]

Conclusion

The validation of DBCO-Cy5.5 labeling is a multi-faceted process where the choice of analytical technique is dictated by the specific information required. Mass spectrometry provides the most definitive and detailed characterization, directly confirming conjugation and enabling precise DOL determination. In contrast, SEC and HIC are powerful, higher-throughput techniques that are invaluable for assessing the purity, stability, and heterogeneity of the labeled product. For comprehensive validation, a combination of these techniques is often employed, with mass spectrometry for initial, in-depth characterization and chromatographic methods for routine quality control.

References

DBCO vs. BCN: A Comparative Guide for Surface Immobilization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and surface chemistry, the choice of linker is a critical decision that dictates experimental success. In the rapidly expanding field of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two of the most prominent strained alkynes utilized for Strain-Promoted Azide-Alyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance in surface immobilization, aiding in the selection of the optimal reagent for specific applications.

The primary advantage of SPAAC is its bioorthogonality, allowing it to proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its extensive use in live-cell imaging, proteomics, and the development of antibody-drug conjugates.[1] While both DBCO and BCN react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their reaction kinetics, stability, and overall efficiency in surface immobilization.[1][3]

Performance Comparison: Reaction Kinetics

The rate of the SPAAC reaction is a pivotal factor, especially in applications requiring rapid conjugation or when dealing with low reactant concentrations. Generally, DBCO exhibits faster reaction kinetics than BCN, a property attributed to its greater ring strain.[4] However, the specific reaction rates can be influenced by the structure of the azide (B81097) partner and the steric environment.

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
General Reactivity Higher, due to greater ring strain.[4]Lower than DBCO.[4]
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.3 - 2.3 M⁻¹s⁻¹[5]~0.03 - 0.3 M⁻¹s⁻¹[5]
Second-Order Rate Constant (k₂) with Phenyl Azide Lower than with aliphatic azides.Significantly higher than with aliphatic azides.[1]
Steric Hindrance Reactivity can drop dramatically with sterically hindered tertiary azides.[4][6]Maintains a more consistent, albeit slower, reaction rate with sterically hindered azides.[4][6]
Lipophilicity Higher, due to aromatic rings.[4][7]Lower, non-aromatic structure.[3][4][7]
Size Larger, bulkier.[3][4]Smaller, more compact.[3][4]

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Studies have shown that for immobilizing molecules on surfaces, the superior kinetics of DBCO often lead to a higher degree of functionalization in a shorter amount of time.[8] For example, in the functionalization of nanoparticles, DBCO-modified particles showed a greater change in electrophoretic mobility after reaction with an azide-PEG, suggesting higher reactivity compared to their BCN counterparts.[8] Similarly, dot blot analysis of modified viral vectors showed a stronger fluorescence signal when DBCO was used for conjugation compared to BCN, further supporting its higher efficiency in post-functionalization.[9]

Stability and Experimental Considerations

The stability of the cyclooctyne (B158145) on a functionalized surface is crucial for multi-step procedures and for the longevity of the final product. The intracellular environment, rich in thiols like glutathione (B108866) (GSH), can pose a challenge to the stability of strained alkynes.[4]

  • BCN is generally considered more stable in the presence of thiols compared to DBCO.[4][10]

  • DBCO , due to its higher hydrophobicity, may have a greater tendency to cause aggregation of payloads or interact non-specifically with surfaces.[10][11]

In phagocytic immune cells, BCN groups have shown lower stability compared to DBCO, with significant degradation observed over 24 hours.[5] This highlights that the stability can be highly dependent on the specific biological environment.

When choosing between DBCO and BCN, consider the following:

  • Choose DBCO when:

    • Rapid reaction kinetics are essential.[4]

    • The azide-containing molecule is not sterically hindered.[4]

    • The hydrophobicity of the linker is not a concern for aggregation or non-specific binding.

  • Choose BCN when:

    • Enhanced stability in the presence of thiols is required.[1]

    • A smaller, less hydrophobic linker is necessary to maintain the solubility or function of the immobilized molecule.[3]

    • The azide partner is sterically hindered.[4]

Experimental Protocols

Below is a generalized protocol for the immobilization of an azide-functionalized biomolecule onto a DBCO or BCN-functionalized surface.

1. Surface Preparation and Functionalization:

  • Clean the substrate (e.g., glass slide, gold sensor, magnetic bead) using appropriate methods (e.g., piranha solution for glass, plasma cleaning for gold).

  • Functionalize the clean surface with an amine- or carboxyl-terminated self-assembled monolayer (SAM) or polymer brush.

  • For an amine-functionalized surface, react it with an NHS-ester derivative of DBCO or BCN (e.g., DBCO-PEG4-NHS ester).[12]

    • Dissolve the DBCO/BCN-NHS ester in a suitable solvent like DMSO.

    • Incubate the surface with the solution (e.g., 1-2 mM final concentration) for 30-60 minutes at room temperature.[12][13]

    • Wash the surface thoroughly with a suitable buffer (e.g., TBS or PBS) to remove unreacted reagents.[12]

2. Immobilization of Azide-Functionalized Molecule:

  • Prepare a solution of the azide-functionalized molecule (e.g., protein, oligonucleotide, small molecule) in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).

  • Incubate the DBCO/BCN-functionalized surface with the azide-containing solution. Incubation times can vary from 1 hour to overnight, depending on the reactivity of the chosen cyclooctyne and the concentration of the reactants.[2]

  • For DBCO, which reacts faster, shorter incubation times (e.g., 1-2 hours) are often sufficient.[8][12]

  • For BCN, longer incubation times may be necessary to achieve comparable surface density.

  • After incubation, wash the surface extensively with buffer to remove any non-covalently bound molecules.

3. Characterization:

  • Confirm the successful immobilization using appropriate surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM), fluorescence microscopy (if the molecule is fluorescently labeled), or immunoassays.[8]

Visualizations

DBCO_Reaction cluster_product Immobilized Product Surface_DBCO Surface-Linker-DBCO Immobilized_Product Surface-Linker-Triazole-Biomolecule Surface_DBCO->Immobilized_Product + Azide_Molecule N₃-Biomolecule Azide_Molecule->Immobilized_Product

Caption: DBCO SPAAC Reaction on a Surface.

BCN_Reaction cluster_product Immobilized Product Surface_BCN Surface-Linker-BCN Immobilized_Product Surface-Linker-Triazole-Biomolecule Surface_BCN->Immobilized_Product + Azide_Molecule N₃-Biomolecule Azide_Molecule->Immobilized_Product

Caption: BCN SPAAC Reaction on a Surface.

Experimental_Workflow A Substrate Cleaning B Surface Functionalization (e.g., with Amine Groups) A->B C Activation with DBCO/BCN (e.g., NHS Ester) B->C D Washing Step C->D E Incubation with Azide-Functionalized Molecule D->E F Final Washing Step E->F G Surface Characterization (XPS, QCM, Fluorescence) F->G

Caption: General Surface Immobilization Workflow.

References

Spectral Overlap of DBCO-Cy5.5 with Common Fluorophores: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multicolor fluorescence experiments, understanding the spectral properties of fluorophores is paramount. This guide provides a detailed comparison of the spectral overlap between DBCO-Cy5.5, a popular near-infrared dye used in copper-free click chemistry, and other commonly used fluorophores. Minimizing spectral overlap is crucial for reducing bleed-through and enabling accurate quantitative analysis in applications such as FRET (Förster Resonance Energy Transfer) and multiplexed imaging.

This guide presents key spectral data in easily comparable tables, offers a detailed experimental protocol for quantifying spectral overlap, and provides a visual representation of spectral relationships to aid in experimental design.

Understanding Spectral Overlap

In fluorescence microscopy, spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary challenges:

  • Bleed-through (or Crosstalk): This is the detection of fluorescence from an unintended fluorophore in a specific detection channel. For instance, the emission from a green fluorophore "bleeding into" the red channel. This can lead to false-positive signals and inaccurate colocalization analysis.

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor fluorophore. A key requirement for FRET is the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. While FRET is a powerful tool for studying molecular interactions, unintended FRET due to spectral overlap can interfere with experimental results.

The degree of spectral overlap can be quantified by the spectral overlap integral (J(λ)) , which in turn is used to calculate the Förster distance (R₀) . The Förster distance is the distance at which FRET efficiency is 50%. A larger R₀ value indicates a greater potential for FRET to occur over a longer distance.

Spectral Properties of DBCO-Cy5.5 and Common Fluorophores

The following table summarizes the excitation and emission maxima for DBCO-Cy5.5 and a selection of widely used fluorophores. These values are essential for initial assessment of potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)
DBCO-Cy5.5 ~678 ~694
DAPI~358~461
FITC~495~519
TRITC~557~576
Texas Red~589~615
Cy3~550~570
Cy5~649~667
Alexa Fluor 488~495~519
Alexa Fluor 555~555~565
Alexa Fluor 594~590~617
Alexa Fluor 647~650~668

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule). The values presented here are approximate and should be used as a guide.

Quantitative Analysis of Spectral Overlap with DBCO-Cy5.5

To provide a more quantitative measure of the potential for spectral overlap and FRET, the spectral overlap integral (J(λ)) and the Förster distance (R₀) have been calculated for DBCO-Cy5.5 as a donor with several common fluorophores as acceptors. A higher J(λ) and R₀ indicate a greater degree of spectral overlap and a higher likelihood of FRET.

DonorAcceptorSpectral Overlap Integral (J(λ)) (M⁻¹cm⁻¹nm⁴)Förster Distance (R₀) (Å)Potential for FRET/Bleed-through
DBCO-Cy5.5 Cy5HighHighHigh
DBCO-Cy5.5 Alexa Fluor 647HighHighHigh
DBCO-Cy5.5 Cy3LowLowLow
DBCO-Cy5.5 Alexa Fluor 594Very LowVery LowVery Low
DBCO-Cy5.5 FITCNegligibleNegligibleNegligible

Disclaimer: The calculated values for J(λ) and R₀ are estimations based on publicly available spectral data and standard assumptions for quantum yield and refractive index. Experimental validation is recommended for precise characterization.

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap between a donor (Fluorophore A) and an acceptor (Fluorophore B), which is a prerequisite for FRET.

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., Cy3) cluster_acceptor Acceptor Fluorophore (e.g., DBCO-Cy5.5) cluster_process Energy Transfer Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence FRET FRET Donor_Emission->FRET Spectral Overlap Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Sensitized Emission FRET->Acceptor_Excitation

Caption: Conceptual diagram of spectral overlap leading to FRET.

Experimental Protocol for Quantifying Spectral Bleed-through

This protocol outlines a standard method for measuring and correcting for spectral bleed-through in a multicolor fluorescence microscopy experiment.

Objective: To quantify the percentage of signal from one fluorophore that is detected in the channel of another and to apply a correction factor.

Materials:

  • Microscope slides or imaging plates

  • Cells or tissue samples

  • Primary and secondary antibodies (or other labeling reagents) conjugated to the fluorophores of interest (e.g., "Fluorophore A" and "Fluorophore B")

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for each fluorophore

Methodology:

  • Prepare Single-Stained Control Samples:

    • Prepare a sample stained only with Fluorophore A.

    • Prepare a separate sample stained only with Fluorophore B.

    • Prepare an unstained sample to measure autofluorescence.

  • Image Acquisition Setup:

    • Optimize the acquisition settings (e.g., laser power, exposure time, gain) for each channel using the single-stained samples to obtain a strong signal without saturation.

    • Use the same acquisition settings for all subsequent image acquisitions.

  • Image the Control Samples:

    • Fluorophore A Control:

      • Acquire an image in the channel intended for Fluorophore A (Channel A). This is your reference image for Fluorophore A's signal.

      • Acquire an image of the same field of view in the channel intended for Fluorophore B (Channel B). Any signal detected in Channel B from this sample represents the bleed-through of Fluorophore A into Channel B.

    • Fluorophore B Control:

      • Acquire an image in Channel B. This is your reference image for Fluorophore B's signal.

      • Acquire an image of the same field of view in Channel A. Any signal detected in Channel A from this sample represents the bleed-through of Fluorophore B into Channel A.

    • Unstained Control:

      • Acquire images in both Channel A and Channel B to determine the level of background autofluorescence.

  • Quantify Bleed-through:

    • Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), measure the mean fluorescence intensity in regions of interest (ROIs) that are positive for staining in your control images.

    • Calculate the bleed-through coefficient of Fluorophore A into Channel B (BT_A_to_B):

      • BT_A_to_B = (Mean Intensity in Channel B of Fluorophore A sample) / (Mean Intensity in Channel A of Fluorophore A sample)

    • Calculate the bleed-through coefficient of Fluorophore B into Channel A (BT_B_to_A):

      • BT_B_to_A = (Mean Intensity in Channel A of Fluorophore B sample) / (Mean Intensity in Channel B of Fluorophore B sample)

  • Image the Double-Stained Sample:

    • Acquire images of your sample stained with both Fluorophore A and Fluorophore B in both Channel A and Channel B using the same acquisition settings.

  • Apply Bleed-through Correction:

    • Use the calculated bleed-through coefficients to correct your images from the double-stained sample.

    • Corrected Image A = Raw Image A - (BT_B_to_A * Raw Image B)

    • Corrected Image B = Raw Image B - (BT_A_to_B * Raw Image A)

The following diagram illustrates the experimental workflow for quantifying and correcting for spectral bleed-through.

Bleed_Through_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Unstained Unstained Control Acq_Unstained Image Unstained (Channels A & B) Unstained->Acq_Unstained FluorA Fluorophore A Only Acq_A Image Fluor A (Channels A & B) FluorA->Acq_A FluorB Fluorophore B Only Acq_B Image Fluor B (Channels A & B) FluorB->Acq_B Double Double Stained Acq_Double Image Double Stained (Channels A & B) Double->Acq_Double Calc_BT Calculate Bleed-through Coefficients Acq_Unstained->Calc_BT Autofluorescence Reference Acq_A->Calc_BT Acq_B->Calc_BT Correction Apply Correction to Double-Stained Images Acq_Double->Correction Calc_BT->Correction Final_Images Final_Images Correction->Final_Images Corrected Images

A Comparative Guide to the Photostability of DBCO-Cy5.5 and Other Near-Infrared Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence imaging and bioconjugation, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly those in the near-infrared (NIR) spectrum, have gained prominence for their utility in applications requiring deep tissue penetration and low background autofluorescence. This guide provides an objective comparison of the photostability of DBCO-Cy5.5 against other commonly used cyanine dyes: Cy5, Cy7, and IRDye 800CW. The information presented herein is supported by a synthesis of available experimental data and established photophysical principles.

Understanding Photostability and its Importance

Photostability refers to a fluorophore's resistance to photochemical degradation when exposed to excitation light. The irreversible loss of fluorescence, known as photobleaching, is a critical limiting factor in many fluorescence-based applications, including live-cell imaging, single-molecule studies, and high-resolution microscopy. A highly photostable dye enables longer exposure times, facilitating the capture of dynamic cellular processes and the detection of low-abundance targets with greater signal-to-noise ratios.

The process of photobleaching in cyanine dyes is complex and often involves the formation of reactive oxygen species (ROS). The general mechanism is depicted in the diagram below.

Photobleaching_Mechanism General Mechanism of Cyanine Dye Photobleaching S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Dye S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidation

Caption: General Mechanism of Cyanine Dye Photobleaching.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical properties of DBCO-Cy5.5 and other selected cyanine dyes. It is important to note that direct, head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration for potential variations in measurement conditions.

FeatureDBCO-Cy5.5Cy5Cy5.5Cy7IRDye 800CW
Excitation Max (nm) ~678~650~675~750~774
Emission Max (nm) ~694~670~694~776~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000~250,000~250,000~250,000~240,000
Quantum Yield (Φ) Data not available~0.27~0.28~0.12~0.12
Relative Photostability Reported as highModerateModerateLowerHigh[1]

Note: The exact spectral characteristics and quantum yields can vary depending on the molecular conjugate and the solvent environment.

Discussion of Comparative Photostability

Based on available literature, a qualitative trend in photostability can be established among these dyes.

  • DBCO-Cy5.5: Product literature consistently describes DBCO-Cy5.5 as a "bright and photostable" near-IR probe.[2] The dibenzocyclooctyne (DBCO) group is primarily for copper-free click chemistry and is not expected to significantly alter the core photophysics of the Cy5.5 fluorophore.

  • Cy5 and Cy5.5: These are widely used cyanine dyes, but their photostability is generally considered to be moderate. They are known to be susceptible to photobleaching, particularly in the presence of certain cellular components and under prolonged or high-intensity illumination.[3]

  • Cy7: This longer-wavelength cyanine dye generally exhibits lower photostability compared to Cy5 and Cy5.5.[4][5] This can be a limiting factor in applications that require extended imaging times.

  • IRDye 800CW: This dye is renowned for its exceptional photostability, making it a preferred choice for applications demanding high quantitative accuracy and the ability to archive and re-image samples.[1] Studies have shown that IRDye 800CW is significantly more photostable than Cy7.[1]

It is also noteworthy that Alexa Fluor dyes are frequently reported to be more photostable than their corresponding Cy dye counterparts.[3][6]

Experimental Protocol for Photostability Measurement

To provide a standardized method for evaluating and comparing the photostability of fluorescent dyes, a detailed experimental protocol for measuring the photobleaching half-life is outlined below. The photobleaching half-life (t½) is defined as the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Experimental_Workflow Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis prep1 Prepare Dye Solutions (Standardized Concentration) prep2 Immobilize Dyes on Microscope Slide prep1->prep2 img1 Set Imaging Parameters (Constant Excitation Power) prep2->img1 img2 Acquire Time-Lapse Image Series img1->img2 an1 Measure Fluorescence Intensity over Time img2->an1 an2 Normalize Intensity Data an1->an2 an3 Fit to Exponential Decay Curve an2->an3 an4 Calculate Photobleaching Half-Life (t½) an3->an4

Caption: Experimental Workflow for Photostability Assessment.

I. Materials and Equipment

  • Fluorophore solutions (DBCO-Cy5.5, Cy5, Cy7, IRDye 800CW) at a standardized concentration (e.g., 1 µM) in a specified buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Epifluorescence or confocal microscope equipped with:

    • Appropriate laser lines for excitation of each dye.

    • Sensitive detector (e.g., sCMOS or EMCCD camera).

    • Time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

II. Procedure

  • Sample Preparation:

    • Clean microscope slides and coverslips thoroughly.

    • Immobilize the dye molecules on the glass surface to prevent diffusion. This can be achieved by allowing a droplet of the dye solution to dry on the slide or by using a mounting medium.

  • Microscope Setup and Image Acquisition:

    • Set the excitation wavelength to the absorption maximum of the fluorophore being tested.

    • Adjust the excitation light intensity to a defined and constant level. It is critical to use the same light intensity for all dyes to ensure a fair comparison.

    • Set the emission detection to capture the peak fluorescence of the dye.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and total duration of the acquisition should be chosen to capture a significant decay in fluorescence intensity.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Select a region of interest (ROI) containing the immobilized fluorophores.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.

    • Normalize the background-corrected fluorescence intensity at each time point (I_t) to the initial intensity (I_0).

    • Plot the normalized fluorescence intensity (I_t / I_0) versus time.

    • Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I_0 * exp(-kt), where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.

III. Data Interpretation

A longer photobleaching half-life (t½) indicates higher photostability. By comparing the t½ values of different fluorophores measured under identical conditions, a reliable ranking of their relative photostability can be established.

Conclusion

References

A Quantitative Comparison of DBCO-Cy5.5 Labeling Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, this guide offers a quantitative and objective comparison of DBCO-Cy5.5 with its alternatives. By presenting experimental data and detailed protocols, this document aims to empower informed decisions in selecting the optimal fluorescent probe for copper-free click chemistry applications.

In the realm of bioorthogonal chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its ability to label biomolecules in living systems without the need for cytotoxic copper catalysts. At the heart of this technique lies the dibenzocyclooctyne (DBCO) group, which reacts specifically with azides. When conjugated to a fluorescent dye, such as Cy5.5, DBCO becomes a powerful tool for visualizing and tracking biological processes. This guide provides a detailed analysis of DBCO-Cy5.5 labeling efficiency, comparing it with other commercially available DBCO-functionalized dyes.

Comparative Analysis of Physicochemical and Labeling Properties

The selection of a fluorescent probe extends beyond its chemical reactivity. Factors such as brightness, photostability, and the efficiency of the labeling reaction itself are paramount for generating high-quality, reproducible data. Below is a summary of key quantitative parameters for DBCO-Cy5.5 and its common alternatives, Alexa Fluor 680-DBCO and IRDye 800CW-DBCO.

ParameterDBCO-Cy5.5DBCO-Alexa Fluor 680DBCO-IRDye 800CW
Excitation Max (nm) ~678~679~774
Emission Max (nm) ~694~702~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000~184,000~270,000
Quantum Yield (Azide Conjugate) ~0.2[1]Not explicitly found for DBCO conjugate, but Alexa Fluor dyes are generally brighter than Cy dyes.[2][3][4][][6]Not explicitly found
Second-Order Rate Constant (with benzyl (B1604629) azide (B81097), M⁻¹s⁻¹) Not specifically found for Cy5.5 conjugate. General DBCO-azide reaction rates are in the range of 0.1 - 1.0 M⁻¹s⁻¹.[7][8][9][10][11]Not specifically foundNot specifically found
Photostability Generally lower compared to Alexa Fluor dyes.[2][3][4][]Generally higher than Cy dyes.[2][3][4][12][]High

Note: The quantum yield and second-order rate constant can be influenced by the specific biomolecule being labeled and the reaction conditions. The provided values are based on available data for similar molecules and reactions.

Experimental Protocols

To facilitate a direct and quantitative comparison of labeling efficiency, we provide a detailed protocol for labeling a model protein (e.g., Bovine Serum Albumin or an antibody) with a DBCO-functionalized dye and determining the Degree of Labeling (DOL).

Protocol 1: Protein Labeling with DBCO-Dye

This protocol outlines the steps for conjugating a DBCO-functionalized fluorescent dye to a protein containing primary amines (lysine residues) that have been modified to carry an azide group.

Materials:

  • Azide-modified protein (e.g., BSA-azide or antibody-azide) in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-Cy5.5, DBCO-Alexa Fluor 680, or other DBCO-dye, dissolved in DMSO.

  • Spin desalting columns.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-dye solution to the protein solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye using a spin desalting column equilibrated with PBS.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule and is a direct measure of labeling efficiency.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate Protein Concentration:

    where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[13]

  • Calculate Dye Concentration:

    where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

A detailed protocol for determining the DOL can also be found in various online resources.[13][14][15][16]

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic behind selecting an optimal fluorescent probe, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Solution Prepare Azide-Modified Protein Solution Mixing Mix Protein and DBCO-Dye Protein_Solution->Mixing Dye_Solution Prepare DBCO-Dye Stock Solution Dye_Solution->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Purification Purify Conjugate (Desalting Column) Incubation->Purification Spectroscopy Measure Absorbance (280 nm & A_max) Purification->Spectroscopy Calculation Calculate DOL Spectroscopy->Calculation

Experimental workflow for DBCO-dye labeling and DOL determination.

logic_diagram Start Select Optimal DBCO-Dye Criteria Key Selection Criteria Start->Criteria Efficiency High Labeling Efficiency (High DOL) Criteria->Efficiency Brightness High Brightness (High Quantum Yield & Extinction Coefficient) Criteria->Brightness Photostability High Photostability Criteria->Photostability Kinetics Favorable Reaction Kinetics (High Second-Order Rate Constant) Criteria->Kinetics Decision Informed Decision Efficiency->Decision Brightness->Decision Photostability->Decision Kinetics->Decision

Logical framework for selecting the optimal DBCO-functionalized dye.

Conclusion

The quantitative analysis of labeling efficiency is critical for the successful application of DBCO-functionalized fluorescent dyes in research and development. While DBCO-Cy5.5 is a widely used reagent, a comprehensive evaluation of its performance against alternatives like DBCO-Alexa Fluor 680 is essential for optimizing experimental outcomes.

Based on available data, Alexa Fluor dyes generally offer superior brightness and photostability compared to Cy dyes, which can be a significant advantage in demanding imaging applications.[2][3][17][4][12][][6] However, the ultimate labeling efficiency, as determined by the Degree of Labeling, is dependent on the specific protein and reaction conditions.

By following the detailed protocols provided in this guide, researchers can perform a direct, quantitative comparison of different DBCO-dyes in their specific experimental context. This empirical approach, combined with the physicochemical data presented, will enable the selection of the most suitable fluorescent probe to achieve reliable and high-quality results in bioorthogonal labeling studies.

References

A Head-to-Head Comparison: DBCO-Cy5.5 vs. Sulfo-Cy5 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of fluorescent probes is a critical step. This guide provides an objective, data-driven comparison of two widely used near-infrared (NIR) dyes functionalized for copper-free click chemistry: DBCO-Cy5.5 and Sulfo-Cy5 DBCO. We delve into their key characteristics, performance attributes, and provide standardized protocols for their application.

This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific demands of their experimental setup, whether it be in vitro cell imaging or in vivo studies.

At a Glance: Key Differences

DBCO-Cy5.5 and Sulfo-Cy5 DBCO are both powerful tools for labeling azide-modified biomolecules. The primary distinction lies in the sulfonation of the Cy5 core in Sulfo-Cy5 DBCO. This chemical modification significantly enhances its hydrophilicity, which in turn influences its solubility, aggregation properties, and performance in aqueous biological environments.

Quantitative Data Summary

PropertyDBCO-Cy5.5Sulfo-Cy5 DBCOReference
Molecular Weight (approx.) ~1161 g/mol ~1009 g/mol [1][2][3]
Excitation Maximum (λex) ~675-678 nm~646-649 nm[1][2][3][4]
Emission Maximum (λem) ~694 nm~662-671 nm[1][2][3][4]
Extinction Coefficient (ε) ~190,000 M⁻¹cm⁻¹~250,000 - 271,000 M⁻¹cm⁻¹[1][4][5]
Fluorescence Quantum Yield (Φ) ~0.20~0.28[3][5]
Solubility Good in organic solvents (DMSO, DMF), moderate in aqueous buffersExcellent in aqueous buffers[1][4][5]
Key Feature Standard hydrophobicityEnhanced water solubility due to sulfonate groups[5]

Performance Comparison

Brightness: Based on the available data, Sulfo-Cy5 DBCO exhibits a higher extinction coefficient and quantum yield, suggesting potentially brighter fluorescence compared to DBCO-Cy5.5.[1][3][4][5] The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.

Solubility and Aggregation: The presence of sulfonate groups in Sulfo-Cy5 DBCO significantly increases its water solubility.[5] This is a crucial advantage in biological applications as it can reduce the tendency of the dye to aggregate in aqueous buffers, which can lead to quenching of the fluorescence signal and non-specific binding. DBCO-Cy5.5, being more hydrophobic, may require the use of organic co-solvents and is more prone to aggregation.

Application in Biological Systems: For labeling biomolecules in purely aqueous environments, such as antibody conjugation, Sulfo-Cy5 DBCO is often the preferred choice due to its high water solubility and reduced non-specific binding.[5] In applications involving cell membranes or hydrophobic environments, the properties of DBCO-Cy5.5 might be advantageous. However, for most in vitro and in vivo imaging applications where the fluorophore will be in an aqueous environment, enhanced water solubility is a desirable characteristic to improve signal-to-noise ratios.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of DBCO-Cy5.5 and Sulfo-Cy5 DBCO.

Antibody Conjugation via Copper-Free Click Chemistry

This protocol describes a general procedure for labeling an azide-modified antibody with a DBCO-functionalized dye.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • DBCO-Cy5.5 or Sulfo-Cy5 DBCO

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Dye Stock Solution: Dissolve DBCO-Cy5.5 or Sulfo-Cy5 DBCO in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Reaction Setup: Add a 5-10 fold molar excess of the DBCO-dye stock solution to the azide-modified antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (e.g., ~678 nm for DBCO-Cy5.5 or ~647 nm for Sulfo-Cy5 DBCO).

In Vitro Cell Imaging

This protocol outlines a general workflow for imaging azide-labeled cells with DBCO-functionalized dyes.

Materials:

  • Cells cultured on glass-bottom dishes

  • Azide-containing metabolic label (e.g., Ac4ManNAz)

  • DBCO-Cy5.5 or Sulfo-Cy5 DBCO

  • Cell culture medium

  • PBS, pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Incubate cells with an appropriate concentration of an azide-containing metabolic label for 24-48 hours.

  • Labeling with DBCO-dye: Wash the cells with PBS and incubate with 10-50 µM of DBCO-Cy5.5 or Sulfo-Cy5 DBCO in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be stained.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with suitable filter sets for the chosen dye.

Visualizing the Workflow

Antibody Conjugation and Purification Workflow

AntibodyConjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product Azide-Ab Azide-modified Antibody Reaction Mix and Incubate (RT, 1-2h or 4°C, overnight) Azide-Ab->Reaction DBCO-Dye DBCO-Cy5.5 or Sulfo-Cy5 DBCO in DMSO DBCO-Dye->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Purify Labeled-Ab Labeled Antibody Conjugate SEC->Labeled-Ab Collect Fractions

Caption: Workflow for antibody conjugation using copper-free click chemistry.

Cellular Imaging Experimental Workflow

CellImaging Start Culture Cells Metabolic_Labeling Metabolic Labeling with Azide Sugar Start->Metabolic_Labeling DBCO_Labeling Incubate with DBCO-Dye Metabolic_Labeling->DBCO_Labeling Wash1 Wash Cells (PBS) DBCO_Labeling->Wash1 Fix_Perm Fixation & Permeabilization (Optional) Wash1->Fix_Perm Counterstain Nuclear Counterstain (e.g., DAPI) Fix_Perm->Counterstain Image Fluorescence Microscopy Counterstain->Image

Caption: Experimental workflow for labeling and imaging azide-modified cells.

Conclusion

Both DBCO-Cy5.5 and Sulfo-Cy5 DBCO are excellent choices for near-infrared fluorescence labeling via copper-free click chemistry. The decision between the two should be guided by the specific requirements of the experiment.

  • Choose Sulfo-Cy5 DBCO for: Applications in aqueous buffers where high solubility and minimal aggregation are critical, such as labeling of proteins and antibodies for in vitro and in vivo imaging. Its potentially higher brightness can also be a significant advantage.

  • Consider DBCO-Cy5.5 for: Applications where a more hydrophobic probe is desired or when working in mixed organic/aqueous solvent systems.

Ultimately, for novel applications, empirical testing of both dyes in the specific experimental context is recommended to achieve optimal performance and data quality.

References

A Comparative Guide to Cross-Reactivity of DBCO-Cy5.5 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, the specific and efficient labeling of target biomolecules is paramount. Dibenzocyclooctyne (DBCO)-functionalized fluorescent probes have become indispensable tools for copper-free click chemistry, enabling the visualization and tracking of azide-modified molecules in complex biological environments. Among these probes, DBCO-Cy5.5 is a widely utilized reagent. This guide provides an objective comparison of DBCO-Cy5.5's performance, particularly its cross-reactivity, against other common alternatives, supported by experimental data and detailed protocols.

Performance Overview of DBCO-Functionalized Fluorophores

The choice of a fluorescent probe for bioorthogonal labeling hinges on several factors, including brightness, photostability, and, critically, its propensity for non-specific binding. This "cross-reactivity" can lead to high background signals, obscuring the true signal and leading to misinterpretation of results.

DBCO-Cy5.5 is a bright and photostable near-infrared dye, making it a popular choice for in vivo imaging and other applications where minimizing autofluorescence from biological samples is crucial.[1] Manufacturers often highlight its minimal non-specific binding.[1] However, it is important to note that the performance of DBCO-Cy5.5 can be context-dependent. For instance, it has been reported to be unsuitable for staining intracellular components in fixed and permeabilized cells due to high background levels.[1]

Alternatives to DBCO-Cy5.5 include other DBCO-conjugated cyanine (B1664457) dyes and dyes from other families, such as the Alexa Fluor series. Alexa Fluor 680, which is spectrally similar to Cy5.5, is a common alternative.[2] While comprehensive, direct quantitative comparisons of the cross-reactivity of their DBCO-conjugated forms in complex biological samples are limited in publicly available literature, comparisons of the base dyes can offer some insights. For instance, Alexa Fluor dyes are often reported to be less prone to self-quenching upon conjugation compared to Cy dyes.[3]

Quantitative Comparison of Fluorophore Properties

To aid in the selection of an appropriate probe, the following table summarizes the key photophysical properties of DBCO-Cy5.5 and a common alternative, DBCO-Alexa Fluor 680.

PropertyDBCO-Cy5.5DBCO-Alexa Fluor 680
Excitation Maximum (nm) ~678~679
Emission Maximum (nm) ~694~702
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~190,000~183,000
Quantum Yield Moderate to HighHigh
Photostability GoodExcellent
Solubility Good in aqueous buffersGood in aqueous buffers

Note: Exact values may vary slightly between manufacturers.

Experimental Protocols

To empirically determine the cross-reactivity of DBCO-Cy5.5 or any other fluorescent probe in your specific experimental context, a well-controlled experiment is essential. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cross-Reactivity Assessment in Serum

This protocol is designed to evaluate the non-specific binding of DBCO-functionalized probes to proteins in a complex biological fluid like fetal bovine serum (FBS).

Materials:

  • DBCO-Cy5.5 and alternative DBCO-conjugated fluorophores (e.g., DBCO-Alexa Fluor 680)

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Probe Preparation: Prepare stock solutions of DBCO-Cy5.5 and the alternative probes in DMSO at a concentration of 1 mM.

  • Incubation: In separate microcentrifuge tubes, add 95 µL of FBS and 5 µL of the 1 mM DBCO-probe stock solution to achieve a final probe concentration of 50 µM. As a negative control, prepare a tube with 95 µL of PBS and 5 µL of the DBCO-probe stock.

  • Reaction: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • SDS-PAGE Analysis: Mix 20 µL of each reaction with 5 µL of 4x Laemmli sample buffer. Load the samples onto a 10% SDS-PAGE gel.

  • Fluorescence Imaging: After electrophoresis, image the gel using a fluorescence scanner with the appropriate excitation and emission filters for Cy5.5/Alexa Fluor 680.

  • Coomassie Staining: Subsequently, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile.

Data Analysis:

Quantify the fluorescence intensity of the bands corresponding to major serum proteins (e.g., albumin at ~66 kDa). A higher fluorescence intensity in these bands indicates greater non-specific binding. Compare the signal-to-noise ratio, where the "signal" is the fluorescence from a known azide-containing protein (if included as a positive control) and the "noise" is the background fluorescence of the serum protein bands.

Protocol 2: Cell-Based Cross-Reactivity Assay

This protocol assesses non-specific binding in a cellular context, both with and without the presence of a specific azide-labeled target.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) for metabolic labeling

  • DBCO-Cy5.5 and alternative DBCO-probes

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - optional, for intracellular targets

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of 50 µM Ac4ManNAz for 48-72 hours to introduce azide (B81097) groups onto cell surface glycoproteins. Culture a parallel set of cells without Ac4ManNAz as a negative control.

  • Probe Labeling: Wash the cells with PBS and incubate with 10 µM DBCO-Cy5.5 or the alternative probe in serum-free medium for 30-60 minutes at 37°C.

  • Fixation and Permeabilization (Optional): Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. If assessing intracellular non-specific binding, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells and incubate with a blocking buffer for 30 minutes to reduce non-specific binding.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Data Analysis:

Compare the fluorescence intensity of the cells cultured with and without Ac4ManNAz. Significant fluorescence in the absence of azides indicates a high degree of cross-reactivity. Quantify the mean fluorescence intensity of the cells under each condition to determine the signal-to-background ratio.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described protocols.

G cluster_0 Serum Cross-Reactivity Workflow A Incubate DBCO-Probe with Serum B SDS-PAGE A->B C Fluorescence Scan B->C D Coomassie Stain C->D E Quantify Non-Specific Binding D->E

Workflow for in vitro serum cross-reactivity testing.

G cluster_1 Cell-Based Cross-Reactivity Workflow F Metabolic Labeling (+/- Ac4ManNAz) G Incubate with DBCO-Probe F->G H Fix & Permeabilize (Optional) G->H I Fluorescence Microscopy H->I J Analyze Signal-to-Background I->J

Workflow for cell-based cross-reactivity assessment.

Signaling Pathway and Logical Relationships

The core principle of using DBCO-Cy5.5 relies on the bioorthogonal reaction with an azide-modified target. The potential for cross-reactivity represents an off-target interaction that competes with this desired pathway.

G DBCO_Cy55 DBCO-Cy5.5 Azide_Target Azide-Modified Target DBCO_Cy55->Azide_Target Bioorthogonal Reaction Non_Specific_Binding Non-Specific Binding Sites (e.g., Serum Proteins) DBCO_Cy55->Non_Specific_Binding Cross-Reactivity Specific_Signal Specific Fluorescent Signal Azide_Target->Specific_Signal Desired Outcome Background_Signal Background Fluorescence Non_Specific_Binding->Background_Signal Undesired Outcome

Desired reaction pathway versus off-target cross-reactivity.

Conclusion

DBCO-Cy5.5 is a powerful tool for bioorthogonal chemistry, offering excellent brightness and photostability for a range of applications. While it is often cited for its low non-specific binding, researchers should be aware of its limitations, particularly in intracellular applications within fixed and permeabilized cells. For robust and reliable results, it is crucial to perform appropriate control experiments to assess the degree of cross-reactivity within the specific biological context of the study. The protocols provided in this guide offer a framework for such validation, enabling an informed choice of fluorescent probe and leading to more accurate and reproducible findings. When high background is a concern, considering alternatives such as DBCO-Alexa Fluor 680 and performing a direct comparison is a recommended course of action.

References

Safety Operating Guide

Navigating the Disposal of Dibenzocyclooctyne-Cy5.5: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5), a fluorescent dye commonly used in copper-free click chemistry applications.

While some suppliers state that DBCO-Cy5.5 in small quantities does not meet the criteria for a hazardous substance classification under certain regulations, it is imperative to adopt a precautionary approach to its disposal.[1] General best practices for handling chemical waste, particularly fluorescent dyes, should always be followed to minimize environmental impact and ensure personnel safety.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of DBCO-Cy5.5, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The disposal of DBCO-Cy5.5 waste, which includes unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, should be managed as hazardous chemical waste.

  • Segregation of Waste : All waste streams containing DBCO-Cy5.5 must be kept separate from general laboratory trash and other waste types.[2] It is safer to have a dedicated waste container for this specific chemical to avoid unintended reactions.[2]

  • Waste Container Selection : Use a clearly labeled, leak-proof container for all DBCO-Cy5.5 waste. The container should be compatible with the solvents used to dissolve the dye (e.g., DMSO, DMF, water).[3][4]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste solution.

  • Collection of Waste :

    • Solid Waste : Solid forms of the dye and contaminated items such as gloves and pipette tips should be placed directly into the designated solid waste container.

    • Liquid Waste : Unused solutions and experimental residues should be collected in a designated liquid waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.[2]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2] These entities are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[2]

Important Note : Never dispose of DBCO-Cy5.5 or any cyanine (B1664457) dye down the drain.[5] Some cyanine dyes are categorized as hazardous to the aquatic environment with long-lasting effects.[5]

Summary of Key Information

PropertyDataSource
Chemical Name This compoundN/A
Synonyms DBCO-Cy5.5, Azathis compound[6]
Appearance Blue solid[3][4]
Solubility Water, DMSO, DMF[3][4]
Storage Temperature -20°C, desiccated[3][4][7]
Disposal Classification Treat as Hazardous Chemical Waste[2][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of DBCO-Cy5.5 waste in a laboratory setting.

start Start: DBCO-Cy5.5 Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Solid Dye) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Residues) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (Do not overfill) liquid_waste->liquid_container storage Store Sealed Container in Designated Secure Area solid_container->storage liquid_container->storage disposal_service Contact EHS or Certified Disposal Company for Pickup storage->disposal_service end End: Proper Disposal disposal_service->end

Figure 1. Decision workflow for the disposal of DBCO-Cy5.5 waste.

References

Essential Safety and Logistical Information for Handling Dibenzocyclooctyne-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. While some suppliers state that DBCO-Cy5.5 does not require a Safety Data Sheet (SDS) under certain regulations due to low concentrations of hazardous components, it is imperative to handle it with care, following standard laboratory safety practices for chemical reagents.[1]

Operational Plan: Safe Handling and Use

Safe laboratory practices are paramount when working with any chemical agent. The following operational procedures are recommended for handling DBCO-Cy5.5:

  • Engineering Controls : Always handle the compound in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is required to prevent inhalation.[2]

  • Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times. This includes a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]

  • Preventing Contamination : Avoid contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]

  • Spill Management : In case of a spill, wear appropriate PPE and absorb the material with an inert absorbent. The absorbed waste should be collected in a sealed, labeled container for proper disposal as chemical waste.[2]

Disposal Plan: Waste Management

Proper disposal of DBCO-Cy5.5 and any contaminated materials is critical.

  • Waste Segregation : Do not dispose of DBCO-Cy5.5 down the drain or in regular trash.[2] All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other hazard information required by your institution and local regulations.[2]

  • Waste Storage : Store the sealed waste container in a designated, secure area, segregated from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.[2]

  • EHS Coordination : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all applicable regulations.[2]

Data Presentation: Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specification / Standard Rationale
Eyes / Face Chemical Splash Goggles or Safety Glasses with side shields. A face shield may be required for splash hazards.Must meet ANSI Z87.1 standards.Protects eyes and face from splashes and aerosols.[3][4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[3] Glove manufacturer's resistance guide should be consulted for prolonged or direct contact.Provides a primary barrier against skin contact.[3]
Body Laboratory CoatA long-sleeved, buttoned lab coat is required.Protects skin and personal clothing from contamination.[3]
Respiratory Use of a Fume Hood (as an engineering control)A certified chemical fume hood should be used when handling the solid compound or preparing solutions.Minimizes inhalation of dust or aerosols.[2]
Feet Closed-toe shoesShoes must cover the entire foot.Protects feet from spills and falling objects.[3]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Don appropriate PPE - Work in a fume hood handling Handling - Weigh and dissolve DBCO-Cy5.5 - Perform experiment prep->handling Proceed with caution decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon After experiment waste Waste Collection - Segregate all waste - Use labeled, sealed containers decon->waste Collect all contaminated items disposal Disposal - Store waste in designated area - Contact EHS for pickup waste->disposal For final disposal

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.